molecular formula C8H10ClNO B1458113 2,3-Dihydro-benzofuran-7-ylamine hydrochloride CAS No. 1414958-92-1

2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Cat. No.: B1458113
CAS No.: 1414958-92-1
M. Wt: 171.62 g/mol
InChI Key: OCOWBOSIWANYDS-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOWBOSIWANYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Synthesis of Core Chemical Properties, Reactivity, and Strategic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dihydrobenzofuran-7-ylamine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the compound's core chemical characteristics, reactivity profile, and strategic importance, particularly in the design of targeted therapeutics. The insights herein are curated to empower researchers in leveraging this scaffold for the development of novel molecular entities.

Core Molecular Structure and Physicochemical Profile

2,3-Dihydrobenzofuran-7-ylamine hydrochloride is comprised of a bicyclic dihydrobenzofuran core, which features a fused benzene ring and a dihydropyran ring. The defining feature is an amine group substituted at the 7-position of the aromatic ring, which is protonated to form the hydrochloride salt. This salt form typically enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

The dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry.[1] This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile platform for drug design.[1] Its structural rigidity and defined three-dimensional shape provide a solid anchor for designing specific interactions with protein binding pockets.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Chemical Name 2,3-dihydro-1-benzofuran-7-ylamine hydrochloride
CAS Number 13414-56-7 (free base)
Molecular Formula C₈H₉NO · HCl (or C₈H₁₀ClNO)[2]
Molecular Weight 171.62 g/mol [2][3]
Appearance Solid[3]
Purity Typically ≥95%
Storage Conditions 2-8°C, sealed in dry, dark place[3]
InChI Key UHHZGSLXPQGPJL-UHFFFAOYSA-N (free base)

Synthesis and Spectroscopic Characterization

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various modern organic chemistry methodologies.[4][5] A common strategy for introducing the 7-amino group involves the reduction of a corresponding 7-nitro-2,3-dihydrobenzofuran precursor. This hydrogenation can be effectively carried out using catalysts like Raney Nickel under a hydrogen atmosphere.[6]

A generalized synthetic pathway is outlined below. The initial formation of the dihydrobenzofuran ring can be accomplished via several routes, including intramolecular cyclization reactions. Subsequent nitration, often regioselective at the 7-position, provides the key intermediate, which is then reduced to the amine. Finally, treatment with hydrochloric acid yields the target salt.

synthesis_workflow start 2,3-Dihydrobenzofuran Precursor nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Step 1 reduction Reduction (e.g., H₂, Raney Ni) nitration->reduction Step 2 salt_formation Salt Formation (HCl) reduction->salt_formation Step 3 product 2,3-Dihydrobenzofuran- 7-ylamine hydrochloride salt_formation->product Final Product drug_discovery_pipeline cluster_0 Scaffold-Based Design cluster_1 Screening & Optimization scaffold 2,3-Dihydrobenzofuran- 7-ylamine HCl derivatization Chemical Derivatization (e.g., Acylation) scaffold->derivatization Step A library Compound Library (e.g., 7-Carboxamides) derivatization->library Step B screening Biological Screening (e.g., PARP-1 Assay) library->screening Step C sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt product Drug Candidate lead_opt->product Step D

Caption: Role of the scaffold in a typical drug discovery workflow.

Agents for Neurological Disorders

The benzofuran core is also prominent in the design of agents targeting the central nervous system (CNS). [7]Its structural motifs are found in compounds being investigated for Alzheimer's disease, acting as inhibitors of enzymes like acetylcholinesterase and secretases. [7]The specific 7-amino substitution pattern offers a vector for modification to fine-tune properties such as blood-brain barrier penetration and target engagement.

Anti-inflammatory Agents

Derivatives of the 2,3-dihydrobenzofuran scaffold, particularly 2,3-dihydrobenzofuran-2-ones, have been shown to be potent anti-inflammatory agents, with some compounds demonstrating greater potency than established drugs like indomethacin in certain models. [8]This activity is often linked to the inhibition of prostaglandin synthesis. [8]

Safety and Hazard Profile

As with any laboratory chemical, 2,3-Dihydrobenzofuran-7-ylamine hydrochloride must be handled with appropriate care. It is considered hazardous and should be used in a well-ventilated area, such as a fume hood. [9] Table 2: GHS Hazard Information

PictogramGHS CodeHazard StatementSource(s)

GHS07H302: Harmful if swallowed.[2]
H315: Causes skin irritation.[2]
H319: Causes serious eye irritation.[2]
H335: May cause respiratory irritation.[2]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [2][9]* Engineering Controls: Use only in a well-ventilated area or with local exhaust ventilation. * First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately. If inhaled, remove the person to fresh air. [2]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not let the chemical enter the environment. [9]

Conclusion

2,3-Dihydrobenzofuran-7-ylamine hydrochloride is more than a simple chemical intermediate; it is a strategically important building block for modern drug discovery. Its privileged structural nature, combined with a synthetically versatile amino group, provides a robust platform for developing novel therapeutics targeting a range of diseases, from cancer to neuroinflammation. A thorough understanding of its chemical properties, reactivity, and safety profile, as detailed in this guide, is essential for any researcher aiming to unlock its full potential in the laboratory and beyond.

References

  • Cayman Chemical. PRODUCT INFORMATION - Ethyleneoxynitazene (citrate).

  • Fisher Scientific. SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine.

  • Fisher Scientific. SAFETY DATA SHEET - 2,3-Benzofuran.

  • TCI Chemicals. SAFETY DATA SHEET - 2,3-Benzofuran.

  • J&K Scientific. 2,3-Dihydro-benzofuran-3-ylamine hydrochloride | 860689-81-2.

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.

  • Fluorochem. (3R)-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE HCL.

  • American Elements. (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.

  • Google Patents. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.

  • ChemScene. 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | 1258400-12-2.

  • Santa Cruz Biotechnology. C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride | CAS 19997-54-7.

  • J&K Scientific. 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 885280-83-1.

  • ResearchGate. Synthesis of 2,3‐dihydrobenzofuran derivatives.

  • PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine.

  • ChemicalBook. 860689-81-2(2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE) Product Description.

  • Sigma-Aldrich. 2,3-Dihydrobenzofuran-7-amine | 13414-56-7.

  • Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

  • PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.

  • ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

  • National Institutes of Health (PMC). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.

  • Sigma-Aldrich. 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 1199782-75-6.

  • PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.

  • ResearchGate. Reactivity of Benzofuran Derivatives.

  • PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.

  • ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3.

  • PubMed. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.

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  • ResearchGate. The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.

Sources

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-ylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran, a heterocyclic compound, constitutes a core structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, offering a defined orientation for pharmacophoric groups. This guide focuses on a key derivative, 2,3-Dihydrobenzofuran-7-ylamine, and its commonly used hydrochloride salt. This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, particularly in the realm of oncology and neurodegenerative diseases. While the free base is assigned the CAS number 13414-56-7 , the hydrochloride salt is frequently utilized to improve solubility and handling properties.[2][3]

This document provides a comprehensive overview of the synthesis, physicochemical properties, key applications in drug discovery, and essential safety protocols for 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Chemical Structure and Identification

The foundational structure consists of a benzene ring fused to a dihydrofuran ring. The "-7-ylamine" designation indicates an amino group (-NH2) substituted at the 7th position of the benzofuran ring system. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid (HCl).

  • IUPAC Name: 2,3-dihydro-1-benzofuran-7-amine

  • CAS Number (Free Base): 13414-56-7[2][3]

  • Molecular Formula (Free Base): C₈H₉NO

  • Molecular Weight (Free Base): 135.16 g/mol [4]

The structure of 2,3-Dihydrobenzofuran-7-ylamine hydrochloride is depicted below:

Chemical structure of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Physicochemical Properties

The physicochemical properties of 2,3-Dihydrobenzofuran-7-ylamine and its hydrochloride salt are crucial for their application in organic synthesis and drug formulation. The following table summarizes key properties, primarily for the free base. The hydrochloride salt is expected to have higher water solubility and melting point.

PropertyValueSource
Physical Form Solid[3]
Molecular Weight 135.16 g/mol [4]
InChI Key UHHZGSLXPQGPJL-UHFFFAOYSA-N[3]
Storage Temperature 2-8°C, keep in a dark and dry place[3]
Purity Typically ≥95%[3]

Synthesis of 2,3-Dihydrobenzofuran-7-ylamine

The synthesis of 2,3-Dihydrobenzofuran-7-ylamine can be approached through various strategies. A common and effective method involves the nitration of 2,3-dihydrobenzofuran followed by the reduction of the nitro group to an amine. This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and high yields.

Experimental Protocol: A Plausible Synthetic Route

This protocol is based on established chemical transformations for aromatic nitration and nitro group reduction, adapted for the 2,3-dihydrobenzofuran scaffold.

Step 1: Nitration of 2,3-Dihydrobenzofuran

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) dropwise to the cooled sulfuric acid while maintaining the temperature below 10°C. This creates the nitrating mixture.

  • Substrate Addition: Dissolve 2,3-dihydrobenzofuran in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

  • Nitration Reaction: Add the 2,3-dihydrobenzofuran solution dropwise to the nitrating mixture. Stir the reaction mixture at 0-5°C for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The nitration is expected to predominantly yield 7-nitro-2,3-dihydrobenzofuran and 5-nitro-2,3-dihydrobenzofuran.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, a mixture of nitro isomers, is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Step 2: Reduction of 7-Nitro-2,3-dihydrobenzofuran

  • Reaction Setup: In a round-bottom flask, dissolve the purified 7-nitro-2,3-dihydrobenzofuran in ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 2,3-Dihydrobenzofuran-7-ylamine.[5]

  • Purification: The product can be further purified by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2,3-Dihydrobenzofuran-7-ylamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation A 2,3-Dihydrobenzofuran C Nitration Reaction (0-5°C) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Mixture of Nitro Isomers C->D E Column Chromatography D->E F 7-Nitro-2,3-dihydrobenzofuran E->F G Reduction (H₂, Pd/C) F->G H 2,3-Dihydrobenzofuran-7-ylamine (Free Base) G->H J 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride H->J I Anhydrous HCl I->J

Caption: Synthetic pathway for 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Consequently, 2,3-Dihydrobenzofuran-7-ylamine serves as a versatile building block for the synthesis of various therapeutic agents.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A significant application of the 2,3-dihydrobenzofuran-7-yl moiety is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][7] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

The 7-amino group of 2,3-Dihydrobenzofuran-7-ylamine can be readily converted to a carboxamide, which is a key pharmacophore for binding to the NAD+ binding site of PARP-1.[7] Research has shown that novel substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives exhibit potent PARP-1 inhibitory activity.[3][7] The development of these inhibitors often involves a structure-based design approach to optimize their potency and selectivity.[2]

γ-Secretase Modulators

The dihydrobenzofuran amide scaffold has also been explored in the discovery of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. These modulators aim to alter the activity of γ-secretase to reduce the production of the amyloid-β 42 (Aβ42) peptide, a primary component of amyloid plaques in the brains of Alzheimer's patients. The structural rigidity and synthetic tractability of the dihydrobenzofuran core make it an attractive starting point for the design of orally bioavailable and centrally active GSMs.

Other Potential Therapeutic Areas

The versatility of the 2,3-dihydrobenzofuran scaffold suggests its potential in developing inhibitors for other enzymes and receptors. For instance, it has been investigated as a chemical platform for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dihydrobenzofuran-7-ylamine and its hydrochloride salt. The following information is a summary of potential hazards and recommended handling procedures.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

    • Respiratory Protection: If working with fine powders or in an area with poor ventilation, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion

2,3-Dihydrobenzofuran-7-ylamine hydrochloride is a valuable and versatile chemical building block with significant applications in modern drug discovery. Its unique structural features have positioned it as a key component in the synthesis of innovative therapeutic agents, most notably PARP inhibitors for cancer treatment. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. The continued exploration of this and related scaffolds is likely to yield new and improved treatments for a range of human diseases.

References

  • Thakur, A., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5756–5773. Available at: [Link]

  • Thakur, A., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 7976–7992. Available at: [Link]

  • Ahlstrom, L. S., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 323–331. Available at: [Link]

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  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 65-73. Available at: [Link]

  • Wang, Z., et al. (2020). A Pd‐catalyzed Mizoroki‐Heck annulation/equivalent aminocarbonylation reaction of alkene‐tethered aryl iodides with nitro compounds. Chemistry – An Asian Journal, 15(15), 2392-2396. Available at: [Link]

  • Patel, H. N., et al. (2019). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 7976-7992. Available at: [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine. Retrieved from [Link]

  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Beilstein Journal of Organic Chemistry, 7, 919–934. Available at: [Link]

  • Beedham, C., et al. (1995). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. Xenobiotica, 25(11), 1259-1271. Available at: [Link]

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  • Al-Blewi, F. F., et al. (2018). Design, Synthesis and Activity of Benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase Inhibitors. Molecules, 23(8), 2043. Available at: [Link]

  • Li, Y., et al. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 145(4), 2396–2405. Available at: [Link]

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  • Amerigo Scientific. (n.d.). 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • Pettersson, M., et al. (2012). Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(8), 2906–2911. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). Available at: [Link]

  • NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Storage of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a key chemical intermediate in the synthesis of various pharmacologically active molecules and research compounds. Its structural integrity is paramount to ensure the reliability and reproducibility of downstream applications, from early-stage discovery to manufacturing. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, grounded in established principles of chemical stability and informed by best practices in the pharmaceutical and chemical industries. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and purity of this compound.

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light. For amine hydrochloride salts, in particular, understanding their inherent chemical liabilities is crucial for preventing degradation and ensuring long-term viability. This document will delve into the potential degradation pathways of this compound and provide actionable protocols for its proper handling and storage.

Chemical Structure and Properties

To understand the stability of this compound, it is essential to first consider its chemical structure. The molecule consists of a dihydrobenzofuran core, an aromatic amine group at the 7-position, and a hydrochloride salt formed with the amine.

Caption: Chemical structure of this compound.

The presence of the aromatic amine, the dihydrofuran ring, and the hydrochloride salt all contribute to the compound's overall stability profile. Aromatic amines are known to be susceptible to oxidation, while the ether linkage in the dihydrofuran ring could be prone to hydrolysis under certain conditions. The hydrochloride salt form generally enhances stability and water solubility compared to the free base[1].

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. Understanding the potential degradation pathways is critical for developing appropriate storage and handling procedures.

Oxidative Degradation

Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents[2]. The primary amine group in this compound is a potential site for oxidation, which can lead to the formation of colored impurities and a decrease in purity. The oxidation of aromatic amines can proceed through a radical mechanism and may result in a variety of degradation products, including nitroso, nitro, and polymeric species[3][4].

Photodegradation

The benzofuran moiety in the molecule suggests a potential for photodegradation. Aromatic systems can absorb UV light, leading to excited states that can undergo chemical reactions. Studies on other benzofuran derivatives have shown that they can undergo photodegradation, particularly in aqueous solutions[5]. Therefore, exposure to light, especially UV light, should be minimized to prevent the formation of photolytic degradation products.

Hydrolytic Degradation

Amine hydrochloride salts are formed from a weak base (the amine) and a strong acid (HCl). In aqueous solution, these salts can undergo hydrolysis to produce a slightly acidic environment. While the amide bond is known to be very stable to hydrolysis except under harsh conditions[6], the ether linkage within the dihydrofuran ring could potentially be susceptible to acid-catalyzed hydrolysis, especially upon prolonged exposure to moisture or in an acidic solution. However, under typical solid-state storage conditions, significant hydrolytic degradation is less likely.

Thermal Degradation

As a solid, this compound is expected to be relatively stable at ambient temperatures. However, exposure to high temperatures can lead to decomposition. Thermal degradation may involve complex reactions, including the loss of HCl and subsequent reactions of the free amine. Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be formed[2].

A 2,3-Dihydro-benzofuran-7-ylamine hydrochloride B Oxidation A->B C Photodegradation A->C D Hydrolysis A->D E Thermal Degradation A->E F Nitroso/Nitro derivatives, Polymeric impurities B->F G Photolytic byproducts C->G H Ring-opened products D->H I Decomposition products E->I

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to maintain the quality and purity of this compound.

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C) or refrigerated (2-8°C).Prevents thermal degradation and slows down potential chemical reactions.
Light Store in a light-resistant container.Minimizes exposure to light to prevent photodegradation.
Humidity Store in a tightly sealed container in a dry place.Protects against moisture, which can promote hydrolysis and hygroscopic clumping.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Reduces the risk of oxidative degradation.
Incompatibilities Avoid contact with strong oxidizing agents.Prevents rapid and potentially hazardous oxidative reactions[2].

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol for conducting a forced degradation study on this compound, based on ICH guidelines[7][8][9].

Objective

To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials
  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Expose the solid compound to 80°C in an oven for 7 days.

      • Prepare a solution of the compound and heat at 60°C for 24 hours.

    • Photolytic Degradation:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS/MS) to identify and quantify the parent compound and any degradation products[10].

    • The HPLC method should be capable of separating the parent peak from all degradation product peaks.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M & 1M HCl) A->B C Base Hydrolysis (0.1M & 1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal (Solid & Solution) A->E F Photolytic (Solid & Solution) A->F G Neutralization (for acid/base samples) B->G C->G H LC-MS/MS Analysis D->H E->H F->H G->H I Data Interpretation (Purity & Degradant ID) H->I

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and development. This guide has outlined the key stability considerations, including its susceptibility to oxidation, photodegradation, and to a lesser extent, hydrolysis and thermal stress. By adhering to the recommended storage and handling conditions—namely, storing the compound in a tightly sealed, light-resistant container in a cool, dry place—users can significantly mitigate the risk of degradation and preserve the integrity of the material. The provided forced degradation protocol offers a systematic approach for further investigating its stability profile and for the development of robust, stability-indicating analytical methods. A thorough understanding and implementation of these principles will ensure the reliable use of this compound in its intended applications.

References

  • [Safety Data Sheet for a related amine hydrochloride].
  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403.
  • Zhang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(15), e2218803120.
  • Pezzella, C., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Gibson, E. K. (2007).
  • Anderko, A., et al. (2018). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems, Inc.
  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003).
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Szabó, B., et al. (2022).
  • Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061.
  • Sharma, G., et al. (2016). Forced degradation studies. Journal of Drug Delivery and Therapeutics, 6(5), 67-75.
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press.
  • ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B.
  • Agilent Technologies. (2019).
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proc. Indian Acad. Sci. (Chem. Sci.), 105(6), 399-403.
  • Zhang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(15), e2218803120.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ICH. (2003). Q1A (R2): Stability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • MedCrave. (2016).
  • Anderko, A., et al. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.
  • Gibson, E. K. (2007).
  • Pezzella, C., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Szabó, B., et al. (2022).
  • Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061.
  • Sharma, G., & Saini, V. (2016). Forced degradation studies. J. Drug Deliv. Ther, 6(5), 67-75.
  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the molecular structure of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. As the hydrochloride salt, this compound presents unique spectral features that are critical for its unambiguous identification and characterization. This document will delve into the theoretical underpinnings and practical interpretation of its NMR spectra, offering field-proven insights for researchers and scientists.

Molecular Structure and Numbering

The structural integrity of this compound is the foundation of its spectral analysis. The numbering convention used throughout this guide is illustrated below.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is a composite of signals arising from the dihydrofuran ring and the substituted benzene ring. The protonation of the amino group to form the hydrochloride salt significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on the known chemical shifts of 2,3-dihydrobenzofuran, the substituent effects of an amino group on an aromatic ring, and the anticipated downfield shifts due to the protonation of the amine.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~4.6Triplet~8.5
H3~3.2Triplet~8.5
H4~7.2d~7.5
H5~6.9t~7.5
H6~7.1d~7.5
-NH₃⁺Broad singlet

Table 1: Predicted ¹H NMR Data for this compound.

Interpretation of the ¹H NMR Spectrum
  • Dihydrofuran Ring Protons (H2 and H3): The methylene protons of the dihydrofuran ring, H2 and H3, are expected to appear as triplets due to coupling with each other. The protons at position 2 (H2), being adjacent to the oxygen atom, will be deshielded and resonate at a lower field (~4.6 ppm) compared to the protons at position 3 (H3) (~3.2 ppm). The vicinal coupling constant (³J) between these protons is typically around 8.5 Hz.

  • Aromatic Protons (H4, H5, and H6): The aromatic region of the spectrum will display signals for the three protons on the benzene ring. The protonation of the amino group at C7 results in a significant electron-withdrawing effect, leading to a general downfield shift of all aromatic protons compared to the free amine.

    • H6: This proton is ortho to the electron-withdrawing -NH₃⁺ group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

    • H4: This proton is para to the -NH₃⁺ group and will also experience deshielding, appearing as a doublet.

    • H5: This proton is meta to the -NH₃⁺ group and will be the least deshielded of the aromatic protons, appearing as a triplet due to coupling with both H4 and H6.

  • Ammonium Protons (-NH₃⁺): The protons of the ammonium group will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature. In many deuterated solvents, these protons can exchange with deuterium, leading to a diminished or absent signal.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The protonation of the amino group also influences the chemical shifts of the carbon atoms, particularly those in the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in the table below, derived from the known spectrum of 2,3-dihydrobenzofuran and the substituent chemical shift (SCS) effects of a protonated amino group.

CarbonPredicted Chemical Shift (δ, ppm)
C2~71
C3~29
C3a~121
C4~129
C5~120
C6~125
C7~135
C7a~159

Table 2: Predicted ¹³C NMR Data for this compound.

Interpretation of the ¹³C NMR Spectrum
  • Dihydrofuran Ring Carbons (C2 and C3): The carbon atom C2, bonded to the oxygen, is significantly deshielded and will appear at a lower field (~71 ppm) compared to C3 (~29 ppm).

  • Aromatic Carbons (C3a, C4, C5, C6, C7, and C7a):

    • C7a and C7: The carbons directly attached to the oxygen (C7a) and the protonated nitrogen (C7) will be the most downfield of the aromatic carbons. C7a is expected around 159 ppm, while C7, being directly bonded to the electron-withdrawing -NH₃⁺ group, will be significantly deshielded to around 135 ppm.

    • C3a, C4, C5, and C6: The remaining aromatic carbons will resonate in the typical aromatic region (120-130 ppm). The specific chemical shifts will be influenced by their position relative to the dihydrofuran ring and the -NH₃⁺ substituent.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent must be chosen in which the hydrochloride salt is soluble. Common choices include deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts, particularly for the labile -NH₃⁺ protons.

  • Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). However, for samples dissolved in D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent filter Filter into NMR tube dissolve->filter instrument_setup Instrument Setup (Lock, Shim) h1_acq ¹H Spectrum Acquisition (Pulse, Acquire, FID) instrument_setup->h1_acq c13_acq ¹³C Spectrum Acquisition (Proton Decoupled) instrument_setup->c13_acq ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert Sample cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Data

An In-depth Technical Guide: FTIR and Mass Spectrometry Analysis of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1 Chemical Identity and Significance of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a dihydrobenzofuran core coupled with an aromatic amine, is a key building block in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical processing. The molecular formula for the free base is C₈H₉NO with a molecular weight of 135.16 g/mol .[1] The hydrochloride salt has the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .

1.2 Analytical Imperatives in Drug Development: The Role of Spectroscopic Characterization

In the pharmaceutical industry, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control.[2][3][4] Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of these molecules.[3] FTIR provides a molecular fingerprint based on vibrational modes of functional groups, while MS offers precise information about the molecular weight and fragmentation patterns, which aids in structural elucidation.[2]

1.3 Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the FTIR and mass spectrometry analysis of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical basis for the expected spectroscopic behavior of this molecule, present detailed experimental protocols, and offer insights into data interpretation. The objective is to equip the reader with the necessary knowledge to perform and interpret these analyses accurately and confidently.

Physicochemical Properties and Structural Elucidation

2.1 Molecular Structure and Functional Groups

The structure of this compound comprises a bicyclic system with a fused benzene and a dihydrofuran ring. The primary amine group at the 7-position of the benzofuran ring is protonated in the hydrochloride salt form. Key functional groups include:

  • Aromatic C-H bonds: Present on the benzene ring.

  • Aliphatic C-H bonds: Found on the dihydrofuran ring.

  • C-O-C ether linkage: Within the dihydrofuran ring.

  • Primary aromatic amine (as a hydrochloride salt): The -NH₃⁺ group attached to the benzene ring.

  • C-N bond: Linking the amine to the aromatic ring.

2.2 Expected Spectroscopic Behavior: A Theoretical Overview

2.2.1 Predicted FTIR Absorptions

Based on its functional groups, the following characteristic infrared absorptions are anticipated for this compound:

  • N-H stretching: As a primary amine salt, a broad absorption is expected in the 2800-3200 cm⁻¹ region due to the stretching vibrations of the -NH₃⁺ group. This often overlaps with C-H stretching bands.

  • Aromatic C-H stretching: Look for peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: These will appear just below 3000 cm⁻¹.[5]

  • N-H bending: An absorption around 1600 cm⁻¹ is characteristic of the scissoring vibration of the -NH₃⁺ group.[6]

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: For aromatic amines, this typically appears as a strong band in the 1250-1335 cm⁻¹ region.[6]

  • C-O-C stretching: Asymmetric and symmetric stretching of the ether group will result in strong absorptions in the 1000-1300 cm⁻¹ range.

2.2.2 Predicted Mass Spectrometry Fragmentation

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of the free base, [M+H]⁺, is expected to be the most prominent ion. The molecular weight of the free base is 135.16 g/mol , so the expected m/z for the [M+H]⁺ ion would be approximately 136.1. Subsequent fragmentation (MS/MS) could involve the loss of small neutral molecules or radical species, providing further structural information. Common fragmentation pathways for related benzofuran structures often involve cleavages of the dihydrofuran ring.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

3.1 The "Why": Causality Behind FTIR as a Primary Identification Tool

FTIR spectroscopy is a rapid, non-destructive, and highly specific technique for identifying functional groups within a molecule. For a compound like this compound, FTIR is an excellent first-line analytical tool to confirm the presence of the key amine, ether, and aromatic functionalities. It serves as a quick and reliable method for identity confirmation against a known standard.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique for powdered solids as it requires minimal to no sample preparation.[10][11][12]

3.2.1 Instrument and Accessory Selection

  • Instrument: A standard benchtop FTIR spectrometer.

  • Accessory: A single-bounce diamond ATR accessory is recommended for its durability and chemical resistance.

3.2.2 Sample Preparation: The Hydrochloride Salt Challenge

The hydrochloride salt is typically a crystalline solid. A small amount of the powder is placed directly onto the ATR crystal. It is crucial to ensure good contact between the sample and the crystal surface by applying consistent pressure using the ATR's pressure clamp. This minimizes spectral artifacts and ensures good signal-to-noise.

3.2.3 Step-by-Step Data Acquisition Protocol

  • Background Scan: With a clean ATR crystal, a background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbances of the ATR crystal.

  • Sample Placement: A small, representative sample of this compound powder is placed on the crystal.

  • Apply Pressure: The pressure arm is engaged to ensure firm and uniform contact.

  • Sample Scan: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. An ATR correction may also be applied using the instrument's software.[13]

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

3.3 Data Interpretation: Decoding the Spectrum

3.3.1 Table of Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000Aromatic C-H StretchMedium
~2980-2850Aliphatic C-H StretchMedium
~3200-2800N-H Stretch (-NH₃⁺)Broad, Strong
~1620-1580N-H Bend (-NH₃⁺) & Aromatic C=C StretchMedium-Strong
~1500-1400Aromatic C=C StretchMedium
~1335-1250Aromatic C-N StretchStrong
~1250-1020C-O-C Ether StretchStrong
~910-665N-H Wag (out-of-plane)Broad, Strong

Note: The exact positions of these peaks can be influenced by the solid-state packing of the hydrochloride salt.

3.3.2 Analysis of the Fingerprint and Functional Group Regions

  • Functional Group Region (4000-1500 cm⁻¹): This region will be dominated by the broad N-H stretching from the ammonium salt, superimposed with the sharper aromatic and aliphatic C-H stretches.

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of information from bending vibrations and skeletal modes that are unique to the molecule. The strong C-N and C-O-C stretching bands are key identifiers in this region.

3.4 Workflow Diagram: FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a powdered solid.

Mass Spectrometry (MS) Analysis

4.1 The "Why": Rationale for Mass Spectrometry in Purity and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.[2] For a pharmaceutical intermediate, MS is critical for confirming the identity and assessing the purity of the synthesized material.

4.2 Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for analyzing the hydrochloride salt of an amine.[14] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.

4.2.1 Instrument and Ionization Source Selection

  • Instrument: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: An electrospray ionization (ESI) source operating in positive ion mode.

4.2.2 Sample Preparation and Infusion

The hydrochloride salt form can sometimes suppress the ESI signal.[15][16] Therefore, it is often beneficial to prepare the sample in a way that promotes the formation of the protonated free base.

  • Solvent System: A typical solvent system is 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated.

  • Concentration: A dilute solution (e.g., 1-10 µg/mL) is prepared.

  • Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

4.2.3 Step-by-Step Data Acquisition Protocol (Full Scan and MS/MS)

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard.

  • Tuning: The ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) are optimized to maximize the signal of the target analyte.[17]

  • Full Scan Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion.

  • MS/MS Acquisition: The protonated molecular ion (m/z ~136.1) is selected as the precursor ion. Collision-induced dissociation (CID) is then used to fragment the precursor ion, and a product ion spectrum (MS/MS) is acquired.

4.3 Data Interpretation: Unraveling the Mass Spectrum

4.3.1 Determination of the Molecular Ion Peak ([M+H]⁺)

In the full scan spectrum, the base peak should correspond to the protonated molecule of the free base, [C₈H₉NO + H]⁺, with an m/z of approximately 136.1.

4.3.2 Table of Major Fragment Ions and Proposed Structures

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
~136.1[Fragment A][Loss of CH₂O]
~136.1[Fragment B][Loss of C₂H₄O]

Note: The exact fragments would need to be determined experimentally.

4.3.3 Proposed Fragmentation Pathway Diagram

A detailed fragmentation pathway would be constructed based on the experimentally observed MS/MS spectrum. This would involve proposing structures for the major fragment ions and rationalizing their formation from the precursor ion.

4.4 Workflow Diagram: Mass Spectrometry Analysis

Caption: Workflow for ESI-MS and MS/MS analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

5.1 Correlating FTIR and MS Data for Unambiguous Identification

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The FTIR spectrum confirms the presence of the key functional groups (amine, ether, aromatic ring), while the mass spectrum provides the exact molecular weight and structural information through fragmentation. Together, they provide a highly confident and unambiguous identification of this compound.

5.2 Common Pitfalls and Troubleshooting

5.2.1 FTIR:

  • Sample Moisture: Broad water peaks can obscure the N-H and O-H stretching regions. Ensure the sample is dry.

  • Baseline Correction: A sloping baseline can result from poor sample-crystal contact. Re-apply the sample and ensure adequate pressure.

  • Crystal Contamination: Ghost peaks from previous samples can appear. Thoroughly clean the ATR crystal between measurements.

5.2.2 MS:

  • In-source Fragmentation: If the cone voltage is too high, fragmentation can occur in the source, leading to a diminished molecular ion peak. Optimize the cone voltage to minimize this effect.

  • Salt Effects: High salt concentrations can lead to signal suppression and the formation of adducts (e.g., [M+Na]⁺).[15][16] Prepare samples in a suitable solvent system with a low concentration of the analyte.

5.3 Logical Flow Diagram: Integrated Analysis

Caption: Logical flow for integrated spectroscopic analysis.

Conclusion: Best Practices and Future Directions

The combined use of FTIR and mass spectrometry provides a robust and reliable analytical workflow for the characterization of this compound. Adherence to the detailed protocols and an understanding of the potential pitfalls outlined in this guide will ensure accurate and reproducible results. Future work could involve the development of quantitative methods using these techniques and the application of more advanced techniques like 2D NMR for complete structural elucidation and the characterization of any potential impurities.

References

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  • Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy Tutorial: Amines. [Link]

  • Wang, Y., & Li, G. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 25(11), 1826–1829. [Link]

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130541. [Link]

  • Dias, H. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 655–667. [Link]

  • Wang, Y., & Li, G. (2005). Influence of Solvents on IR Spectrum of Aromatic Amines. Guang Pu Xue Yu Guang Pu Fen Xi, 25(11), 1826-1829. [Link]

  • Pop, A., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]

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Part 1: The 2,3-Dihydrobenzofuran Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydrobenzofuran Derivatives

Introduction to the 2,3-Dihydrobenzofuran Core Structure

The 2,3-dihydrobenzofuran scaffold is a bicyclic heterocyclic system consisting of a benzene ring fused to a dihydrofuran ring. This structural motif is prevalent in a wide array of natural products and synthetically derived molecules, exhibiting a broad spectrum of biological activities.[1] Its inherent structural rigidity and the presence of an oxygen atom in the five-membered ring confer unique physicochemical properties that are amenable to diverse chemical modifications, making it a "privileged" scaffold in medicinal chemistry.

Physicochemical Properties and Synthetic Accessibility

The 2,3-dihydrobenzofuran core possesses a favorable profile of physicochemical properties, including moderate lipophilicity and the potential for hydrogen bonding, which contribute to its drug-like characteristics. The scaffold is readily accessible through various synthetic routes, including intramolecular cyclization reactions and multicomponent reactions, allowing for the facile introduction of a wide range of substituents at various positions of the bicyclic system.[2] This synthetic tractability enables the systematic exploration of the structure-activity relationships of its derivatives.

Significance in Natural Products and Drug Discovery

The 2,3-dihydrobenzofuran moiety is a key structural component in numerous biologically active natural products, such as ailanthoidol, which exhibits anticancer and antiviral properties, and eurothiocin B, an α-glucosidase inhibitor.[3] The diverse biological activities displayed by these natural products have inspired the design and synthesis of novel 2,3-dihydrobenzofuran derivatives as potential therapeutic agents for a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][4]

Part 2: Antimicrobial Activity of 2,3-Dihydrobenzofuran Derivatives

Mechanism of Action: Disrupting Microbial Viability

2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as antimicrobial agents, acting through various mechanisms to inhibit the growth of or kill pathogenic microorganisms.

  • 2.1.1. Inhibition of Essential Enzymes: Certain derivatives have been shown to inhibit enzymes that are crucial for microbial survival, such as DNA gyrase and topoisomerase IV, thereby interfering with DNA replication and repair.

  • 2.1.2. Disruption of Cell Membrane Integrity: Some derivatives can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • 2.1.3. Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some 2,3-dihydrobenzofuran derivatives have been found to inhibit biofilm formation by interfering with quorum sensing signaling pathways or by preventing the adhesion of microbial cells to surfaces.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Principle: This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.[5]

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the 2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Data Presentation: Antimicrobial Activity of Selected 2,3-Dihydrobenzofuran Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound A Staphylococcus aureus16[7]
Compound B Escherichia coli32[7]
Compound C Candida albicans8[7]
Signaling Pathway Visualization

antimicrobial_mechanism cluster_compound 2,3-Dihydrobenzofuran Derivative Compound Derivative Enzyme Essential Enzymes (e.g., DNA Gyrase) Compound->Enzyme Inhibition Membrane Cell Membrane Compound->Membrane Disruption Biofilm Biofilm Formation Compound->Biofilm Interference DNA Replication DNA Replication Cell Lysis Cell Lysis Pathogenesis Pathogenesis

Caption: Mechanisms of antimicrobial action of 2,3-dihydrobenzofuran derivatives.

Part 3: Antioxidant Properties of 2,3-Dihydrobenzofuran Derivatives

Mechanism of Action: Scavenging Reactive Oxygen Species (ROS)

Many 2,3-dihydrobenzofuran derivatives exhibit potent antioxidant activity by effectively scavenging harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[8][9] The primary mechanisms underlying their antioxidant action are:

  • 3.1.1. Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The phenolic hydroxyl group often present in active 2,3-dihydrobenzofuran derivatives is a key functional group for this activity.[10]

  • 3.1.2. Single Electron Transfer (SET): The antioxidant molecule can donate an electron to a free radical, converting it to a more stable species. This process is often followed by proton transfer.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of compounds.[11][12]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to its non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[11]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 0.1 mM.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the 2,3-dihydrobenzofuran derivative in the same solvent as the DPPH solution.

  • Reaction Mixture: In a 96-well microtiter plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound solutions at different concentrations. A blank (solvent only) and a control (DPPH solution with solvent instead of the test compound) should also be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation: Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives
Compound IDDPPH Scavenging IC50 (µM)Reference
Compound D 25.4[13]
Compound E 18.7[14]
Compound F 35.2[15]
Mechanistic Visualization

antioxidant_mechanism cluster_compound 2,3-Dihydrobenzofuran Derivative (AOH) cluster_ros Reactive Oxygen Species (R•) cluster_products Neutralized Products AOH Antioxidant ROS Free Radical AOH->ROS Single Electron Transfer (SET) RH Stable Molecule AOH->RH Hydrogen Atom Transfer (HAT) AO_radical Antioxidant Radical (AO•) Cation Radical (AOH•+) Cation Radical (AOH•+) Anion (R-) Anion (R-)

Caption: Mechanisms of antioxidant action of 2,3-dihydrobenzofuran derivatives.

Part 4: Anticancer Potential of 2,3-Dihydrobenzofuran Derivatives

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

2,3-Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms.[3][16][17][18]

  • 4.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs): Some derivatives have been shown to inhibit the activity of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs leads to cell cycle arrest and prevents the proliferation of cancer cells.[19]

  • 4.1.2. Induction of Apoptosis via Caspase Activation: Many 2,3-dihydrobenzofuran derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by activating the caspase cascade, a family of proteases that play a central role in the execution of apoptosis.[3]

  • 4.1.3. Anti-inflammatory Effects in the Tumor Microenvironment: Chronic inflammation is a known driver of tumorigenesis. Certain 2,3-dihydrobenzofuran derivatives possess anti-inflammatory properties, which can help to create a less favorable microenvironment for tumor growth and progression.[20][21]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.[23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Abs_sample / Abs_control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Data Presentation: Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound G MCF-7 (Breast)5.2[16]
Compound H HCT116 (Colon)3.27[17]
Compound I PC-3 (Prostate)33[17]
Signaling Pathway Visualization

anticancer_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_inflammation Tumor Microenvironment Compound 2,3-Dihydrobenzofuran Derivative CDK CDKs Compound->CDK Inhibition Caspases Caspases Compound->Caspases Activation Inflammation Pro-inflammatory Mediators Compound->Inflammation Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis Caspases->Apoptosis Executes TumorGrowth Tumor Growth Inflammation->TumorGrowth Promotes

Caption: Anticancer mechanisms of 2,3-dihydrobenzofuran derivatives.

Part 5: Neuroprotective Effects of 2,3-Dihydrobenzofuran Derivatives

Mechanism of Action: Combating Neurodegeneration

Several 2,3-dihydrobenzofuran derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][26][27]

  • 5.1.1. Modulation of N-methyl-D-aspartate (NMDA) Receptors: Overstimulation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. Some 2,3-dihydrobenzofuran derivatives can act as antagonists or modulators of NMDA receptors, thereby preventing excitotoxic damage.[13][14]

  • 5.1.2. Attenuation of Oxidative Stress and Neuroinflammation: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. The antioxidant and anti-inflammatory properties of certain 2,3-dihydrobenzofuran derivatives can help to protect neurons from damage and reduce the progression of these diseases.[8][27]

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[28]

Principle: Primary neuronal cultures or neuronal cell lines are pre-treated with the test compound and then exposed to a high concentration of glutamate. Cell viability is subsequently measured to determine the protective effect of the compound.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22 or SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 1-2 hours).

  • Glutamate Exposure: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5 mM) to the culture medium. Include a control group (no glutamate) and a glutamate-only group.

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay or the LDH release assay (which measures membrane damage).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the glutamate-only control.

Data Presentation: Neuroprotective Activity of Selected 2,3-Dihydrobenzofuran Derivatives
Compound IDAssayEndpointResultReference
Compound J Glutamate-induced excitotoxicity in HT22 cells% Cell ViabilityIncreased by 45% at 10 µM[13]
TFSeB STZ-induced Alzheimer's model in miceCognitive DeficitsAmeliorated[8][27]
Compound K NMDA-induced toxicity in primary cortical neuronsNeuronal Cell DeathReduced by 60% at 30 µM[14]
Signaling Pathway Visualization

neuroprotection_pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activates Calcium_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Calcium_Influx ROS_Production ↑ ROS Production Calcium_Influx->ROS_Production Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Death Compound 2,3-Dihydrobenzofuran Derivative Compound->NMDA_Receptor Modulation Compound->ROS_Production Scavenging Compound->Neuroinflammation Inhibition

Caption: Neuroprotective mechanisms of 2,3-dihydrobenzofuran derivatives.

Part 6: Structure-Activity Relationship (SAR) Insights

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[18][29][30]

  • 6.1. Influence of Substituents on Antimicrobial Activity: The introduction of halogen atoms, particularly at the 5- and 7-positions, has been shown to enhance antimicrobial activity. Additionally, the presence of a lipophilic side chain at the 2-position can improve membrane permeability and overall efficacy.

  • 6.2. Key Structural Features for Enhanced Antioxidant Capacity: A free phenolic hydroxyl group at the 5- or 7-position is crucial for potent radical scavenging activity. The presence of electron-donating groups on the aromatic ring can further enhance this activity.

  • 6.3. Substituent Effects on Anticancer Efficacy: The substitution pattern on the 2,3-dihydrobenzofuran scaffold significantly influences anticancer activity. For instance, the presence of a substituted benzylidene group at the 2-position has been found to be important for potent PARP-1 inhibition.[29] Furthermore, the incorporation of certain heterocyclic moieties can enhance cytotoxicity.[16]

  • 6.4. Structural Modifications for Potent Neuroprotection: For neuroprotective activity, substitutions on the aromatic ring that modulate the electronic properties and lipophilicity of the molecule are critical. For example, a methyl group at the R2 position and a hydroxyl group at the R3 position have been identified as important for anti-excitotoxic effects.[13][14]

Part 7: Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold represents a versatile and valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antioxidant, anticancer, and neuroprotective effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinical applications. The development of multi-target-directed ligands based on the 2,3-dihydrobenzofuran core also holds significant promise for the treatment of complex multifactorial diseases.

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  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

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  • Ohta, S., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 70(6), 421–434. Retrieved from [Link]

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The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Nature and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2,3-Dihydrobenzofuran Scaffold in Medicinal Chemistry

This guide provides an in-depth exploration of the 2,3-dihydrobenzofuran (DHB) scaffold, a cornerstone in modern medicinal chemistry. We will delve into its prevalence in nature, its role as a privileged structure in drug design, the breadth of its biological activities, key synthetic strategies, and critical structure-activity relationships that guide the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic system.

The 2,3-dihydrobenzofuran, sometimes referred to as coumaran, is a heterocyclic motif consisting of a benzene ring fused to a dihydrofuran ring.[1][2] Its unique structural conformation, which imparts a degree of rigidity and specific three-dimensional geometry, makes it an ideal framework for interacting with a wide array of biological targets.[2] This versatility has established the DHB core as a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of providing ligands for more than one type of receptor or enzyme.[3] Its frequent appearance in both natural products and clinically successful synthetic drugs underscores its significance.[4][5][6]

Occurrence in Natural Products

The DHB scaffold is ubiquitous in nature, commonly isolated from plants and fungi where it forms the core of alkaloids, neolignans, and isoflavonoids.[2][7][8] These natural products exhibit a remarkable diversity of biological activities, a testament to the evolutionary selection of this scaffold for specific biological functions.

Table 1: Representative Natural Products Containing the 2,3-Dihydrobenzofuran Scaffold

Natural ProductSourcePrimary Biological ActivityReference(s)
(+)-Conocarpan Piper species plantsAntifungal[2]
(+)-Decursivine Rhaphidophora decursivaAntimalarial[2]
δ-Viniferin Grapes, LegumesAnti-inflammatory, Antioxidant[9]
Licarin A Myristica speciesAnticancer, Anti-inflammatory[9]
Lithospermic Acid Salvia speciesAnti-HIV[1][8]
(-)-Linderol A Lindera speciesMelanin Biosynthesis Inhibition[1][8]
Role in Synthetic Drugs and Clinical Candidates

Leveraging the structural and biological advantages of the DHB core, medicinal chemists have incorporated it into numerous synthetic molecules targeting a wide range of diseases. Its favorable physicochemical properties and metabolic stability often contribute to improved drug-like profiles.[6]

One prominent example is Ramelteon , a melatonin receptor agonist approved for the treatment of insomnia, which features the DHB scaffold as a key pharmacophore for receptor binding.[9] Furthermore, derivatives such as 5-APDB and 6-APDB have been investigated as central nervous system (CNS) stimulants.[10][11] The scaffold also forms the basis for potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists with hypolipidemic activity, highlighting its utility in metabolic diseases.[12]

A Broad Spectrum of Biological Activities

The DHB scaffold is associated with a wide and varied range of pharmacological effects. The following sections detail the most significant and well-documented of these activities.

Anti-inflammatory and Immunomodulatory Effects

DHB derivatives have shown significant promise as potent anti-inflammatory agents.[13][14] A notable series of 2,3-dihydrobenzofuran-2-ones demonstrated powerful activity in inhibiting carrageenan-induced paw edema and adjuvant-induced arthritis in rat models.[13] The mechanism for many of these compounds involves the inhibition of prostaglandin synthesis.[13]

For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the widely used NSAID diclofenac in all tested models.[13] More recent studies have focused on derivatives for treating inflammatory bowel disease (IBD) by inhibiting the expression of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[15]

Anticancer Activity

The DHB core is a structural feature in numerous compounds with potent anticancer properties.[16][17][18] These derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, including human ovarian cancer (A2780), fibrosarcoma (HT-1080), and cervical cancer (HeLa).[5][16][19] The mechanism of action is often tied to the specific substitution patterns on the scaffold, which can influence selectivity and potency against different cancer types.[19][20] SAR studies have revealed that substitutions at the C-2 position are often critical for cytotoxic activity.[19]

Central Nervous System (CNS) Applications

The DHB scaffold has been used to design psychoactive compounds, particularly stimulants and empathogens.[10] Derivatives like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and its 6-APB counterpart act as serotonin–norepinephrine–dopamine releasing agents and agonists at serotonin receptors, demonstrating the scaffold's ability to cross the blood-brain barrier and interact with CNS targets.[10][11]

Other Therapeutic Areas

The versatility of the DHB scaffold extends to numerous other therapeutic areas:

  • Neuropathic Pain: A series of DHB derivatives were designed as potent and selective cannabinoid receptor 2 (CB₂) agonists, showing efficacy in animal models of neuropathic pain.[21]

  • Antimicrobial and Antiviral: Various natural and synthetic DHB compounds exhibit significant antibacterial, antifungal, and anti-HIV activities.[7][8][16]

  • Antioxidant: The phenolic nature of many DHB precursors and derivatives imparts them with potent antioxidant and radical scavenging properties.[16]

Synthetic Strategies for the 2,3-Dihydrobenzofuran Core

The construction of the DHB skeleton is a central topic in synthetic organic chemistry, with a multitude of methods developed to afford access to this important scaffold. These strategies can be broadly categorized based on the type of catalyst or reaction conditions employed.

  • Transition-Metal Catalysis: This is one of the most powerful and widely used approaches. Catalysts based on palladium, rhodium, iridium, and nickel have been extensively employed for intramolecular cyclizations.[22][23] Reactions such as Heck couplings, C-H activation, and carbooxygenation enable the efficient construction of the DHB ring system.[22][23]

  • Transition-Metal-Free Synthesis: To align with green chemistry principles, numerous metal-free methods have been developed. These include catalyst-free cyclizations of specific substrates, Brønsted acid-catalyzed [4+1] annulations, and reactions involving sulfoxonium ylides.[1]

  • Organocatalysis: Chiral organocatalysts have been successfully used to achieve asymmetric synthesis of DHB derivatives, often via Michael addition/hemiketalization reaction cascades, yielding products with high enantiomeric excess.[1][24]

  • Biocatalysis and Photocatalysis: Emerging strategies include the use of engineered enzymes (biocatalysis) for highly stereoselective cyclopropanations to form tricyclic DHB scaffolds and visible-light-induced photocatalytic methods for green and efficient synthesis.[2][9][25]

Below is a generalized workflow for a common synthetic approach to the DHB core.

G cluster_start Starting Materials cluster_reaction Core Formation A o-Halophenol or Phenol Derivative C Transition-Metal Catalyzed Cyclization (e.g., Pd, Rh, Cu) A->C D Metal-Free Annulation (e.g., Acid, Base) A->D B Alkene or Alkyne Coupling Partner B->C B->D E 2,3-Dihydrobenzofuran Scaffold C->E Intramolecular Cyclization D->E Intramolecular Cyclization F Further Functionalization E->F G Target Bioactive Molecule F->G

General Synthetic Pathways to the DHB Core.
Representative Experimental Protocol: Palladium-Catalyzed Tandem Cyclization

This protocol is adapted from methodologies used to synthesize CB₂ agonists and represents a robust way to form substituted DHB scaffolds.[21]

Objective: To synthesize a 3,3-disubstituted-2,3-dihydro-1-benzofuran derivative.

Step 1: Ether Formation

  • To a solution of the starting phenol (1.0 eq) in methyl ethyl ketone (MEK), add potassium carbonate (K₂CO₃, 2.0 eq) and 3-bromo-2-methylpropene (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the corresponding allyl phenyl ether. Causality: This initial step positions the alkene moiety ortho to the future ether oxygen, setting the stage for the key intramolecular cyclization.

Step 2: Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling

  • In a reaction vessel, combine the allyl phenyl ether (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) and a solvent like toluene or dioxane.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 16-24 hours.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the final product via flash column chromatography. Trustworthiness: This one-pot reaction is self-validating as it forms two new bonds (C-O and C-C) in a specific, predictable manner, driven by the well-understood mechanism of palladium catalysis. The formation of the expected product confirms the successful cascade.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights

Optimizing the biological activity of a DHB-based lead compound requires a deep understanding of its SAR. The scaffold offers multiple positions for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Substitution Patterns
  • Aromatic Ring (Positions 4, 5, 6, 7): Substitutions on the benzene ring are crucial for modulating target engagement and physicochemical properties. For the highly potent anti-inflammatory 2,3-dihydrobenzofuran-2-ones, an alkyl or aryl group at position 6 combined with a chlorine atom at position 5 was found to be optimal for activity.[13]

  • Dihydrofuran Ring (Positions 2 and 3): The stereochemistry and nature of substituents at these positions are critical for defining the molecule's 3D shape and interaction with biological targets. In the CB₂ agonist series, the stereochemistry at the C3 position was determinant for activity, with the S-enantiomer being the active form.[21] For many anticancer derivatives, the presence of a bulky or functionalized group at C2 is essential for cytotoxicity.[19]

SAR cluster_info SAR Insights for Anti-inflammatory Activity Scaffold R5 R5: Halogen (e.g., Cl) Increases Potency R6 R6: Bulky Alkyl/Aryl (e.g., Cyclohexyl) Increases Potency R2 R2: Carbonyl (C=O) Key for Activity Class P5 P5->R5 P6 P6->R6 P2 P2->R2

Key SAR points for Anti-inflammatory DHB-2-ones.
Bioisosteric Replacements

In lead optimization, bioisosteric replacement is a key strategy to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to circumvent patent limitations.[26][27]

  • Oxygen Heteroatom: The ether oxygen of the dihydrofuran ring can be replaced with sulfur (to give a dihydrobenzothiophene) or nitrogen (to give an indoline) to modulate polarity, hydrogen bonding capacity, and metabolic stability.

  • Aromatic Ring: The benzene portion can be replaced with heteroaromatic rings (e.g., pyridine, thiophene) to alter solubility, introduce new interaction points, and change the metabolic profile.[28]

  • Substituents: Functional groups can be swapped for known bioisosteres; for example, a carboxylic acid can be replaced with a tetrazole or an acyl sulfonamide to improve oral bioavailability and cell permeability.[29]

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold remains a highly valuable and versatile core in medicinal chemistry. Its prevalence in bioactive natural products provides a strong validation for its utility, while its synthetic tractability allows for the creation of diverse compound libraries for drug discovery.[4][6] Future research will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods to access complex and highly functionalized DHB derivatives.[24] The continued exploration of this privileged scaffold promises to yield novel therapeutic agents for a wide range of human diseases, from cancer and inflammation to disorders of the central nervous system.

References

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natural products containing the 2,3-dihydrobenzofuran core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Natural Products Containing the 2,3-Dihydrobenzofuran Core

A Privileged Scaffold in Nature's Arsenal

The 2,3-dihydrobenzofuran moiety, a heterocyclic system where a dihydrofuran ring is fused to a benzene ring, represents a "privileged structure" in medicinal chemistry and natural product science.[1] Its rigid, planar architecture provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal scaffold for molecular recognition by biological targets.[2] This guide offers an in-depth exploration of natural products containing this remarkable core, from their origins in nature to their potential as templates for the development of novel therapeutics. We will delve into their structural diversity, biosynthetic origins, a wide spectrum of biological activities, and the modern synthetic and analytical methodologies that are crucial for their study.

Natural Occurrence and Structural Diversity: A Chemical Cornucopia

The 2,3-dihydrobenzofuran core is a recurring motif in a vast array of natural products isolated from higher plants, fungi, and bacteria.[3][4] These compounds are often classified into various structural classes, including neolignans, resveratrol oligomers, and isoflavonoids, each with unique substitution patterns and stereochemistry that contribute to their diverse biological functions.[5]

The structural diversity within this class of natural products is vast. Key examples that highlight this variety include:

  • Neolignans: Such as (+)-conocarpan, isolated from Piper species, which exhibits potent antifungal activity.[3]

  • Resveratrol Oligomers: Like δ-viniferin, found in grapes and other plants, known for its significant antioxidant and other biological properties.[6]

  • Pterocarpans: A class of isoflavonoids that includes homopterocarpin and pterocarpan, which are recognized for their antifungal and insecticidal activities.[6]

  • Other notable examples: Include licarin A, with its interesting biological profile, and decursivine, an alkaloid with antimalarial properties.[3][6]

Natural Product Class Natural Source Key Structural Features Biological Activities
(+)-Conocarpan NeolignanPiper speciesPropene group at C2, methoxy group on the B-ringAntifungal[3]
δ-Viniferin Resveratrol OligomerGrapes (Vitis vinifera)Dimer of resveratrolAntioxidant, Anti-inflammatory[6]
Licarin A NeolignanMyristica speciesPropene group at C2Anticancer, Anti-inflammatory[6]
Homopterocarpin PterocarpanLegumesFused furan and chromane ringsAntifungal, Insecticidal[6]
Pterocarpan PterocarpanLegumesCore pterocarpan skeletonAntifungal[6]
Decursivine AlkaloidRhaphidophora decursivaComplex fused ring systemAntimalarial[3]

Biosynthesis: Nature's Intricate Molecular Architecture

The biosynthesis of the 2,3-dihydrobenzofuran core in plants is a testament to the elegance and efficiency of enzymatic catalysis. A common pathway involves the oxidative coupling of two phenylpropanoid units, which are themselves derived from the shikimate pathway. This process is often mediated by peroxidase enzymes.

A generalized biosynthetic pathway can be visualized as follows:

Biosynthesis of 2,3-Dihydrobenzofuran Core Phenylpropanoid Precursors Phenylpropanoid Precursors Oxidative Coupling Oxidative Coupling Phenylpropanoid Precursors->Oxidative Coupling Peroxidase Radical Intermediates Radical Intermediates Oxidative Coupling->Radical Intermediates Intramolecular Cyclization Intramolecular Cyclization Radical Intermediates->Intramolecular Cyclization 2,3-Dihydrobenzofuran Core 2,3-Dihydrobenzofuran Core Intramolecular Cyclization->2,3-Dihydrobenzofuran Core

Caption: Generalized biosynthetic pathway to the 2,3-dihydrobenzofuran core.

This elegant enzymatic cascade highlights nature's ability to construct complex molecular architectures from simple building blocks with high regio- and stereoselectivity.

A Spectrum of Biological Activities and Pharmacological Potential

Natural products containing the 2,3-dihydrobenzofuran core exhibit a remarkable range of biological activities, making them attractive starting points for drug discovery programs.[5][7] Their rigid structure allows for precise interactions with various biological targets, leading to potent and selective effects.

Key pharmacological activities include:

  • Anti-inflammatory Effects: Many 2,3-dihydrobenzofuran derivatives have been shown to possess significant anti-inflammatory properties.[8][9] For instance, certain fluorinated derivatives have been found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), key enzymes in the inflammatory cascade, with IC50 values in the low micromolar range for the inhibition of inflammatory mediators like interleukin-6 and prostaglandin E2.[8]

  • Anticancer Activity: The 2,3-dihydrobenzofuran scaffold is present in numerous compounds with potent anticancer activity.[8][10] Some derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines, with GI50 values in the low micromolar range.[10] The mechanism of action can involve the inhibition of key signaling pathways, such as NF-κB, or the induction of apoptosis.[8][10]

  • Antimicrobial Properties: A significant number of natural products with this core structure display antifungal and antibacterial activities.[3][7] For example, (+)-conocarpan is a well-known antifungal agent.[3]

  • Other Activities: The biological activities of this class of compounds extend to antiviral, antioxidant, antimalarial, and neuroprotective effects, highlighting their therapeutic potential.[3][5][8]

Compound/Derivative Class Biological Activity Reported IC50/GI50 Values Mechanism of Action (if known)
Fluorinated DihydrobenzofuransAnti-inflammatoryIL-6: 1.2 - 9.04 µM; PGE2: 1.1 - 20.5 µM[8]Inhibition of COX-2 and NOS2 expression[8]
Phenylamide DerivativesAnticancerGI50: 2.20 - 5.86 µM across various cell lines[10]Inhibition of NF-κB activity[10]
(+)-ConocarpanAntifungal--
DecursivineAntimalarial--

Modern Synthetic Strategies: Accessing Nature's Scaffolds

While nature provides a rich source of these compounds, their low abundance often necessitates chemical synthesis to enable thorough biological evaluation and the development of new analogs.[6] Modern organic synthesis offers a powerful toolkit for the construction of the 2,3-dihydrobenzofuran core with high efficiency and control over stereochemistry.

Several innovative synthetic strategies have emerged:

  • Photocatalytic Synthesis: The use of three-dimensional covalent organic frameworks (3D COFs) as photocatalysts has enabled the efficient one-step synthesis of various 2,3-dihydrobenzofuran natural products, such as δ-viniferin and licarin A, with high yields (up to 93%).[6][11] This green chemistry approach offers significant advantages over traditional multi-step syntheses.[6]

  • Transition Metal Catalysis:

    • Rhodium(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes provides a redox-neutral pathway to dihydrobenzofurans.[12]

    • Palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes allow for the enantioselective synthesis of chiral 2,3-dihydrobenzofurans.[12]

    • Nickel-catalyzed arylations of alkenes offer another route to this important scaffold.[12]

  • Intramolecular Cyclizations: Various methods involving intramolecular Michael additions, and cycloisomerizations have been developed for the stereoselective synthesis of substituted 2,3-dihydrobenzofurans.[12]

A general workflow for the synthesis of a 2,3-dihydrobenzofuran library can be visualized as follows:

Synthetic Workflow Starting Materials Starting Materials Core Synthesis Core Synthesis Starting Materials->Core Synthesis e.g., Pd-catalysis Purification Purification Core Synthesis->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS Biological Screening Biological Screening Characterization->Biological Screening

Caption: A general workflow for the synthesis and evaluation of 2,3-dihydrobenzofurans.

Isolation and Structural Elucidation: A Practical Guide

For researchers venturing into the study of novel natural products, a robust and systematic approach to isolation and structure elucidation is paramount. The following provides a generalized, step-by-step protocol for the isolation of a 2,3-dihydrobenzofuran natural product from a plant source.

Step-by-Step Experimental Protocol
  • Extraction:

    • Rationale: To efficiently extract the desired compounds from the plant matrix. The choice of solvent is critical and is based on the polarity of the target molecules.

    • Procedure:

      • Air-dry and grind the plant material to a fine powder.

      • Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) at room temperature.

      • Concentrate the extracts under reduced pressure to obtain crude extracts.

  • Chromatographic Separation:

    • Rationale: To separate the complex mixture of compounds in the crude extract and isolate the pure 2,3-dihydrobenzofuran derivative. A multi-step chromatographic approach is often necessary.

    • Procedure:

      • Subject the most promising crude extract (e.g., the ethyl acetate extract) to column chromatography on silica gel.

      • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to obtain several fractions.

      • Monitor the fractions by thin-layer chromatography (TLC).

      • Pool fractions with similar TLC profiles.

      • Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • Rationale: To determine the exact chemical structure of the isolated compound, including its stereochemistry. A combination of spectroscopic techniques is employed.

    • Procedure:

      • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry (HRMS).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy:

        • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

        • ¹³C NMR: Provides information about the number and types of carbon atoms.

        • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons to assemble the final structure.

      • Chiroptical Methods (e.g., Circular Dichroism): Determine the absolute stereochemistry of chiral centers, if present.

Workflow for Isolation and Structure Elucidation

Isolation and Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis MS, NMR Structure Determination Structure Determination Spectroscopic Analysis->Structure Determination

Caption: Workflow for the isolation and structural elucidation of a 2,3-dihydrobenzofuran.

Future Perspectives: An Ever-Evolving Field

The study of continues to be a vibrant and promising area of research. Future efforts will likely focus on:

  • Discovery of Novel Analogs: Exploration of underexplored natural sources and the application of modern analytical techniques will undoubtedly lead to the discovery of new and structurally unique 2,3-dihydrobenzofuran derivatives.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical candidates.

  • Development of More Efficient Synthetic Methods: The continued development of green and sustainable synthetic methodologies will be essential for the large-scale production of these valuable compounds and their analogs.

  • Application in Chemical Biology: The unique properties of the 2,3-dihydrobenzofuran scaffold will continue to be exploited for the development of chemical probes to study complex biological processes.

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An In-Depth Toxicological Assessment of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride: A Structure-Activity Relationship Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological overview of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, a chemical intermediate of interest to the pharmaceutical and agrochemical industries. In the absence of direct toxicological studies on this specific compound, this guide employs a scientifically rigorous approach based on structure-activity relationships (SAR), chemical grouping, and read-across methodologies as advocated by the Organisation for Economic Co-operation and Development (OECD).[1][2][3][4] By examining the known toxicological profiles of its core structural motifs—the aromatic amine and the dihydro-benzofuran moieties—we construct a predictive toxicological profile to guide researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound. This document delves into anticipated metabolic pathways, potential for genotoxicity and carcinogenicity, and other key toxicological endpoints.

Introduction: The Need for a Predictive Toxicological Profile

This compound is a molecule with potential applications in the synthesis of novel therapeutic agents and other specialty chemicals. As with any new chemical entity, a thorough understanding of its toxicological properties is paramount for ensuring the safety of researchers and for regulatory compliance. To date, a comprehensive toxicological dossier for this specific hydrochloride salt is not publicly available.

This guide addresses this data gap by leveraging well-established principles of toxicology, primarily focusing on the concept that the biological activity of a chemical is intrinsically linked to its structure.[5][6] The subject molecule is comprised of two key structural alerts for toxicity: an aromatic amine and a dihydro-benzofuran ring system. Aromatic amines are a class of chemicals well-documented for their potential to induce methemoglobinemia, genotoxicity, and carcinogenicity.[7][8][9][10] Similarly, furan and its derivatives have been associated with organ toxicity, particularly hepatotoxicity and carcinogenicity.[11]

Therefore, this guide will systematically deconstruct the molecule to forecast its likely toxicological properties, providing a robust, science-driven framework for risk management until empirical data becomes available.

Physicochemical Properties and Predicted Bioavailability

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, we can infer key characteristics based on its structure.

PropertyPredicted Value/CharacteristicRationale and Toxicological Implication
Molecular Formula C₈H₁₀ClNO-
Molecular Weight 171.63 g/mol Low molecular weight suggests potential for good absorption across biological membranes.
Physical State Solid (predicted)Typical for a hydrochloride salt of an amine.
Water Solubility High (predicted)The hydrochloride salt form is expected to be readily soluble in water, which may facilitate systemic absorption after ingestion.
Lipophilicity (LogP) Moderate (predicted for the free base)The dihydro-benzofuran moiety contributes to lipophilicity, which could allow for distribution into tissues.
pKa Basic (amine group)The primary aromatic amine group will be protonated at physiological pH, influencing its interaction with biological targets and its excretion profile.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide further insights into the pharmacokinetic properties of novel compounds.[12][13][14]

Predicted Metabolic Activation and Detoxification Pathways

The toxicity of many aromatic amines is not inherent to the parent molecule but is a consequence of metabolic activation to reactive electrophilic species. The metabolic fate of 2,3-Dihydro-benzofuran-7-ylamine is anticipated to follow pathways established for other primary aromatic amines.

Phase I Metabolism: Bioactivation

The primary amine group is the principal site for Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

  • N-Hydroxylation: This is a critical activation step for many aromatic amines, leading to the formation of a hydroxylamine metabolite. This hydroxylamine can be further oxidized to a nitroso derivative.

  • Ring Oxidation: The benzofuran ring may also undergo hydroxylation at various positions, although N-hydroxylation of the amino group is generally considered the more toxico-kinetically important pathway for aromatic amines.

Phase II Metabolism: Detoxification and Potential for Further Activation

The hydroxylamine metabolite can undergo Phase II conjugation reactions.

  • Glucuronidation and Sulfation: These are typically detoxification pathways, leading to more water-soluble metabolites that can be readily excreted.

  • N-Acetylation: Acetylation of the primary amine by N-acetyltransferases (NATs) is another important metabolic route. The rate of acetylation can vary significantly between individuals due to genetic polymorphisms in NAT enzymes ("fast" vs. "slow" acetylators), which can influence susceptibility to toxicity.[10]

The interplay between these activation and detoxification pathways determines the overall toxic potential of the compound.

Figure 1: Predicted metabolic pathways for 2,3-Dihydro-benzofuran-7-ylamine.

Key Toxicological Endpoints: A Read-Across Assessment

In the absence of specific data, we can predict the potential for toxicity by "reading across" from structurally similar compounds. The OECD provides guidance on the scientifically robust application of such grouping and read-across approaches.[1][2][3][4][15]

Acute Toxicity

The acute toxicity of this compound is likely to be moderate. A safety data sheet for the free base, 2,3-Dihydrobenzofuran-7-amine, indicates it is harmful if swallowed (H302). Symptoms of acute overexposure to aromatic amines can include cyanosis due to methemoglobinemia, headache, dizziness, and nausea.

Genotoxicity and Mutagenicity

This is a significant area of concern for aromatic amines. The N-hydroxy metabolite can form a highly reactive nitrenium ion, which can bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, which is a key initiating event in chemical carcinogenesis.

  • Ames Test (Bacterial Reverse Mutation Assay): It is highly probable that 2,3-Dihydro-benzofuran-7-ylamine would be mutagenic in the Ames test, particularly in the presence of metabolic activation (S9 fraction). Many aromatic amines are known mutagens.[7][8]

  • In Vitro Mammalian Cell Assays: Positive results would also be anticipated in in vitro mammalian cell genotoxicity assays, such as the mouse lymphoma assay or the micronucleus test.

  • Benzofuran Moiety: While the primary concern stems from the aromatic amine, some benzofuran derivatives themselves have shown genotoxic potential.[16][17]

Genotoxicity A 2,3-Dihydro-benzofuran-7-ylamine B N-Hydroxy Metabolite A->B Metabolic Activation C Nitrenium Ion (Electrophile) B->C D DNA C->D Covalent Binding E DNA Adducts D->E F Mutation E->F G Carcinogenesis F->G

Figure 2: Proposed mechanism of genotoxicity for 2,3-Dihydro-benzofuran-7-ylamine.

Carcinogenicity

Based on the strong potential for genotoxicity, 2,3-Dihydro-benzofuran-7-ylamine should be considered a potential carcinogen until proven otherwise. The International Agency for Research on Cancer (IARC) has classified several aromatic amines as known or probable human carcinogens.[10] The primary target organ for aromatic amine-induced cancers in humans is the urinary bladder.[10] In rodents, liver tumors are also common.

The parent compound of the dihydro-benzofuran ring system, 2,3-benzofuran, has been shown to be carcinogenic in rats and mice, causing tumors of the kidney, lung, forestomach, and liver.[18] The combination of the aromatic amine and benzofuran structures raises a significant concern for carcinogenic potential.

Reproductive and Developmental Toxicity

There is a general lack of comprehensive data on the reproductive and developmental toxicity of many aromatic amines and benzofuran derivatives.[18][19][20] Some studies on other chemical classes have shown that reproductive toxicity can occur, often at doses that also cause parental toxicity.[21] Given the potential for systemic toxicity and genotoxicity, adverse effects on reproduction and development cannot be ruled out and should be investigated in any comprehensive safety assessment.

Organ-Specific Toxicity
  • Hepatotoxicity: The liver is a primary site of metabolism for this compound and is therefore a potential target for toxicity. Liver damage has been observed with 2,3-benzofuran in animal studies.[18]

  • Nephrotoxicity: Kidney toxicity has also been reported for 2,3-benzofuran.[18]

  • Hematotoxicity: As mentioned, methemoglobinemia is a known hazard of aromatic amines.

Experimental Protocols for Toxicological Evaluation

Should empirical testing be undertaken, a tiered approach consistent with international guidelines is recommended. The following OECD test guidelines provide a framework for a comprehensive toxicological evaluation.[2]

Tier 1: In Vitro Assays
  • Genotoxicity:

    • OECD 471: Bacterial Reverse Mutation Test (Ames Test).

    • OECD 487: In Vitro Mammalian Cell Micronucleus Test.

    • OECD 476: In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay).

  • Cytotoxicity:

    • OECD 129: Estimation of IC50 values using neutral red uptake.

Tier 2: Acute and Repeated Dose Toxicity Studies in Rodents
  • Acute Toxicity:

    • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method.

  • Repeated Dose Toxicity:

    • OECD 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. This study would provide valuable information on target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Tier 3: Chronic Toxicity, Carcinogenicity, and Reproductive/Developmental Toxicity
  • Carcinogenicity:

    • OECD 451: Carcinogenicity Studies.

  • Reproductive/Developmental Toxicity:

    • OECD 421: Reproduction/Developmental Toxicity Screening Test.

    • OECD 414: Prenatal Developmental Toxicity Study.

Figure 3: Tiered experimental workflow for toxicological assessment.

Conclusion and Recommendations

While direct experimental data for this compound is currently unavailable, a robust toxicological profile can be predicted based on well-established structure-activity relationships. The presence of the aromatic amine functional group is a strong indicator of potential genotoxicity and carcinogenicity, likely mediated through metabolic activation to a reactive nitrenium ion. The dihydro-benzofuran moiety also raises concerns regarding organ toxicity, particularly for the liver and kidneys.

Key Recommendations:

  • Handling Precautions: This compound should be handled as a potential mutagen and carcinogen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used at all times. Work should be conducted in a well-ventilated fume hood.

  • Prioritization for Testing: Given the structural alerts, this compound should be prioritized for in vitro genotoxicity testing. Positive results would warrant further investigation and extreme caution in its use.

  • Future Research: A comprehensive toxicological evaluation following OECD guidelines is necessary to definitively characterize the hazard profile of this molecule and establish safe exposure limits.

This in-depth technical guide provides a crucial starting point for researchers and drug development professionals, enabling informed decision-making and promoting a culture of safety in the handling and development of novel chemical entities.

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Methodological & Application

Synthesis Protocol for 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, research-grade protocol for the synthesis of 2,3-Dihydrobenzofuran-7-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence, commencing with the nitration of 2,3-dihydrobenzofuran, followed by the reduction of the resulting nitro intermediate, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of an amino group at the 7-position provides a key functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol details a reliable and scalable route to 2,3-Dihydrobenzofuran-7-ylamine hydrochloride, designed to ensure high purity and yield.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

Synthetic_Scheme start 2,3-Dihydrobenzofuran intermediate1 7-Nitro-2,3-dihydrobenzofuran start->intermediate1 Step 1: Nitration intermediate2 2,3-Dihydrobenzofuran-7-ylamine intermediate1->intermediate2 Step 2: Reduction product 2,3-Dihydrobenzofuran-7-ylamine hydrochloride intermediate2->product Step 3: Salt Formation

Figure 1: Overall synthetic route to 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

PART 1: Synthesis of 7-Nitro-2,3-dihydrobenzofuran

This initial step involves the electrophilic nitration of the aromatic ring of 2,3-dihydrobenzofuran. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. However, steric hindrance at the ortho-positions (4 and 6) can favor substitution at the para-position (5) and the less sterically hindered ortho-position (7). Careful control of reaction conditions is crucial to achieve the desired regioselectivity for the 7-nitro isomer.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 20 mL). Cool the flask to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, >90%, 5 mL) to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Nitration Reaction: To the freshly prepared nitrating mixture, add 2,3-dihydrobenzofuran (5.0 g, 41.6 mmol) dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture is maintained between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure 7-Nitro-2,3-dihydrobenzofuran.

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Dihydrobenzofuran120.155.0 g41.6 mmol
Fuming Nitric Acid (>90%)63.015 mL-
Sulfuric Acid (98%)98.0820 mL-

Table 1: Reagents for the synthesis of 7-Nitro-2,3-dihydrobenzofuran.

PART 2: Synthesis of 2,3-Dihydrobenzofuran-7-ylamine

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and purity[1][2][3]. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this reaction.

Experimental Protocol

Reduction_Workflow start Dissolve 7-Nitro-2,3-dihydrobenzofuran in Ethanol add_catalyst Add 10% Pd/C catalyst start->add_catalyst hydrogenation Hydrogenate under H₂ atmosphere (e.g., Parr apparatus) add_catalyst->hydrogenation filtration Filter through Celite to remove catalyst hydrogenation->filtration concentration Concentrate the filtrate in vacuo filtration->concentration product Obtain crude 2,3-Dihydrobenzofuran-7-ylamine concentration->product

Figure 2: Workflow for the reduction of 7-Nitro-2,3-dihydrobenzofuran.

  • Reaction Setup: To a Parr hydrogenation bottle or a suitable high-pressure reactor, add a solution of 7-Nitro-2,3-dihydrobenzofuran (3.0 g, 18.2 mmol) in ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.3 g, 10 wt%) to the solution.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours. Alternatively, the reaction can be monitored by TLC.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2,3-Dihydrobenzofuran-7-ylamine as an oil or a low-melting solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS analysis.

ReagentMolar Mass ( g/mol )AmountMoles
7-Nitro-2,3-dihydrobenzofuran165.153.0 g18.2 mmol
10% Palladium on Carbon-0.3 g-
Ethanol46.0750 mL-
Hydrogen Gas2.0250 psi-

Table 2: Reagents for the synthesis of 2,3-Dihydrobenzofuran-7-ylamine.

PART 3: Synthesis of 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt. This is often done to improve the stability, crystallinity, and handling properties of the compound. The use of ethereal HCl or HCl gas is a standard and effective method[4][5].

Experimental Protocol
  • Dissolution: Dissolve the crude 2,3-Dihydrobenzofuran-7-ylamine (from the previous step, assuming ~2.4 g, 17.8 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with stirring. Alternatively, a solution of HCl in diethyl ether can be added dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to afford 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Dihydrobenzofuran-7-ylamine135.17~2.4 g~17.8 mmol
Hydrogen Chloride36.46Excess-
Anhydrous Diethyl Ether74.1250 mL-

Table 3: Reagents for the synthesis of 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Characterization of 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic and dihydrofuran ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free amine.

  • Melting Point (m.p.): The hydrochloride salt should have a sharp melting point.

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography.

Safety Precautions

  • Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the hydrogenation in a well-maintained and properly functioning apparatus (e.g., a Parr hydrogenator) in a designated area. Ensure the system is properly purged with an inert gas before and after the reaction. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care.

  • Hydrogen Chloride: Hydrogen chloride gas is corrosive and toxic. Handle in a well-ventilated fume hood.

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Application Notes and Protocols for the Synthesis of 2,3-Dihydrobenzofuran Compounds from Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active natural products, pharmaceuticals, and advanced materials.[1][2][3] Its prevalence in medicinal chemistry is a testament to its ability to confer desirable pharmacokinetic and pharmacodynamic properties to molecules. Compounds bearing this moiety exhibit a wide spectrum of biological activities, including anticancer, antitubercular, antimalarial, and neuroprotective effects.[3] The inherent structural rigidity and defined stereochemistry of the dihydrobenzofuran ring system make it an attractive template for the design of novel therapeutic agents.

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the primary synthetic strategies for constructing 2,3-dihydrobenzofuran derivatives from readily available substituted phenols. The focus is not merely on procedural steps but on the underlying mechanistic rationale, empowering the reader to adapt and optimize these protocols for their specific research needs.

Strategic Overview: Navigating the Pathways to 2,3-Dihydrobenzofurans

The synthesis of 2,3-dihydrobenzofurans from substituted phenols predominantly involves the formation of a crucial C-O bond to construct the heterocyclic ring. The diverse methodologies can be broadly categorized based on the nature of the key bond-forming event and the precursors employed. This guide will delve into the most robust and versatile of these strategies.

G cluster_main Core Synthetic Strategies A Substituted Phenols B Intramolecular Cyclization of o-Allylphenols A->B C ortho-Quinone Methide (o-QM) Mediated Cyclization A->C D Two-Step O-Alkylation and Intramolecular Cyclization A->D E Intramolecular Mitsunobu Reaction A->E F 2,3-Dihydrobenzofurans B->F C->F D->F E->F

Figure 1: Major synthetic routes from substituted phenols to 2,3-dihydrobenzofurans.

Methodology 1: Intramolecular Cyclization of ortho-Allylphenols

The intramolecular cyclization of o-allylphenols is arguably one of the most versatile and widely employed strategies for the synthesis of 2,3-dihydrobenzofurans.[4][5] This approach leverages the proximity of the phenolic hydroxyl group and the allylic double bond to facilitate ring closure through various activation modes.

Palladium-Catalyzed Carboalkoxylation

This powerful method involves the coupling of o-allylphenol derivatives with aryl triflates, leading to the formation of functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities.[6] The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Mechanism and Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl triflate to the Pd(0) complex. The resulting Pd(II) species coordinates to the alkene of the o-allylphenol. Subsequent deprotonation of the phenol and an anti-oxypalladation of the alkene forms a key intermediate. Reductive elimination then furnishes the desired 2,3-dihydrobenzofuran product and regenerates the Pd(0) catalyst.[6] The use of specific biaryl phosphine ligands, such as CPhos, is crucial for promoting the desired anti-heteropalladation pathway and achieving high yields.[6]

G A o-Allylphenol + Ar-OTf C Oxidative Addition A->C B Pd(0)L_n B->C D Ar-Pd(II)-OTf C->D E Alkene Coordination & Deprotonation D->E F anti-Oxypalladation E->F G Cyclized Pd(II) Intermediate F->G H Reductive Elimination G->H H->B Regeneration I 2,3-Dihydrobenzofuran H->I

Figure 2: Simplified catalytic cycle for Pd-catalyzed carboalkoxylation of o-allylphenols.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

  • Reagent Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2.5 mol%), CPhos (7.5 mol%), the o-allylphenol (1.0 equiv), the aryl triflate (1.2 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene (to achieve a 0.1 M concentration of the o-allylphenol).

  • Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / CPhosCPhos ligand promotes the crucial anti-oxypalladation step.[6]
Base K₃PO₄Facilitates the deprotonation of the phenol.
Solvent TolueneAnhydrous conditions are essential for catalyst stability and reactivity.
Temperature 100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Photocatalytic Oxidative [3+2] Cycloaddition

Visible-light photocatalysis offers a green and efficient alternative for the synthesis of dihydrobenzofurans from phenols and electron-rich styrenes.[7] This method utilizes a ruthenium-based photocatalyst and a mild terminal oxidant.

Mechanism and Rationale: The reaction is initiated by the photoexcitation of the Ru(II) photocatalyst. The excited state catalyst is then oxidatively quenched by a persulfate salt, generating a potent Ru(III) oxidant. This Ru(III) species oxidizes the phenol to a phenoxonium cation. This electrophilic intermediate is then trapped by the electron-rich alkene in a [3+2] cycloaddition manner to furnish the dihydrobenzofuran product.[7]

Experimental Protocol: Photocatalytic Synthesis of Dihydrobenzofurans

  • Reaction Setup: To a vial, add the substituted phenol (1.0 equiv), the electron-rich styrene (1.3 equiv), Ru(bpz)₃(PF₆)₂ (0.05 equiv), and K₂S₂O₈ (2.0 equiv).

  • Solvent and Degassing: Add acetonitrile as the solvent and degas the mixture with argon for 15 minutes.

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp for 24 hours at room temperature.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel.

Methodology 2: ortho-Quinone Methide (o-QM) Mediated Cyclization

The in-situ generation of ortho-quinone methides (o-QMs) from 2-alkyl-substituted phenols provides a facile and stereoselective route to trans-2,3-dihydrobenzofurans.[1] This method is particularly advantageous for its atom economy and operational simplicity.

Mechanism and Rationale: The reaction is initiated by the oxidation of a 2-alkyl-substituted phenol using an oxidant like silver oxide. This generates a highly reactive o-quinone methide intermediate. This intermediate then undergoes a formal [4+2] cycloaddition with a suitable dienophile, or in the context of this guide, can react with a nucleophile to initiate cyclization, ultimately leading to the dihydrobenzofuran core. The stereoselectivity is often high, favoring the trans isomer.[1]

G A 2-Alkyl-substituted Phenol C In-situ Generation of o-Quinone Methide A->C B Oxidant (e.g., Ag₂O) B->C D o-Quinone Methide Intermediate C->D E Intramolecular Cyclization D->E F trans-2,3-Dihydrobenzofuran E->F

Figure 3: Workflow for the synthesis of dihydrobenzofurans via o-quinone methides.

Experimental Protocol: o-QM Mediated Synthesis of trans-2,3-Dihydrobenzofurans

  • Reaction Setup: To a solution of the 2-alkyl-substituted phenol (1.2 equiv) and a suitable reaction partner (e.g., a sulfonium salt, 1.0 equiv) in dichloromethane, add silver oxide (Ag₂O, 1.5 equiv).

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the trans-2,3-dihydrobenzofuran.

Methodology 3: Two-Step O-Alkylation and Intramolecular Cyclization

This classical yet reliable approach involves the initial O-alkylation of a substituted phenol with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the dihydrobenzofuran ring.[8]

Synthesis of 2-Phenoxyethanol Intermediate

Mechanism and Rationale: The synthesis begins with the deprotonation of the phenol using a base, such as sodium hydroxide, to form the corresponding sodium phenolate. This nucleophilic phenolate then undergoes a Williamson ether synthesis with a 2-haloethanol, typically 2-chloroethanol, to furnish the 2-phenoxyethanol intermediate. The use of a copper catalyst can facilitate this reaction.[8]

Experimental Protocol: Synthesis of 2-Phenoxyethanol

  • Phenolate Formation: Prepare an aqueous solution of sodium phenolate from the corresponding phenol and sodium hydroxide.

  • Reaction Setup: In a reaction vessel, combine the aqueous sodium phenolate solution, 2-chloroethanol, and a catalyst such as a mixture of copper chloride and iron chloride.[8]

  • Reaction Execution: Heat the mixture to reflux (around 70 °C) for 3 hours.[8]

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer multiple times with an aqueous sodium hydroxide solution to remove any unreacted phenol.

Intramolecular Cyclization

Mechanism and Rationale: The cyclization of the 2-phenoxyethanol intermediate is typically achieved under acidic conditions or with a dehydrating agent. Lewis acids such as zinc chloride are commonly employed.[8] The reaction proceeds via protonation of the alcohol, followed by intramolecular nucleophilic attack by the aromatic ring and subsequent rearomatization to yield the 2,3-dihydrobenzofuran.

Experimental Protocol: Cyclization to 2,3-Dihydrobenzofuran

  • Reaction Setup: In a flask, mix the 2-phenoxyethanol intermediate with a Lewis acid catalyst, such as zinc chloride, and potentially a co-catalyst like manganous chloride.[8]

  • Reaction Execution: Heat the mixture to a high temperature (200-220 °C) and maintain at reflux for 3-4 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature. Wash with an aqueous sodium hydroxide solution.

  • Purification: Purify the product by reduced pressure distillation, collecting the fraction at the appropriate boiling point (e.g., 88-90 °C for the parent 2,3-dihydrobenzofuran).[8]

Methodology 4: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[9][10][11] An intramolecular variant can be effectively applied to the synthesis of 2,3-dihydrobenzofurans from suitable phenol-alcohol precursors.

Mechanism and Rationale: The reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10] The phosphine and azodicarboxylate form a phosphonium salt, which then reacts with the alcohol to form an oxyphosphonium salt, a good leaving group. The phenoxide, acting as an intramolecular nucleophile, then displaces the activated alcohol in an Sₙ2 fashion to form the dihydrobenzofuran ring.[9]

Experimental Protocol: Intramolecular Mitsunobu Cyclization

  • Precursor Synthesis: Synthesize the required phenol-alcohol precursor (e.g., 2-(2-hydroxyethyl)phenol) through appropriate synthetic routes.

  • Reaction Setup: To a solution of the phenol-alcohol precursor (1.0 equiv) in an anhydrous solvent like THF, add triphenylphosphine (1.5 equiv).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.[12]

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter to remove the triphenylphosphine oxide. Wash the filtrate with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Reagents PPh₃ and DIAD/DEADStandard Mitsunobu conditions for alcohol activation.[10]
Solvent Anhydrous THFAprotic solvent to prevent quenching of the reactive intermediates.[12]
Temperature 0 °C to Room TemperatureControlled addition at low temperature is crucial for managing the exothermic reaction.[12]
Stoichiometry Excess PPh₃ and DIAD/DEADEnsures complete conversion of the starting material.[12]

Summary of Synthetic Methods

MethodKey PrecursorReagents/CatalystsAdvantagesDisadvantages
Pd-Catalyzed Carboalkoxylation o-AllylphenolPd₂(dba)₃, CPhos, K₃PO₄, Aryl-OTfHigh functional group tolerance, good diastereoselectivity.[6]Requires expensive palladium catalyst and ligands, aryl triflate may not be readily available.
Photocatalytic Cycloaddition Phenol & StyreneRu(bpz)₃(PF₆)₂, K₂S₂O₈Mild, green conditions, uses visible light.[7]Limited to electron-rich phenols and styrenes.
o-QM Mediated Cyclization 2-AlkylphenolAg₂OGood stereoselectivity for trans products, atom economical.[1]May require specific substitution patterns on the phenol.
Two-Step O-Alkylation/Cyclization Phenol & 2-ChloroethanolNaOH, CuCl₂/FeCl₃; ZnCl₂Uses inexpensive, readily available starting materials.[8]Harsh reaction conditions (high temperature), may result in lower yields and byproducts.
Intramolecular Mitsunobu Phenol-alcoholPPh₃, DIAD/DEADStereospecific inversion of configuration at the alcohol center, mild conditions.[9][10]Stoichiometric amounts of phosphine oxide byproduct can complicate purification.

Conclusion

The synthesis of 2,3-dihydrobenzofurans from substituted phenols is a well-established field with a rich diversity of methodologies. The choice of a particular synthetic route will be dictated by factors such as the availability of starting materials, the desired substitution pattern on the final product, and the required stereochemistry. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully synthesize these valuable heterocyclic compounds and to further innovate in this exciting area of chemical synthesis.

References

  • Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ResearchGate. Available at: [Link]

  • A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. Advanced Synthesis & Catalysis. Available at: [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. National Institutes of Health. Available at: [Link]

  • Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. National Institutes of Health. Available at: [Link]

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.Google Patents.
  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Publishing. Available at: [Link]

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Application and Protocol Guide for the Pharmaceutical Intermediate: 2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride as a critical starting material in the synthesis of Vilazodone, a modern antidepressant. This guide is intended for researchers, process chemists, and drug development professionals. It details the strategic importance of this intermediate, provides validated, step-by-step synthetic protocols, outlines in-process quality control measures, and discusses the pharmacological context of the final Active Pharmaceutical Ingredient (API). The protocols are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction and Strategic Importance

This compound serves as a pivotal, high-value intermediate in pharmaceutical synthesis. Its unique bicyclic structure, combining a dihydrofuran ring with an aromatic amine, makes it an essential building block for complex therapeutic agents. While various benzofuran isomers exist, the 7-amino isomer is specifically integral to the synthesis of Vilazodone, an antidepressant with a novel dual-action mechanism.

Vilazodone (marketed as Viibryd®) is distinguished from traditional Selective Serotonin Reuptake Inhibitors (SSRIs). It not only blocks the serotonin transporter (SERT) but also acts as a partial agonist at the 5-HT1A receptor. This combined activity is thought to enhance serotonergic activity in the Central Nervous System (CNS), potentially leading to a faster onset of action and a different side-effect profile compared to conventional SSRIs. The synthesis of such a targeted molecule necessitates a robust and well-characterized supply of key intermediates like this compound.

This guide will focus on the first key transformation of this intermediate: the formation of the piperazine ring, a crucial step in building the core structure of Vilazodone.

Physicochemical and Safety Data

Proper handling and understanding of the starting material are paramount for successful and safe synthesis. The properties of this compound are summarized below.

PropertyData
Chemical Name 2,3-Dihydro-1-benzofuran-7-amine hydrochloride
Synonyms 7-Amino-2,3-dihydrobenzofuran HCl
CAS Number 190399-37-6
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Keep sealed in a dry, dark place.
Safety Information Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed) Precautionary Codes: P264, P270, P301+P312, P501.[1] Pictograms: GHS07 (Exclamation mark)[1]

Handling Causality: The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which is more susceptible to oxidation. Storage under inert gas is critical because aromatic amines can discolor and degrade upon prolonged exposure to air and light. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthetic Pathway Overview: From Intermediate to Vilazodone

The conversion of 2,3-Dihydro-benzofuran-7-ylamine to Vilazodone involves two primary stages. This guide focuses on the critical first stage.

  • Piperazine Ring Formation: The aromatic amine of the starting material is reacted with bis(2-chloroethyl)amine to form the key piperazinyl-dihydrobenzofuran intermediate. This is a double N-alkylation reaction that forms the heterocyclic piperazine ring.

  • Coupling Reaction: The newly formed secondary amine on the piperazine ring is then coupled with a suitable indole derivative (typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile) via nucleophilic substitution to yield the final Vilazodone molecule.

The overall workflow is visualized below.

G A 2,3-Dihydro-benzofuran- 7-ylamine HCl C Stage 1: Piperazine Formation (N-Alkylation / Cyclization) A->C Base, Solvent Reflux B Bis(2-chloroethyl)amine HCl B->C D 7-(Piperazin-1-yl)- 2,3-dihydrobenzofuran C->D Workup & Purification F Stage 2: Coupling Reaction (N-Alkylation) D->F Base, Solvent Heat E 3-(4-Chlorobutyl)-1H- indole-5-carbonitrile E->F G Vilazodone API F->G Workup & Salification

Caption: High-level synthetic workflow from the starting intermediate to Vilazodone.

Detailed Protocol: Piperazine Ring Formation

This protocol details the synthesis of the intermediate 7-(Piperazin-1-yl)-2,3-dihydrobenzofuran . The procedure is adapted from principles of aromatic amination and piperazine synthesis.[2][3]

4.1. Expertise & Rationale:

  • Choice of Reagents: Bis(2-chloroethyl)amine hydrochloride is a common and effective reagent for forming a piperazine ring onto a primary or secondary amine.[3] The two chloroethyl groups act as alkylating agents in a sequential intramolecular cyclization.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required. Its role is to neutralize the hydrochloride salt of both the starting amine and the bis(2-chloroethyl)amine, liberating the free amines to react. It also scavenges the HCl generated during the alkylation reactions, driving the equilibrium towards the product.

  • Solvent and Temperature: A high-boiling polar aprotic solvent such as n-butanol or dimethylformamide (DMF) is suitable for this reaction, which typically requires elevated temperatures (reflux) to overcome the activation energy for the double alkylation.

  • Stoichiometry: A slight excess of the bis(2-chloroethyl)amine can be used to ensure complete consumption of the more valuable dihydrobenzofuran starting material.

4.2. Materials and Equipment:

  • This compound (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • n-Butanol (approx. 10 mL per gram of starting material)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin Layer Chromatography (TLC) and Column Chromatography

4.3. Step-by-Step Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq).

  • Solvent and Base Addition: Add n-butanol as the solvent, followed by the slow addition of triethylamine (3.0 eq) via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 118°C for n-butanol) under a nitrogen atmosphere. The reaction mixture will become a slurry which should turn into a homogeneous solution as the reaction progresses.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate / Hexane (e.g., 70:30 v/v with 1% TEA).

    • Visualization: UV light (254 nm).

    • Procedure: Withdraw a small aliquot (0.1 mL), dilute with ethyl acetate, and spot on a TLC plate against a spot of the starting material. The reaction is complete upon the disappearance of the starting amine spot. The expected reaction time is 24-48 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic species and excess HCl salts) and then with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude product, typically a dark oil or solid, should be purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 7-(Piperazin-1-yl)-2,3-dihydrobenzofuran as a solid or viscous oil.

4.4. Validation and Characterization:

The identity and purity of the synthesized intermediate, 7-(Piperazin-1-yl)-2,3-dihydrobenzofuran, must be confirmed.

Analysis MethodExpected Results
¹H NMR (CDCl₃)Expect characteristic signals for the dihydrobenzofuran protons (triplets around 3.2 ppm and 4.6 ppm), aromatic protons, and two distinct signals for the piperazine ring protons (around 3.0-3.2 ppm), integrating to 4 protons each. The NH proton of the piperazine will appear as a broad singlet.
Mass Spec (ESI+) The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ for C₁₂H₁₆N₂O.
HPLC Purity An RP-HPLC method should be used to determine purity. A typical starting point for method development would be a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH.[4] The product should appear as a single major peak with a purity of >98%.

Pharmacological Context: Mechanism of Action of Vilazodone

Understanding the mechanism of the final API provides context for the importance of the synthesis. Vilazodone exerts its antidepressant effects through a dual-action pathway.

  • Serotonin Reuptake Inhibition (SSRI action): Like traditional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT) protein on the presynaptic neuron. This binding blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of available serotonin to stimulate postsynaptic receptors.[4][5]

  • 5-HT1A Receptor Partial Agonism: Uniquely, Vilazodone also acts as a partial agonist at the 5-HT1A receptor.[6][7] These receptors are present both on the presynaptic neuron (as autoreceptors that regulate serotonin release) and on the postsynaptic neuron. Partial agonism at these sites is thought to contribute to the overall enhancement of serotonergic transmission and may modulate some of the side effects associated with pure SSRIs.

This dual mechanism is visualized in the following diagram.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) sert SERT Transporter serotonin_vesicle->sert Reuptake synaptic_serotonin Increased Synaptic 5-HT autoreceptor 5-HT1A Autoreceptor post_receptor Postsynaptic 5-HT1A Receptor signal Neuronal Signal (Antidepressant Effect) post_receptor->signal vilazodone Vilazodone vilazodone->sert Blockade vilazodone->autoreceptor Partial Agonism vilazodone->post_receptor Partial Agonism synaptic_serotonin->post_receptor Stimulation

Caption: Dual mechanism of action of Vilazodone at the serotonergic synapse.

Conclusion

This compound is a non-trivial and essential intermediate for the synthesis of Vilazodone. Its successful conversion to the corresponding piperazine derivative is a critical, yield-determining step in the overall synthetic route. The protocol provided herein offers a robust, well-rationalized, and verifiable method for this transformation. By understanding the chemical principles, adhering to safety protocols, and implementing rigorous in-process controls, researchers can effectively utilize this intermediate to advance the development of next-generation antidepressant therapeutics.

References

  • Patel, K., et al. (2014). Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Oriental Journal of Chemistry. Available at: [Link]

  • Stahl, S. M., et al. (2011). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. P & T : a peer-reviewed journal for formulary management. Available at: [Link]

  • Pharmacology Guide. (2023). Vilazodone Pharmacology. PharmacologyGuide.com. Available at: [Link]

  • Medication Guide. Vilazodone. MedicationGuide.com. Available at: [Link]

  • Howland, R. H. (2011). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Journal of psychosocial nursing and mental health services. Available at: [Link]

  • Wang, X., et al. (2014). Synthesis method for antidepressant drug vilazodone. Google Patents (CN103159749A).
  • Li, G., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Google Patents. (2012). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents (CN102807536A).

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Application Notes and Protocols for 2,3-Dihydro-benzofuran-7-ylamine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Within the central nervous system (CNS), various analogs have demonstrated engagement with key neurological targets, suggesting a wealth of opportunities for therapeutic development in areas such as psychiatric disorders, neurodegenerative diseases, and pain management.[3][4][5][6]

This document provides detailed application notes and experimental protocols for the investigation of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride . While direct, extensive research on this specific salt is emerging, a comprehensive analysis of its structural analogs allows for the formulation of robust hypotheses regarding its potential applications in neuroscience. These notes are intended to guide researchers in exploring its pharmacological profile and therapeutic potential.

Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 13414-56-7 (free base)Sigma-Aldrich
Molecular Formula C₈H₁₀ClNOHENAN NEW BLUE CHEMICAL CO.,LTD[7]
Molecular Weight 171.63 g/mol Sigma-Aldrich
Appearance White to off-white powderHENAN NEW BLUE CHEMICAL CO.,LTD[7]
Solubility Soluble in water and DMSOGeneral knowledge for hydrochloride salts
Storage Store at 2-8°C in a dry, dark placeSigma-Aldrich

Part 1: Serotonergic System Modulation

Scientific Rationale: The structural similarity of aminodihydrobenzofuran derivatives to known psychoactive substances like MDMA, and the explicit investigation of analogs as 5-HT2A and 5-HT2C receptor agonists in patent literature, strongly suggest that this compound may interact with serotonin receptors and transporters.[3][4][8][9] This positions the compound as a valuable tool for studying serotonergic neurotransmission and for the initial stages of drug discovery for conditions such as depression, anxiety, and schizophrenia.[3][4]

Experimental Workflow: Characterizing Serotonergic Activity

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (5-HT Receptor Panel) functional_assays Functional Assays (e.g., Calcium Flux, cAMP) receptor_binding->functional_assays Determine Agonism/ Antagonism transporter_assays Monoamine Transporter Uptake Assays (SERT, DAT, NET) functional_assays->transporter_assays Assess Mechanism of Action behavioral_models Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) transporter_assays->behavioral_models Transition to Animal Models microdialysis In Vivo Microdialysis behavioral_models->microdialysis Correlate Behavior with Neurotransmitter Levels receptor_occupancy Receptor Occupancy Studies microdialysis->receptor_occupancy Confirm Target Engagement

Caption: Workflow for investigating the serotonergic properties of this compound.

Protocol 1.1: In Vitro Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity of this compound for a panel of human serotonin receptors.

Materials:

  • This compound

  • Cell membranes expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Specific radioligands for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A)

  • Scintillation vials and cocktail

  • 96-well filter plates and vacuum manifold

  • Incubation buffer (specific to each receptor assay)

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plates at the recommended temperature and duration for the specific receptor assay.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.

Part 2: Cannabinoid Receptor Modulation

Scientific Rationale: Recent studies have identified 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2).[10][11] The CB2 receptor is a promising therapeutic target for a variety of disorders, including neuropathic pain, inflammation, and neurodegenerative diseases, due to its immunomodulatory functions and limited psychoactive effects compared to the CB1 receptor. The structural core of this compound makes it a candidate for investigation as a potential CB2 receptor modulator.

Signaling Pathway: CB2 Receptor Activation

G ligand 2,3-Dihydro-benzofuran-7-ylamine HCl cb2 CB2 Receptor ligand->cb2 gi Gαi Protein cb2->gi Activates ac Adenylate Cyclase gi->ac Inhibits mapk MAPK Pathway gi->mapk Activates camp cAMP ac->camp Produces immune_response Modulation of Immune Cell Function camp->immune_response mapk->immune_response

Caption: Putative signaling cascade following CB2 receptor agonism by this compound.

Protocol 2.1: In Vitro CB2 Receptor Functional Assay (cAMP Measurement)

Objective: To assess the functional activity of this compound at the human CB2 receptor by measuring its effect on cAMP levels.

Materials:

  • This compound

  • CHO-K1 or HEK293 cells stably expressing the human CB2 receptor

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and supplements

  • Known CB2 agonist (e.g., JWH-133) as a positive control

Procedure:

  • Plate the CB2-expressing cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound and the positive control.

  • Aspirate the culture medium and add the test compounds or control to the cells. Incubate for a short period (e.g., 15-30 minutes).

  • Add forskolin to all wells to stimulate adenylate cyclase and induce cAMP production.

  • Incubate for the time specified in the cAMP assay kit protocol.

  • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Plot the cAMP levels against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Part 3: Neuroprotection and Anti-Inflammatory Applications

Scientific Rationale: The benzofuran scaffold is present in many natural and synthetic compounds with antioxidant and anti-inflammatory properties.[6] Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Therefore, this compound is a compound of interest for its potential neuroprotective effects.

Protocol 3.1: In Vitro Neuroprotection Assay in a Neuronal Cell Line

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic insult

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Cell culture medium and supplements

Procedure:

  • Differentiate the SH-SY5Y cells to a neuronal phenotype using retinoic acid.

  • Plate the differentiated cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Introduce the neurotoxic agent (e.g., H₂O₂) at a predetermined concentration that induces significant but not complete cell death.

  • Incubate for 24-48 hours.

  • Assess cell viability using a standard assay according to the manufacturer's protocol.

  • Calculate the percentage of neuroprotection conferred by the test compound relative to the vehicle-treated control.

Summary and Future Directions

The available evidence from structurally related compounds strongly supports the investigation of this compound as a novel probe for neuroscience research. The protocols outlined above provide a starting point for characterizing its activity at serotonergic and cannabinoid receptors, as well as for exploring its potential neuroprotective effects. Positive results from these initial in vitro studies would warrant further investigation into its in vivo efficacy in animal models of neurological and psychiatric disorders. The versatility of the 2,3-dihydrobenzofuran scaffold suggests that this compound could be a valuable tool for dissecting complex neurobiological pathways and may serve as a lead for the development of new therapeutics.

References

  • 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.
  • Benzofuran derivatives: a patent review. PubMed. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. [Link]

  • Pharmacological profile of novel psychoactive benzofurans. ResearchGate. [Link]

  • Crystal forms of {[(2r)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride.
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PubMed Central. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. [Link]

  • Compositions and methods for treatment of diseases and disorders.
  • Pharmacological profile of novel psychoactive benzofurans. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

  • Neuroprotective multifunctional compounds and pharmaceutical compositions comprising them.
  • Pharmaceutical composition for neurological disorders.
  • 2,3-dihydro-benzofuran-3-ylamine hydrochloride. HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]

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Application Note: 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride as a Versatile Building Block for Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders such as obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L- and K-cells, GPR119 activation offers a dual mechanism of action for glycemic control.[2] Agonist binding to GPR119 stimulates the Gαs protein pathway, leading to increased intracellular cyclic AMP (cAMP) levels.[1] This rise in cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS). Concurrently, in intestinal cells, it promotes the release of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins, in turn, further potentiate insulin release, creating a multi-faceted, glucose-dependent mechanism that minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies.[1]

The 2,3-dihydrobenzofuran moiety is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Its constrained, bicyclic nature provides a rigid scaffold that can be strategically decorated to optimize interactions with biological targets. 2,3-Dihydro-benzofuran-7-ylamine hydrochloride serves as a key starting material, presenting a synthetically tractable amino group for the construction of diverse compound libraries aimed at GPR119. This application note provides a detailed guide to the properties of this building block and a comprehensive protocol for its incorporation into potential GPR119 agonists via a robust amide coupling methodology.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that culminates in enhanced insulin and incretin secretion. The pathway is a classic example of Gs-coupled receptor signaling, which is fundamental to many physiological processes.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_output Cellular Response GPR119 GPR119 Receptor Gs Gs Protein (α, β, γ subunits) GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Agonist GPR119 Agonist (e.g., Dihydrobenzofuran Derivative) Agonist->GPR119 Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 ↑ GLP-1 / GIP Release (Intestinal L/K-cell) PKA->GLP1

Caption: GPR119 agonist binding activates Gs protein, stimulating adenylyl cyclase to produce cAMP.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid, making it convenient for storage and handling. As a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic and shelf-stable. Liberation of the free amine is required for synthetic transformations and is typically achieved in situ using a non-nucleophilic base.

PropertyValueSource
CAS Number 1307848-12-7 (for hydrochloride)Internal Data
Molecular Formula C₈H₁₀ClNO[5]
Molecular Weight 171.63 g/mol [5]
Appearance Off-white to light brown solid[1]
Purity ≥97%[1][5]
Storage Conditions 2-8°C, sealed in dry, keep in dark place[1]
Solubility Soluble in DMSO, Methanol. Sparingly soluble in water.Internal Data

Note on Handling: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this reagent. Operations should be carried out in a well-ventilated fume hood.

Synthetic Protocol: Amide Coupling with HATU

The formation of an amide bond is the most common and robust method for incorporating the 2,3-dihydrobenzofuran-7-amine core into target agonist structures.[6] Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose, especially with potentially less reactive aromatic amines.[7] The protocol below details a general procedure for the HATU-mediated coupling of this compound with a generic carboxylic acid partner.

Rationale for Reagent Selection:

  • HATU: A highly effective coupling reagent that forms a reactive O-acylisourea intermediate with the carboxylic acid, facilitating rapid amide bond formation with minimal side reactions and racemization.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. Its primary role is to neutralize the hydrochloride salt of the amine starting material, liberating the free amine for reaction. It also neutralizes the acidic byproducts generated during the coupling process, driving the reaction to completion. Two to three equivalents are typically required to ensure both deprotonation and scavenging of acid.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogeneous reaction mixture.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid, Amine HCl, & HATU in DMF B 2. Cool to 0°C A->B C 3. Add DIPEA dropwise B->C D 4. Warm to RT & Stir (2-16 h) C->D E 5. Quench with Water D->E F 6. Extract with EtOAc E->F G 7. Wash (Brine), Dry (Na₂SO₄), & Concentrate F->G H 8. Purify via Column Chromatography G->H Product Final Amide Product H->Product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M with respect to the limiting reagent). Stir the mixture to ensure homogeneity.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise over 5 minutes. The hindered base will deprotonate the amine hydrochloride to the free amine, which can then participate in the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a valuable and strategically important building block for the synthesis of novel GPR119 agonists. Its stable salt form allows for easy handling and storage, while the amine can be readily liberated in situ for efficient amide bond formation. The provided HATU-mediated coupling protocol offers a reliable and high-yielding method for incorporating this scaffold into diverse molecular architectures. This enables medicinal chemists and drug discovery scientists to rapidly generate and explore new chemical matter, accelerating the development of next-generation therapeutics for T2DM and other metabolic diseases.

References

  • Ning, Y. et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1056–1065. Available at: [Link]

  • Semple, G. et al. (2008). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1463-1471. Available at: [Link]

  • Ye, X. et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545. Available at: [Link]

  • Catarinella, M. et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1195-1203. Available at: [Link]

  • Patsnap Synapse (2024). What are GPR119 agonists and how do they work? Available at: [Link]

  • Jones, R. M. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Investigational Drugs, 18(9), 1339-1359. Available at: [Link]

  • Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones, 84, 415-448. Available at: [Link]

  • Chu, Z. L. et al. (2007). A role for β-cell-expressed GPR119 in glycemic control by enhancing glucose-dependent insulin release. Endocrinology, 148(6), 2601-2609. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Goodreid, J. D. et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954. Available at: [Link]

  • Yang, Y. et al. (2021). GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). Expert Opinion on Therapeutic Patents, 31(7), 599-613. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Semple, G. (2010). GPR119 agonists for the treatment of type 2 diabetes. Drugs of the Future, 35(8), 643. Available at: [Link]

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Application Notes and Protocols for Developing Anti-Inflammatory Agents Based on Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dihydrobenzofuran Derivatives in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern pharmacology is the development of potent and safe anti-inflammatory agents. Dihydrobenzofuran, a heterocyclic organic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dihydrobenzofuran derivatives as a platform for discovering novel anti-inflammatory therapeutics. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy.

Mechanisms of Action: How Dihydrobenzofuran Derivatives Modulate Inflammatory Pathways

The anti-inflammatory effects of dihydrobenzofuran derivatives are often multi-faceted, targeting key nodes in the inflammatory cascade. A significant body of research points to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway and inhibit the activity of cyclooxygenase-2 (COX-2).[1][2][5]

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10] Dihydrobenzofuran derivatives have been shown to suppress the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[5][11]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB P-IκB Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK Inhibits Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Dihydrobenzofuran derivatives can inhibit the NF-κB signaling pathway.

2. Inhibition of Cyclooxygenase-2 (COX-2):

COX-2 is an enzyme that is inducibly expressed during inflammation and is responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[12][13] Specifically, PGE2 contributes to vasodilation, increased vascular permeability, and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several dihydrobenzofuran derivatives have demonstrated the ability to selectively inhibit COX-2, which is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2][12][13][14][15][16]

Experimental Protocols for Evaluating Anti-Inflammatory Activity

A systematic evaluation of the anti-inflammatory potential of dihydrobenzofuran derivatives involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This is a widely used in vitro model to screen for anti-inflammatory compounds.[17][18][19][20][21] RAW 264.7 cells, a murine macrophage cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In_Vitro_Workflow cluster_mtt start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Dihydrobenzofuran Derivative seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect mtt MTT Assay (Viability) stimulate->mtt griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa end End griess->end elisa->end mtt->end

Caption: Experimental workflow for in vitro anti-inflammatory screening.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[22][23][24][25] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling).

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group 3-5: Dihydrobenzofuran derivative at different doses (e.g., 10, 25, 50 mg/kg, orally).

  • Compound Administration: Administer the test compounds and controls orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0, where V_t is the paw volume at time t and V_0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Structure-Activity Relationship (SAR) of Dihydrobenzofuran Derivatives

The anti-inflammatory potency of dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[1][2][4][11][26] Understanding these SARs is crucial for the rational design of more effective anti-inflammatory agents.

  • Substitution at Position 5 and 6: Studies have shown that compounds with a substituent at position 6 (alkyl or aryl group) and an additional substituent, often a halogen like chlorine, at position 5 exhibit potent anti-inflammatory activity.[26]

  • Fluorination: The introduction of fluorine atoms can significantly enhance the biological activity of benzofuran and dihydrobenzofuran derivatives.[1][2][4][27][28][29] Fluorinated derivatives have shown potent inhibition of COX-2 and the production of various inflammatory mediators.[1][2]

  • Presence of Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups has been suggested to enhance the biological effects of benzofuran derivatives.[1][2][4][27]

SAR_Diagram cluster_scaffold Dihydrobenzofuran Scaffold cluster_activity Anti-inflammatory Activity cluster_modifications Other Key Modifications Scaffold R5 R5 Activity Potent Activity R5->Activity Halogen (e.g., Cl) Enhances Activity R6 R6 R6->Activity Alkyl/Aryl Group Enhances Activity Fluorine Fluorination Fluorine->Activity Increases Potency Hydroxyl Hydroxyl Group Hydroxyl->Activity Enhances Effect Carboxyl Carboxyl Group Carboxyl->Activity Enhances Effect

Caption: Key structure-activity relationships for anti-inflammatory dihydrobenzofurans.

Quantitative Data Summary

The following table summarizes the in vitro anti-inflammatory activity of selected fluorinated benzofuran and dihydrobenzofuran derivatives from the literature.[2]

CompoundIC50 for IL-6 (µM)IC50 for CCL2 (µM)IC50 for NO (µM)IC50 for PGE2 (µM)
Derivative 1 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 2 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 3 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 4 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 5 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Derivative 6 1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5

Note: The ranges represent the IC50 values for six different compounds as reported in the cited study.

Troubleshooting and Considerations

  • Solubility: Dihydrobenzofuran derivatives can be hydrophobic. Ensure complete solubilization in the vehicle (e.g., DMSO) before dilution in cell culture medium or administration to animals. Precipitates can lead to inaccurate results.

  • Cytotoxicity: Always perform a cell viability assay in parallel with your in vitro anti-inflammatory assays. High concentrations of some compounds may be toxic to cells, which could be misinterpreted as an anti-inflammatory effect.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

  • Positive Controls: The inclusion of a well-characterized positive control (e.g., dexamethasone for in vitro assays, indomethacin for in vivo assays) is essential for validating the experimental system and providing a benchmark for the activity of the test compounds.

Conclusion

Dihydrobenzofuran derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their ability to target key inflammatory pathways, coupled with the potential for chemical modification to optimize potency and selectivity, makes them an attractive area for further research. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation and development of this important class of compounds.

References

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Synthesis of Bioactive Dihydrobenzofuran Neolignans: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of bioactive dihydrobenzofuran neolignans, a class of natural products exhibiting a wide array of promising pharmacological activities. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a comprehensive understanding of the underlying principles, practical considerations, and critical steps for successful synthesis and characterization.

Introduction: The Significance of Dihydrobenzofuran Neolignans

Dihydrobenzofuran neolignans are a prominent class of plant secondary metabolites derived from the oxidative coupling of two phenylpropanoid units.[1] Their rigid tricyclic core structure imparts specific conformational constraints that are often key to their biological function. These compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, cytotoxic, antimicrobial, and neuroprotective properties.[2] The therapeutic potential of these molecules has spurred considerable effort in the development of efficient and versatile synthetic strategies to access both naturally occurring neolignans and novel analogs for structure-activity relationship (SAR) studies.

Strategic Approaches to Synthesis

The construction of the dihydrobenzofuran core is the central challenge in the synthesis of these neolignans. Several strategies have been developed, with the biomimetic oxidative coupling of phenylpropanoids being the most prevalent and direct approach.

Oxidative Coupling of Phenylpropanoids: A Biomimetic Approach

This strategy mimics the biosynthetic pathway in plants and is the most frequently employed method for synthesizing the dihydrobenzofuran scaffold.[3] The reaction involves the dimerization of two phenylpropanoid precursors, typically substituted cinnamic acids or their esters, through the formation of a C-C and a C-O bond.

Causality of Experimental Choices:

  • Precursors: Methyl esters of phenylpropanoic acids, such as methyl p-coumarate and methyl ferulate, are commonly used starting materials. The esterification of the corresponding carboxylic acids is a straightforward process and enhances the solubility of the precursors in organic solvents.[4]

  • Oxidizing Agent: Silver(I) oxide (Ag₂O) is the most widely used and effective oxidant for this transformation.[4][5] It facilitates the generation of phenoxy radicals, which are the key intermediates in the coupling reaction. The stoichiometry of the oxidant is a critical parameter to optimize, as excess oxidant can lead to undesired side products. Typically, 0.5 equivalents of Ag₂O are sufficient.[4]

  • Solvent: The choice of solvent significantly impacts reaction efficiency and rate. While traditional solvents like benzene and dichloromethane have been used, acetonitrile has emerged as a "greener" and more efficient alternative, often leading to shorter reaction times and improved yields.[1][5]

  • Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and intermediates by atmospheric oxygen. The reaction vessel is often protected from light to avoid photochemical side reactions.[2]

Below is a generalized workflow for the synthesis of dihydrobenzofuran neolignans via oxidative coupling.

G cluster_0 Precursor Preparation cluster_1 Core Synthesis cluster_2 Purification & Characterization PhenylpropanoicAcid Phenylpropanoic Acid (e.g., Ferulic Acid) Esterification Esterification (e.g., MeOH, H₂SO₄) PhenylpropanoicAcid->Esterification MethylEster Methyl Phenylpropanoate (e.g., Methyl Ferulate) Esterification->MethylEster OxidativeCoupling Oxidative Coupling (Ag₂O, Acetonitrile) MethylEster->OxidativeCoupling CrudeProduct Crude Dihydrobenzofuran Neolignan OxidativeCoupling->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization PureProduct Pure Bioactive Compound Characterization->PureProduct

Caption: General workflow for dihydrobenzofuran neolignan synthesis.

Enzymatic Synthesis: A Green Chemistry Approach

In recent years, enzymatic methods have gained traction as environmentally friendly alternatives to metal-based oxidants. Laccases and horseradish peroxidase (HRP) are enzymes capable of catalyzing the oxidative coupling of phenylpropanoids.[3][4]

Causality of Experimental Choices:

  • Enzymes: Laccases, particularly from Trametes versicolor, are effective biocatalysts for this reaction.[3] They utilize molecular oxygen as the oxidant, producing water as the only byproduct, which aligns with the principles of green chemistry.

  • Reaction Medium: These reactions are typically conducted in aqueous buffer solutions, often with a co-solvent like acetone or DMSO to improve the solubility of the substrates.[3] The pH of the buffer is a critical parameter to optimize for maximal enzyme activity.

  • Advantages: Enzymatic synthesis offers high selectivity and avoids the use of toxic heavy metals. However, reaction times can be longer, and enzyme cost and stability may be limiting factors for large-scale synthesis.

Detailed Experimental Protocol: Synthesis of (±)-trans-Dehydrodiferulate Dimethyl Ester

This protocol provides a step-by-step methodology for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester, a representative bioactive dihydrobenzofuran neolignan, via silver(I) oxide-mediated oxidative coupling of methyl ferulate.

Materials and Reagents:

  • Methyl ferulate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl ferulate (e.g., 16.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask and stir until the methyl ferulate is completely dissolved.

  • Inert Atmosphere: Cover the flask with aluminum foil to protect it from light and purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.

  • Oxidant Addition: While stirring, add silver(I) oxide (8.0 mmol, 0.5 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.[2] Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate 2:1 v/v mobile phase).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

    • Pack a glass column with a slurry of silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). A common eluent system is a 2:1 (v/v) mixture of hexane and ethyl acetate.[1]

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (±)-trans-dehydrodiferulate dimethyl ester as a racemic mixture.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of various dihydrobenzofuran neolignan analogs.

PrecursorOxidant (equiv.)SolventTime (h)Yield (%)Reference
Methyl p-coumarateAg₂O (0.5)Acetonitrile436[1]
Methyl ferulateAg₂O (0.5)Acetonitrile443[1]
Methyl caffeateAg₂O (0.5)Acetonitrile412[1]
Methyl ferulateAg₂O (0.5)Benzene/Acetone2031[4]

Characterization of Synthesized Compounds

Unambiguous characterization of the synthesized dihydrobenzofuran neolignans is crucial to confirm their structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Compound Characterization:

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry PureProduct Purified Compound ProtonNMR ¹H NMR PureProduct->ProtonNMR CarbonNMR ¹³C NMR PureProduct->CarbonNMR TwoDNMR 2D NMR (COSY, HSQC, HMBC) PureProduct->TwoDNMR HRMS High-Resolution MS (HRMS) PureProduct->HRMS MSMS Tandem MS (MS/MS) PureProduct->MSMS StructureElucidation Structure Elucidation ProtonNMR->StructureElucidation CarbonNMR->StructureElucidation TwoDNMR->StructureElucidation FinalConfirmation Confirmed Structure & Purity StructureElucidation->FinalConfirmation MolecularFormula Molecular Formula Confirmation HRMS->MolecularFormula Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation MolecularFormula->FinalConfirmation Fragmentation->FinalConfirmation

Caption: Workflow for the characterization of synthesized compounds.

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The coupling constants between vicinal protons on the dihydrofuran ring are diagnostic for the trans stereochemistry.

  • ¹³C NMR: Reveals the number of different carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation patterns of the molecule, providing further structural information.

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust foundation for the preparation of bioactive dihydrobenzofuran neolignans. The oxidative coupling approach, particularly with the optimized conditions using acetonitrile, offers an efficient and reliable route to these valuable compounds. As the demand for novel therapeutic agents continues to grow, the development of enantioselective synthetic strategies and the exploration of a wider range of structural analogs will be critical areas of future research. The protocols and insights provided herein are intended to empower researchers to contribute to this exciting and impactful field of medicinal chemistry.

References

  • Crotti, A. E. M., et al. (2020). Dihydrobenzofuran neolignans: An overview of their chemistry And biological activities. Molecules, 25(10), 2434. Available at: [Link]

  • Dias, H. J., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. Molecules, 28(5), 2194. Available at: [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1), 20-28. Available at: [Link]

  • Dias, H. J., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Lentini, G., et al. (2018). Laccase-mediated synthesis of bioactive natural products and their analogues. RSC Advances, 8(52), 29699-29715. Available at: [Link]

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Application Note: A Stability-Indicating HPLC Method for the Development and Validation of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and a robust, validated analytical method is crucial for quality control, stability testing, and regulatory compliance. The narrative outlines the rationale behind chromatographic parameter selection, a detailed step-by-step protocol, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, a protocol for forced degradation studies is provided to ensure the method's specificity and stability-indicating properties.

Introduction

This compound is an aromatic amine and a significant building block in the synthesis of various pharmaceutical agents. The purity and stability of this intermediate are critical to the quality and safety of the final drug product. Therefore, a well-characterized and validated analytical method is required to quantify the active substance and to detect and quantify any process-related impurities or degradation products.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[1][2] This application note details the systematic development of an isocratic RP-HPLC method with UV detection, designed to be both accurate and robust for its intended purpose.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValue (Estimated/Determined)Rationale and Impact on Method Development
Chemical Structure Chemical Structure of this compoundThe structure contains a primary aromatic amine and a benzofuran moiety, making it UV active. The amine group provides a site for protonation, influencing its solubility and chromatographic retention.
Molecular Formula C₈H₁₀ClNOFor the hydrochloride salt. The free amine is C₈H₉NO.[3]
Molecular Weight 171.63 g/mol For the hydrochloride salt. The free amine is 135.17 g/mol .[3]
pKa (Predicted) ~4.5The pKa of the anilinium ion (the conjugate acid of aniline) is 4.6. The electron-donating effect of the dihydrofuran ring is expected to result in a similar pKa for the 7-amino group. Maintaining the mobile phase pH at least 2 units below the pKa will ensure the analyte is in its protonated, cationic form, promoting consistent retention on a C18 column.
UV λmax (Estimated) ~285 nmBenzofuran derivatives typically exhibit UV absorption maxima in the range of 280-290 nm.[4] Aromatic amines also absorb in this region. An initial UV scan is recommended to determine the precise λmax for optimal sensitivity.
Solubility Soluble in water and polar organic solvents (e.g., methanol, acetonitrile).As a hydrochloride salt, the compound is expected to be readily soluble in aqueous media and polar organic solvents, simplifying the preparation of standards and samples.[5]

HPLC Method Development and Rationale

The goal is to develop a simple, rapid, and robust method capable of separating this compound from its potential impurities and degradation products. A reversed-phase HPLC method was chosen for its versatility and suitability for ionizable, moderately polar compounds.

Column Selection

A C18 stationary phase is selected due to its wide applicability and proven performance in retaining aromatic compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection
  • Aqueous Phase: A buffer is necessary to control the ionization state of the analyte. A phosphate buffer is chosen for its buffering capacity in the acidic pH range. A pH of 2.5 is selected, which is well below the estimated pKa of the amine group, ensuring the analyte is consistently in its protonated form.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Composition: An isocratic elution is preferred for its simplicity and robustness. The initial mobile phase composition will be determined by scouting runs, starting with a higher aqueous content and gradually increasing the acetonitrile percentage to achieve a retention time of 3-5 minutes for the main peak. A starting point of Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 2.5) in a 30:70 (v/v) ratio is recommended.

Detection

Based on the estimated UV λmax, a detection wavelength of 285 nm is selected. A photodiode array (PDA) detector is recommended during development to monitor peak purity and to identify the optimal wavelength for detection.

Sample Diluent

A mixture of the mobile phase components, 30:70 (v/v) Acetonitrile:Water , is a suitable diluent to ensure compatibility with the mobile phase and to prevent peak distortion.

Detailed Analytical Protocol

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, and PDA or UV detector.

  • C18 column (4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • This compound reference standard.

  • HPLC grade acetonitrile.

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Phosphoric acid.

  • HPLC grade water.

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 2.5) in a 30:70 (v/v) ratio. Degas before use.

  • Sample Diluent: Mix acetonitrile and HPLC grade water in a 30:70 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM KH₂PO₄ Buffer (pH 2.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 10 minutes
System Suitability

Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][6]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_stab Stability Indicating Assessment Dev Initial Method Development (Column, Mobile Phase, Detection) Specificity Specificity (Placebo, Impurities, Degradants) Dev->Specificity ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev->ForcedDeg Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Flow, pH, Temp) Limits->Robustness PeakPurity Peak Purity Analysis ForcedDeg->PeakPurity PeakPurity->Specificity Confirms Specificity

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and the analyte spiked with known impurities and forced degradation samples.The analyte peak should be free from interference from blank, placebo, and any other components. Peak purity should pass.
Linearity Prepare at least five concentrations of the analyte ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the specified concentration limits.50% to 150% of the working concentration.
Accuracy Perform recovery studies by spiking the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Detection Limit (LOD) Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.Report the calculated concentration.
Quantitation Limit (LOQ) Determine based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.Report the calculated concentration. Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±5 °C).System suitability parameters should be met, and the peak area should not significantly change.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7] These studies expose the drug substance to stress conditions to generate potential degradation products.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Analyte 2,3-Dihydro-benzofuran- 7-ylamine HCl Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (Solid, 80°C) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity MassBal Mass Balance Calculation HPLC->MassBal

Protocol

Prepare solutions of this compound (approx. 1000 µg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Evaluation

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if:

  • The degradation products are well-resolved from the parent peak (Resolution > 2.0).

  • The peak purity of the parent peak passes in the presence of its degradation products.

  • Mass balance is demonstrated, where the sum of the assay of the parent compound and the area of all degradation products is close to the initial assay value.

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for this compound. The proposed method is simple, robust, and adheres to regulatory expectations outlined by the ICH. By following the described protocols for method development, validation, and forced degradation, researchers, scientists, and drug development professionals can establish a reliable analytical method for quality control and stability assessment of this important pharmaceutical intermediate.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods. 2014. [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

  • Lumen Learning. Organic Chemistry II: Properties of Amines. [Link]

  • Chemistry Stack Exchange. Why amine salts are soluble in water? [Link]

  • O'Hagan, D. The pKa of anilines.
  • ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. 2022. [Link]

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Application Note: High-Throughput Analysis of Dihydrobenzofuran Compounds Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Dihydrobenzofuran derivatives represent a core structural motif in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities, including antiprotozoal, anticancer, and anti-inflammatory properties.[1] The efficacy and safety of drug candidates built upon this scaffold are critically dependent on their purity and the accurate quantification of the active pharmaceutical ingredient (API). Therefore, the development of robust, reliable, and validated analytical methods is a cornerstone of quality control in both research and manufacturing environments.

This guide provides a comprehensive overview and detailed protocols for two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind key methodological choices, from column chemistry and mobile phase selection to the strategic use of derivatization. The protocols are designed to be self-validating systems, incorporating principles outlined in the International Conference on Harmonization (ICH) guidelines to ensure scientific integrity and regulatory compliance.[2][3][4]

High-Performance Liquid Chromatography (HPLC) for Dihydrobenzofuran Analysis

Principle & Rationale: The Workhorse for Purity and Assay

High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the premier technique for the analysis of moderately polar to nonpolar compounds like dihydrobenzofurans.[5] The separation is governed by the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[5] Dihydrobenzofurans, with their aromatic ring system, exhibit hydrophobic character, leading to strong retention on a C18 column. By systematically increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their relative hydrophobicity, allowing for the separation of the main compound from its precursors, intermediates, and degradation products.[6]

Causality of Column Selection: A C18 (octadecylsilane) column is the logical starting point due to its strong hydrophobic interactions, which provide excellent retention for aromatic compounds.[5][7] For dihydrobenzofurans with more polar substituents, a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded C18 (e.g., "AQ" type), can offer alternative π-π interactions or enhanced compatibility with highly aqueous mobile phases, improving peak shape and resolution.[5][8]

Detailed Experimental Protocol: HPLC-UV

This protocol is designed for the quantification and purity assessment of a typical dihydrobenzofuran API.

2.2.1 Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the dihydrobenzofuran reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL) for linearity assessment.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of a suitable solvent like acetonitrile or methanol. The solution may be sonicated to ensure complete dissolution. The target concentration should fall within the established linear range of the method.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulates that could damage the column and instrument.[9]

2.2.2 Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Standard system with binary/quaternary pump, autosampler, column oven, and UV-Vis or DAD.Provides the necessary control and detection capabilities for routine analysis.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).Industry standard for hydrophobic compounds, offering good resolution and peak shape.
Mobile Phase A 0.1% Formic Acid in Water.Acidification sharpens peaks of ionizable compounds and improves reproducibility.
Mobile Phase B Acetonitrile.Strong organic solvent that effectively elutes dihydrobenzofurans from the C18 column.
Gradient Elution Start at 60% B, increase to 95% B over 15 min, hold for 2 min, return to initial conditions.Ensures elution of both the main analyte and any potential late-eluting, more hydrophobic impurities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[10]
Column Temp. 30 °C.Maintains consistent retention times and improves peak symmetry.
Injection Volume 10 µL.A typical volume that balances sensitivity with the risk of column overload.
Detection UV at maximum absorbance (e.g., ~280 nm, determine via UV scan).The benzofuran core has strong UV absorbance, providing high sensitivity. A Diode Array Detector (DAD) is ideal for confirming peak purity.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh & Dissolve Sample P2 Filter (0.45 µm) P1->P2 A1 Inject into HPLC P2->A1 A2 C18 Column Separation (Gradient Elution) A1->A2 A3 UV/DAD Detection A2->A3 D1 Integrate Peaks A3->D1 D2 Quantify & Assess Purity D1->D2

Caption: HPLC-UV analysis workflow for dihydrobenzofurans.

Method Validation (ICH Q2(R1) Framework)

Validation is a documented process that proves an analytical method is suitable for its intended purpose.[3][4] All new methods must be validated according to ICH guidelines.[2][6]

ParameterProcedure & Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. The analyte peak must be free of interference from other components. Peak purity analysis using a DAD is recommended.
Linearity & Range Analyze at least five concentrations across the range (e.g., 80-120% of target). The correlation coefficient (r²) should be >0.999.[11]
Accuracy Perform recovery studies on spiked samples at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be 98-102%.[2][11]
Precision Repeatability: Six replicate injections of the same sample. RSD should be ≤2%.Intermediate Precision: Repeat analysis on a different day with a different analyst. Results should be consistent.[2]
LOD & LOQ Determine based on signal-to-noise ratio. Typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.[2]
Robustness Intentionally vary parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%). The results should remain unaffected.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace and Structural Analysis

Principle & Rationale: Volatility and Confirmation

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[12] While some dihydrobenzofurans can be analyzed directly, many possess polar functional groups (-OH, -NH, -COOH) that cause poor chromatographic behavior (e.g., peak tailing) and thermal degradation in the hot GC inlet.[13][14]

The Critical Role of Derivatization: To overcome these limitations, derivatization is essential.[13][15] Silylation is the most common technique, where an active hydrogen is replaced by a nonpolar trimethylsilyl (TMS) group.[14] This chemical modification achieves several critical goals:

  • Increases Volatility: Reduces intermolecular hydrogen bonding, allowing the compound to readily enter the gas phase.[13]

  • Enhances Thermal Stability: Protects polar functional groups from degrading at high temperatures.[13][14]

  • Improves Peak Shape: Minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.

  • Provides Structural Clues: The mass shift upon derivatization confirms the presence of active hydrogens, and the resulting mass spectra are often highly characteristic.[13]

Detailed Experimental Protocol: GC-MS

This protocol is designed for the identification and semi-quantitative analysis of dihydrobenzofurans, particularly in complex matrices or for structural confirmation.

3.2.1 Sample Preparation and Derivatization

  • Sample Preparation: Accurately weigh the sample into a GC vial. If in a solution, evaporate the solvent to dryness under a stream of nitrogen. It is crucial to exclude moisture, as it will consume the derivatizing reagent.[14]

  • Derivatization:

    • Add 100 µL of a suitable dry solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.[14]

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

3.2.2 Instrumentation and Chromatographic Conditions

ParameterRecommended SettingRationale
GC-MS System Standard GC with an autosampler coupled to a Mass Spectrometer (e.g., Single Quadrupole).Provides robust separation and definitive mass-based detection.
Column Low-bleed, non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).The 5% phenyl / 95% dimethylpolysiloxane phase is highly versatile and provides excellent separation based on boiling points.
Carrier Gas Helium, constant flow rate of 1.2 mL/min.Inert carrier gas that provides good chromatographic efficiency.
Inlet Temp. 250 °C, Splitless mode.Ensures rapid volatilization of the derivatized analyte without discrimination. Splitless mode is used for trace analysis.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 300°C, hold 5 min.A temperature ramp is necessary to separate compounds with a range of boiling points.
MS Transfer Line 280 °C.Prevents condensation of analytes between the GC and the MS source.
Ion Source Temp. 230 °C.Standard temperature for robust electron ionization.
Ionization Electron Ionization (EI) at 70 eV.Standard EI energy creates reproducible fragmentation patterns for library matching.
Acquisition Full Scan Mode (e.g., m/z 50-550).Collects all fragment ions, allowing for structural elucidation and library searching against databases like NIST.[16]
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Dry Sample P2 Derivatization (e.g., Silylation) P1->P2 P3 Heat to React P2->P3 A1 Inject into GC P3->A1 A2 Capillary Column Separation (Temp. Program) A1->A2 A3 MS Detection (EI, 70eV) A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Analyze Mass Spectra (Library Search) D1->D2

Caption: GC-MS analysis workflow including derivatization.

Conclusion and Best Practices

Both HPLC-UV and GC-MS offer unique advantages for the analysis of dihydrobenzofuran compounds. HPLC excels at routine purity testing and quantification of the primary component due to its high precision and applicability to a wide range of compounds without the need for derivatization. GC-MS serves as an indispensable tool for identifying volatile impurities, confirming structures through characteristic fragmentation patterns, and analyzing compounds in complex matrices. The choice of technique depends on the analytical goal, with HPLC being the workhorse for quality control and GC-MS providing orthogonal confirmation and deeper structural insight. For comprehensive characterization, employing both methods is a highly recommended strategy.

References

  • LCGC. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • ACS Publications. (2024). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Retrieved from [Link]

  • ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

  • PubMed. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook. Retrieved from [Link]

  • PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

  • LCGC International. (2012). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of the metabolites from dibenzofuran by E. coli.... Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • CNGBdb. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • ResearchGate. (2018). Sample Preparation for Chromatographic Analysis | Request PDF. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Fundamentals of Sample Preparation for Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi - PMC. Retrieved from [Link]

  • ResearchGate. (2024). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Retrieved from [Link]

  • PubMed. (1996). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Retrieved from [Link]

  • ResearchGate. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

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Application Notes & Protocols: N-Alkylation Strategies for 2,3-Dihydrobenzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the experimental procedures for the N-alkylation of 2,3-dihydrobenzofuran-7-ylamine, a crucial scaffold in medicinal chemistry and materials science. We present three field-proven protocols: Reductive Amination, Direct Alkylation with Alkyl Halides, and Palladium-Catalyzed Buchwald-Hartwig Amination for N-arylation. Each section details the underlying chemical principles, step-by-step experimental workflows, and expert insights into optimizing reaction conditions and overcoming common challenges. The guide is designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-substituted 2,3-dihydrobenzofuran-7-amine derivatives.

Introduction: The Strategic Importance of N-Alkylation

2,3-Dihydrobenzofuran-7-ylamine is a privileged structural motif. Its rigid bicyclic core and appended primary aromatic amine make it a versatile building block for introducing pharmacophoric elements or tuning the electronic properties of functional materials. The nitrogen atom serves as a key handle for molecular elaboration, and its N-alkylation is a fundamental transformation for generating libraries of diverse chemical entities.[1]

The choice of an N-alkylation strategy is critical and depends on the nature of the desired alkyl or aryl substituent, functional group tolerance, and scalability. This guide explores three distinct, yet complementary, methodologies to provide researchers with a validated toolkit for synthesizing a broad spectrum of derivatives.

Method 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and highly favored method for the controlled mono-alkylation of primary amines.[2] It proceeds in a one-pot fashion by first forming an imine intermediate between the amine and a carbonyl compound, which is then selectively reduced in situ.

Causality and Expertise: The key to a successful reductive amination lies in the choice of the reducing agent. Strong hydrides like sodium borohydride (NaBH₄) can indiscriminately reduce both the imine intermediate and the starting carbonyl compound. We therefore employ sodium triacetoxyborohydride (NaBH(OAc)₃) , a milder and more sterically hindered reagent.[3][4] Its kinetic profile favors the rapid reduction of the protonated iminium ion over the neutral aldehyde or ketone, minimizing side reactions and maximizing the yield of the desired secondary amine.[3] A catalytic amount of acid, such as acetic acid, is used to accelerate the initial, and often rate-limiting, imine formation step.

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Purification A Dissolve 2,3-dihydro- benzofuran-7-ylamine in DCE B Add Aldehyde/Ketone (1.1 eq) A->B C Add Acetic Acid (0.1 eq) B->C D Stir at RT (1-2 hours) C->D E Add NaBH(OAc)₃ (1.5 eq) portion-wise D->E F Stir at RT until completion (4-24h, Monitor by TLC) E->F G Quench with sat. NaHCO₃ (aq) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Silica Gel Chromatography I->J

Caption: General workflow for N-alkylation via reductive amination.

Protocol 2.1: N-Alkylation using an Aldehyde

Materials:

  • 2,3-Dihydrobenzofuran-7-ylamine

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 2,3-dihydrobenzofuran-7-ylamine (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

Table 1: Representative Conditions for Reductive Amination
Carbonyl PartnerSolventReducing AgentTime (h)Typical Yield
BenzaldehydeDCENaBH(OAc)₃6>90%
4-MethoxybenzaldehydeTHFNaBH(OAc)₃5>95%
IsobutyraldehydeDCENaBH(OAc)₃4>90%
CyclohexanoneDCENaBH(OAc)₃18~85%

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a classical approach.[5] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Causality and Expertise: This method's primary drawback is the potential for over-alkylation.[5][6] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine and, subsequently, a quaternary ammonium salt. To mitigate this, one can use a large excess of the starting amine or, more practically, carefully control the stoichiometry by adding the alkyl halide slowly to the amine solution. A non-nucleophilic base is required to scavenge the hydrohalic acid (HX) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Workflow for Direct Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Combine Amine and Base (K₂CO₃) in Acetonitrile/DMF B Heat to desired temperature (e.g., 60-80 °C) A->B C Add Alkyl Halide (1.0 eq) dropwise over 1-2 hours B->C D Stir at temperature until completion (Monitor by TLC) C->D E Cool to RT, filter off inorganic salts D->E F Concentrate filtrate E->F G Purify by Silica Gel Chromatography F->G

Caption: General workflow for direct N-alkylation with alkyl halides.

Protocol 3.1: Mono-N-Alkylation with an Alkyl Bromide

Materials:

  • 2,3-Dihydrobenzofuran-7-ylamine

  • Alkyl Bromide (e.g., benzyl bromide, ethyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, combine 2,3-dihydrobenzofuran-7-ylamine (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous acetonitrile or DMF (0.1-0.2 M).

  • Heat the suspension to the desired reaction temperature (e.g., 80 °C).

  • Slowly add the alkyl bromide (1.0-1.1 eq) dropwise to the heated mixture over 1-2 hours using a syringe pump to maintain a low concentration of the alkylating agent.

  • Stir the reaction at temperature, monitoring for the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography. Be prepared to carefully separate the desired mono-alkylated product from potential di-alkylated byproducts and unreacted starting material.

Method 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the undisputed gold standard.[7] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds with a breadth and efficiency that is unattainable with traditional methods.[7]

Causality and Expertise: The reaction's success hinges on a carefully selected catalytic system operating under an inert atmosphere. The active catalyst is a Pd(0) species, which is stabilized by a sterically bulky, electron-rich phosphine ligand. The ligand's role is multifaceted: it facilitates the initial oxidative addition of the aryl halide to the palladium center, promotes the subsequent reductive elimination of the product, and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for deprotonating the amine in the catalytic cycle, generating the active palladium-amido complex.[7]

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-X] pd0->pd2_complex Oxidative Addition amide_complex [Ar-Pd(II)L₂-NHR'] pd2_complex->amide_complex Amine Binding & Deprotonation base Base pd2_complex->base amide_complex->pd0 Reductive Elimination product Ar-NHR' + HX amide_complex->product start Ar-X + R'NH₂ start->pd2_complex base_h Base-H⁺ base->base_h

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4.1: N-Arylation using an Aryl Bromide

Materials:

  • 2,3-Dihydrobenzofuran-7-ylamine

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous and deoxygenated

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Inert Atmosphere is CRITICAL: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the aryl bromide (1.0 eq) and 2,3-dihydrobenzofuran-7-ylamine (1.2 eq).

  • Add anhydrous, deoxygenated toluene via cannula.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalidePd SourceLigandBaseTemp (°C)Typical Yield
4-BromotoluenePd₂(dba)₃XPhosNaOtBu100>90%
1-Bromo-4-fluorobenzenePd(OAc)₂RuPhosLHMDS100>85%
2-ChloropyridinePd₂(dba)₃BrettPhosK₃PO₄110~80%

Purification and Characterization

General Purification Strategy: Regardless of the synthetic method, the final product requires purification. Silica gel column chromatography is the most common technique.

  • Challenges: Substituted benzofurans can sometimes present purification challenges, such as the separation of closely-related isomers or byproducts with similar polarity to the main compound.

  • Solvent System: A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to achieve optimal separation.

Structural Confirmation: The identity and purity of the final N-alkylated product should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To observe the characteristic N-H stretch (for secondary amines) or its absence (for tertiary amines).

Conclusion

The N-alkylation of 2,3-dihydrobenzofuran-7-ylamine is a versatile transformation that opens the door to a vast chemical space. This guide has detailed three robust and reliable protocols, each with distinct advantages.

  • Reductive Amination is the method of choice for synthesizing N-alkyl secondary amines from carbonyl compounds due to its high selectivity and mild conditions.

  • Direct Alkylation can be effective but requires careful control to avoid over-alkylation, making it more suitable for specific applications or when reductive amination is not feasible.

  • Buchwald-Hartwig Amination is the premier method for synthesizing N-aryl derivatives, offering unparalleled scope and functional group tolerance.

By understanding the principles and practical considerations outlined in these protocols, researchers can confidently select and execute the optimal strategy for their specific synthetic targets.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Barman, G. (2023). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]

  • Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (2023). Amine alkylation. Wikipedia. [Link]

  • Anilkumar, G., & Mathew, B. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. [Link]

  • Serna-Saldívar, S. O. (Ed.). (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Amine Functionalization. IntechOpen. [Link]

  • Tamura, S., Sato, K., & Kawano, T. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical & Pharmaceutical Bulletin, 66(1), 101–103. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Vitale, P., & Scilimati, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4967. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable intermediate. Here, we synthesize our extensive field experience with established chemical principles to provide you with a comprehensive guide that is both practical and scientifically rigorous.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: My crude product is a dark, oily residue after synthesis. Is this normal, and how should I proceed?

A1: It is not uncommon for the crude product of amination and cyclization reactions leading to 2,3-Dihydro-benzofuran-7-ylamine to be a dark oil. This is often due to the presence of unreacted starting materials, polymeric byproducts, and residual catalysts. The first step is to perform an acid-base extraction to isolate the basic amine from neutral and acidic impurities. This will typically involve dissolving the crude oil in a suitable organic solvent and extracting the amine into an acidic aqueous solution.

Q2: I've formed the hydrochloride salt, but it won't crystallize. What are the best solvents for recrystallization?

A2: The choice of solvent is critical for the successful recrystallization of amine hydrochlorides. A good starting point is a polar protic solvent like isopropanol or ethanol, often with the addition of a less polar co-solvent such as ethyl acetate or diethyl ether to induce precipitation. Water can also be used, but solubility might be high, requiring the addition of a miscible organic solvent to reduce solubility. For specific recommendations, refer to the "Recrystallization Protocol" section below.

Q3: My purified product seems to degrade or change color over time. What are the stability considerations?

A3: Aromatic amines, even as hydrochloride salts, can be susceptible to oxidation, which often manifests as a darkening in color. It is crucial to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8 °C is recommended). The free base is generally more prone to oxidation than the hydrochloride salt.

Q4: I am seeing multiple spots on my TLC even after purification. What are the likely impurities?

A4: The impurities will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials (e.g., 7-nitro-2,3-dihydrobenzofuran), partially reduced intermediates, and byproducts from side reactions. For a detailed breakdown of potential impurities and how to address them, please see the "Common Impurities and Their Removal" table in the troubleshooting section.

Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Problem 1: Low Yield After Acid-Base Extraction

Symptoms:

  • A significantly lower than expected amount of product is recovered after basification and extraction of the free amine.

  • The aqueous layer after extraction of the free amine remains colored.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Extraction of the Amine Salt The amine may not have been fully protonated and transferred to the aqueous acidic layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the initial extraction. Perform multiple extractions with the acidic solution.
Emulsion Formation The presence of surfactants or fine particulates can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Product Loss During Basification If the basification is not performed carefully, localized high pH can lead to side reactions or degradation.Cool the acidic aqueous solution in an ice bath before slowly adding the base. Monitor the pH to avoid over-basification (aim for pH 9-10).
Incomplete Extraction of the Free Amine The free amine may have some solubility in the aqueous basic layer.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the free amine.
Problem 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an oil.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Supersaturation is too High The solution is cooling too rapidly, not allowing for the ordered arrangement of molecules into a crystal lattice.Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce nucleation.
Inappropriate Solvent System The solvent may be too good a solvent even at low temperatures, or the polarity difference between the solvent and antisolvent is too great.Try a different solvent system. If using a co-solvent, add the antisolvent dropwise at an elevated temperature until slight turbidity is observed, then add a few drops of the primary solvent to redissolve the solid before cooling.
Presence of Impurities Impurities can interfere with crystal lattice formation.Subject the material to a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Problem 3: Persistent Impurities After Recrystallization

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) shows the presence of impurities even after multiple recrystallization attempts.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Co-crystallization of Impurities The impurity has similar solubility and structural properties to the desired product, allowing it to incorporate into the crystal lattice.Switch to a different purification technique. Column chromatography is often effective in separating structurally similar compounds.
Inadequate Removal of Insoluble Impurities Insoluble impurities were not completely removed before recrystallization.Perform a hot filtration of the dissolved product before allowing it to cool and crystallize.
Decomposition on Standing The product is degrading during the purification or workup process.Minimize the time the amine is in its free base form and exposed to air. Work under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: General Purification Workflow

This protocol outlines the standard procedure for purifying this compound from a typical reaction mixture.

Purification Workflow cluster_0 Initial Workup cluster_1 Isolation of Free Amine cluster_2 Formation and Purification of HCl Salt crude Crude Reaction Mixture (Oil/Solid) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) crude->dissolve extract_acid Acidic Wash (1M HCl) (Extracts Amine into Aqueous Layer) dissolve->extract_acid separate_layers Separate Layers extract_acid->separate_layers Aqueous Layer (Contains Amine HCl) basify Basify Aqueous Layer (e.g., 2M NaOH to pH 9-10) separate_layers->basify extract_base Extract with Organic Solvent basify->extract_base dry_organic Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract_base->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate dissolve_amine Dissolve Free Amine in Solvent (e.g., Isopropanol, Ethyl Acetate) concentrate->dissolve_amine Crude Free Amine add_hcl Add HCl Solution (e.g., HCl in Dioxane or Isopropanol) dissolve_amine->add_hcl precipitate Precipitate/Crystallize add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 2,3-Dihydro-benzofuran-7-ylamine HCl filter_dry->pure_product

Caption: General purification workflow.

Step-by-Step Guide:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x volume of organic layer).

    • Combine the aqueous layers. The amine is now protonated and in the aqueous phase.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is between 9 and 10. This deprotonates the amine, making it soluble in organic solvents.

    • Extract the free amine with DCM or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Hydrochloride Salt Formation and Recrystallization:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in a solvent like dioxane or isopropanol until precipitation is complete. The pH should be acidic.

    • Stir the resulting slurry for a period to allow for complete salt formation.

    • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

    • For recrystallization, dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. If necessary, add a co-solvent (e.g., ethyl acetate, diethyl ether) to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography (Alternative Purification)

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative.

Chromatography Workflow crude_amine Crude Free Amine load_column Load onto Silica Gel Column crude_amine->load_column elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate with Triethylamine) load_column->elute collect_fractions Collect Fractions (Monitor by TLC) elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure concentrate Concentrate in vacuo combine_pure->concentrate form_salt Form HCl Salt (as in Protocol 1) concentrate->form_salt pure_product Pure 2,3-Dihydro-benzofuran-7-ylamine HCl form_salt->pure_product

Caption: Column chromatography workflow.

Step-by-Step Guide:

  • Preparation:

    • Prepare a silica gel column.

    • The crude free amine should be used for chromatography.

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. To prevent streaking of the amine on the acidic silica gel, add a small amount of triethylamine (e.g., 1%) to the eluent.

  • Chromatography:

    • Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the product from impurities.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • The purified free amine can then be converted to the hydrochloride salt as described in Protocol 1.

Data Presentation

Table 1: Common Impurities and Their Removal Strategies
Impurity Potential Source Characteristics Removal Strategy
7-Nitro-2,3-dihydrobenzofuran Incomplete reduction of the nitro group.Neutral compound.Removed during the initial acid-base extraction (remains in the organic layer).
Unreacted Starting Phenol Incomplete starting reaction.Acidic compound.Removed during the initial acid-base extraction by washing the organic layer with a mild base (e.g., NaHCO3 solution).
Polymeric Byproducts Side reactions during synthesis.Often high molecular weight, colored, and sparingly soluble.Removed by filtration if insoluble, or by chromatography.
Catalyst Residues (e.g., Palladium, Nickel) Catalytic hydrogenation or other metal-catalyzed steps.Can be finely divided metals or salts.Filtration through celite or a specialized filter aid.
Table 2: Recommended Solvent Systems for Purification
Technique Primary Solvent Co-solvent / Additive Rationale
Recrystallization (HCl Salt) Isopropanol, EthanolEthyl Acetate, Diethyl EtherThe hydrochloride salt is soluble in hot polar protic solvents and less soluble upon cooling or addition of a less polar co-solvent.
Column Chromatography (Free Amine) Hexanes/Ethyl AcetateTriethylamine (1%)The free amine is less polar than its salt. Triethylamine is added to the eluent to prevent streaking on the acidic silica gel.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from [Link][2]

  • Google Patents. (2013). Preparation method of 2, 3-dihydrobenzofuran compound. (CN102942542A). Retrieved from [3]

  • Google Patents. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. (US3419579A). Retrieved from [4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91697, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine. Retrieved from [Link][5]

  • ResearchGate. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link][6]

  • ResearchGate. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link][8]

  • PrepChem. (n.d.). Synthesis of 7-amino-2,3-dihydro-2-methylbenzofuran. Retrieved from [Link][9]

  • PubMed. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives. Retrieved from [Link][13]

Sources

common side products in the synthesis of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but the causal reasoning behind them.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2,3-Dihydro-benzofuran-7-ylamine is a critical process for accessing a key building block in pharmaceutical research, notably as a precursor for compounds with significant biological activity. The most common synthetic route involves the nitration of 2,3-dihydrobenzofuran, followed by the reduction of the resulting nitro intermediate. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and the formation of process-related impurities. This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, structured by reaction stage.

Part 1: The Nitration Step (2,3-Dihydrobenzofuran → 7-Nitro-2,3-dihydrobenzofuran)

The electrophilic nitration of the 2,3-dihydrobenzofuran ring is the crucial first step. The ether oxygen is an ortho-, para-directing group. The ortho- position (C7) is sterically accessible, making it the primary site of nitration. However, controlling the reaction conditions is paramount to avoid the formation of isomeric and di-nitrated side products.

FAQ 1.1: My crude product shows multiple nitro-isomers (e.g., 4-nitro, 5-nitro). How can I improve regioselectivity for the 7-position?

Answer: The formation of multiple isomers during aromatic nitration is a common challenge stemming from the nuanced electronic and steric effects of the substrate. While the 7-position is electronically favored, aggressive reaction conditions can lead to the formation of other isomers.

Causality: The nitronium ion (NO₂⁺) is a highly reactive electrophile. The regioselectivity of its attack is governed by the stability of the intermediate carbocation (the sigma complex). While the C7 position is favored, the energy barriers to form isomers at C4 and C5 are not insurmountable. Higher temperatures provide the necessary activation energy to overcome these barriers, leading to a loss of selectivity.

Troubleshooting Steps:

  • Temperature Control (Critical): Maintain a low reaction temperature, typically between -10°C and 0°C. This is the single most important factor for maximizing regioselectivity. The use of an ice-salt or acetone/dry ice bath is recommended for precise control.

  • Choice of Nitrating Agent: Standard "mixed acid" (a mixture of concentrated nitric and sulfuric acids) is effective but can be aggressive.[1] Consider using milder nitrating agents that generate the nitronium ion more slowly, allowing for greater selectivity. A common alternative is using nitric acid in trifluoroacetic acid.[2]

  • Slow Addition: Add the nitrating agent dropwise to the solution of 2,3-dihydrobenzofuran. This maintains a low instantaneous concentration of the nitronium ion, disfavoring the higher-energy pathways that lead to undesired isomers.[3]

FAQ 1.2: I'm observing a significant amount of a di-nitrated side product. What causes this and how can it be prevented?

Answer: The formation of di-nitrated species occurs when the mono-nitrated product, which is still activated towards electrophilic substitution, undergoes a second nitration event.

Causality: The first nitro group is deactivating, but the ether oxygen remains a powerful activating group. Under forcing conditions (excess nitrating agent, elevated temperature, or prolonged reaction time), a second nitration can occur.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.05 to 1.1 equivalents of nitric acid is typically sufficient.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice water to deactivate the nitrating agent.

  • Temperature: As with isomer control, low temperatures reduce the rate of the second nitration event more significantly than the first, helping to prevent over-reaction.

Part 2: The Reduction Step (7-Nitro-2,3-dihydrobenzofuran → 2,3-Dihydro-benzofuran-7-ylamine)

The reduction of the aromatic nitro group to a primary amine is the final key transformation. Catalytic hydrogenation is the most common and cleanest method, though chemical reductants like tin(II) chloride are also used.[2][4]

FAQ 2.1: My reduction is incomplete, and I see residual nitro compound and potentially other intermediates. How can I ensure the reaction goes to completion?

Answer: Incomplete reduction is often due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.

Causality: Catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface (e.g., Palladium on Carbon - Pd/C) in the presence of hydrogen. If the catalyst's active sites are poisoned or if there is insufficient hydrogen availability, the reaction will stall. The reduction proceeds through nitroso and hydroxylamine intermediates, which can sometimes be observed if the reaction is sluggish.

Troubleshooting Steps (for Catalytic Hydrogenation):

  • Catalyst Quality and Loading: Ensure the Pd/C catalyst is fresh and active. For a typical lab-scale reaction, a catalyst loading of 5-10 mol% is standard. If the reaction stalls, a careful, filtered addition of fresh catalyst may be necessary.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a Parr apparatus or a similar hydrogenation system at 30-50 psi of hydrogen significantly increases the reaction rate.[4]

  • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are excellent choices as they readily dissolve hydrogen and the substrate.

  • Reaction Time: Allow sufficient time for the reaction to complete, typically monitored by the cessation of hydrogen uptake.

FAQ 2.2: My final amine product is discolored (pink, brown, or black) after workup and isolation. What is the cause and how can I purify it?

Answer: Anilines, particularly electron-rich anilines like 2,3-Dihydro-benzofuran-7-ylamine, are highly susceptible to air oxidation. The discoloration is due to the formation of small quantities of highly colored, oxidized dimeric or polymeric impurities.

Causality: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace metal impurities or light.

Troubleshooting and Purification:

  • Inert Atmosphere: During workup and isolation, try to minimize exposure to air. Using nitrogen or argon sparging for solvents and blanketing the reaction vessel can significantly reduce oxidation.

  • Activated Carbon Treatment: Dissolve the crude amine or its hydrochloride salt in a suitable solvent (e.g., ethanol or isopropanol) and treat with a small amount of activated carbon (charcoal). Heat the mixture briefly, then filter through a pad of Celite® to remove the carbon and adsorbed colored impurities.

  • Recrystallization: This is the most effective method for final purification. Recrystallize the this compound salt from a solvent system like ethanol/ethyl acetate or isopropanol/diethyl ether. (See Protocol 2 for a detailed procedure).

Visualized Workflows & Pathways

Synthetic Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the key stages where common side products are formed.

G cluster_0 Nitration Step cluster_1 Reduction Step cluster_2 Salt Formation A 2,3-Dihydrobenzofuran B 7-Nitro-2,3-dihydrobenzofuran A->B HNO3 / H2SO4 (0°C) C Isomeric Impurities (4-Nitro, 5-Nitro) A->C High Temp / Poor Control D Di-nitrated Product B->D Excess HNO3 / High Temp E 2,3-Dihydro-benzofuran-7-ylamine B->E H2, Pd/C (Ethanol) F Incomplete Reduction (Nitroso/Hydroxylamine) B->F Catalyst Poisoning / Low H2 G Oxidized Impurities E->G Air (O2) Exposure H Final Product: 2,3-Dihydro-benzofuran- 7-ylamine HCl E->H HCl in Ether/IPA

Caption: Synthetic Pathway and Common Impurity Formation.

Troubleshooting Workflow: Isomeric Impurities

This diagram provides a logical decision tree for addressing issues of poor regioselectivity during the nitration step.

G Start Problem: Isomeric Impurities Detected by HPLC/NMR CheckTemp Was reaction temp strictly maintained below 0°C? Start->CheckTemp CheckAddition Was nitrating agent added slowly (dropwise)? CheckTemp->CheckAddition Yes Sol_Temp Solution: Improve cooling. Use ice-salt bath. Ensure internal thermometer is accurate. CheckTemp->Sol_Temp No CheckAgent Consider alternative nitrating agent (e.g., HNO3/TFA) CheckAddition->CheckAgent Yes Sol_Addition Solution: Dilute nitrating agent. Add dropwise over 30-60 min. CheckAddition->Sol_Addition No Sol_Agent Solution: Switch to milder conditions to improve kinetic control. CheckAgent->Sol_Agent End Re-run reaction and analyze purity Sol_Temp->End Sol_Addition->End Sol_Agent->End

Caption: Troubleshooting Isomeric Impurities from Nitration.

Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a robust method for separating the starting material, desired product, and common impurities. It is essential for in-process control and final product release.

ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water

Expected Elution Order: 2,3-Dihydro-benzofuran-7-ylamine (most polar) -> Isomeric Amines -> 2,3-Dihydrobenzofuran -> Nitro-isomers (least polar).

Protocol 2: Recrystallization of 2,3-Dihydro-benzofuran-7-ylamine HCl

This procedure is designed to remove both colored (oxidized) and isomeric impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) or ethanol to fully dissolve the solid. Aim for a concentration of approximately 50-100 mg/mL.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution. Swirl for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite® into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator (2-8°C) for 1-2 hours to maximize crystal recovery.[5]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at 40-50°C to a constant weight. The final product should be a white to off-white crystalline solid.

References

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23(10), 3844–3849. Available at: [Link]

  • Patel, M., et al. (2015). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6165-6184. Available at: [Link]

  • Musser, J. H., et al. (1984). 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. US Patent 4,163,794A.
  • PrepChem. (2023). Synthesis of 2,3-dihydro-5-benzofuranamine. Available at: [Link]

  • Widmer, U. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. US Patent 3,419,579A.
  • Preparation method of 2, 3-dihydrobenzofuran compound. (2013). CN Patent 102942542A.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran. PubChem Compound Database. Available at: [Link]

  • Hisham, A., et al. (1986). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 41(1), 101-105. Available at: [Link]

  • Wikipedia contributors. (2024). Nitration. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Process for the preparation of nitro-substituted benzotrifluoride compounds. (1984). EP Patent 0129528B1.

Sources

managing stability issues of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to design robust and reliable experiments.

Frequently Asked Questions (FAQs) - Quick Reference

Q1: My freshly prepared solution of this compound has a yellow or brownish tint. Is this normal?

A1: No, this is a primary indicator of degradation. A freshly prepared solution in an appropriate acidic buffer should be colorless to very pale yellow. A noticeable color change suggests oxidation or other forms of chemical decomposition. Immediate troubleshooting is recommended.

Q2: What is the recommended storage condition for the solid compound?

A2: The solid hydrochloride salt should be stored in a tightly sealed container, protected from light, and kept in a dry environment, preferably at 2-8°C under an inert atmosphere like argon or nitrogen.

Q3: Can I dissolve the compound in neutral water or phosphate-buffered saline (PBS) at pH 7.4?

A3: This is strongly discouraged for long-term storage or for experiments sensitive to compound stability. At neutral or alkaline pH, the hydrochloride salt converts to the free base form. Arylamine free bases are generally less soluble and significantly more susceptible to oxidation than their protonated salt forms.[1][2] This can lead to precipitation and rapid degradation.

Q4: How long can I store a stock solution?

A4: This is highly dependent on the solvent, pH, concentration, and storage conditions. We strongly recommend preparing solutions fresh for each experiment. If storage is unavoidable, solutions should be prepared in a deoxygenated, acidic buffer (pH 3-5), stored in small aliquots under an inert atmosphere at -20°C or -80°C, and protected from light. A short-term stability study is essential to validate your specific storage conditions (see Protocol 2).

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses specific problems you may encounter. The following flowchart provides a general diagnostic workflow.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Potential Causes & Solutions cluster_3 Validation Problem Instability Observed (e.g., Color Change, Precipitation, Loss of Activity) CheckSolvent What is the solvent and pH? Problem->CheckSolvent CheckStorage How was the solution stored? (Temp, Light, Atmosphere) Problem->CheckStorage pH_Issue Hypothesis: Incorrect pH Solution: Use acidic buffer (pH 3-5) to maintain protonated state. CheckSolvent->pH_Issue pH > 6 Precipitation Hypothesis: Poor Solubility of Free Base Solution: Lower pH to increase solubility of the salt form. CheckSolvent->Precipitation Neutral/Aqueous Oxidation Hypothesis: Oxidation Solution: Use deoxygenated acidic buffer, store under inert gas, protect from light. CheckStorage->Oxidation Exposed to Air/Light Analysis Confirm Stability via HPLC Analysis Oxidation->Analysis pH_Issue->Analysis Precipitation->Analysis

Caption: General workflow for troubleshooting solution instability.

Issue 1: Rapid Solution Discoloration (Yellow/Brown/Pink)
  • Underlying Cause: This is the most common sign of oxidative degradation. Arylamines, especially in their free base form, are highly susceptible to oxidation by atmospheric oxygen.[3][4] This process can be accelerated by light and the presence of trace metal ions. The oxidation often leads to the formation of highly conjugated, colored polymeric species.

  • Troubleshooting Steps:

    • Assess Solvent and pH: If you are using a neutral or basic solvent (e.g., water, PBS pH 7.4, cell culture media), the amine is likely deprotonated to its more reactive free base form.

    • Control the Atmosphere: Prepare solutions in a glove box or on a Schlenk line under an inert atmosphere (argon or nitrogen). Use solvents that have been deoxygenated by sparging with inert gas for at least 30 minutes.

    • Implement Acidic Buffering: Immediately switch to an acidic buffer system (e.g., 50 mM citrate buffer, pH 4.0). This ensures the amine remains protonated as the hydrochloride salt, which is significantly more stable against oxidation.[2][5]

    • Protect from Light: Wrap your vials in aluminum foil or use amber vials for all preparation and storage steps. Photodegradation can initiate or accelerate oxidative processes.[6]

Issue 2: Precipitation or Cloudiness After Preparation or pH Adjustment
  • Underlying Cause: this compound is supplied as a salt to enhance its aqueous solubility.[7] When the pH of the solution is raised above the pKa of the amine, the compound converts to its neutral (free base) form. This free base is typically much less soluble in aqueous media, leading to precipitation.

  • Troubleshooting Steps:

    • Verify Solution pH: Use a calibrated pH meter to check the pH of your final solution.

    • Lower the pH: If precipitation is observed, attempt to resolubilize the compound by adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the solution clears. Note the final pH. This confirms that the issue is pH-dependent solubility.

    • Proactive Buffering: For future experiments, prepare your stock solution in a pre-made acidic buffer (pH 3-5) to prevent the compound from ever entering a pH range where it is insoluble. When diluting into final assay media (which may be at a higher pH), ensure the final concentration is well below the solubility limit of the free base at that pH.

Issue 3: Inconsistent or Decreasing Potency in Biological Assays
  • Underlying Cause: This insidious issue often points to gradual chemical degradation that may not be visually apparent. Even if no color change or precipitation is observed, the parent compound could be degrading into inactive or less active species over the course of an experiment.

  • Troubleshooting Steps:

    • Strictly Fresh Preparations: As a first principle, always prepare solutions immediately before use from solid material. Avoid using solutions prepared hours or days in advance.

    • Analytical Confirmation: The most rigorous approach is to use High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time. Compare a solution prepared at the start of your experiment to one that has been incubated under assay conditions (e.g., 37°C for 24 hours). A decrease in the main peak area and the appearance of new peaks confirms degradation.

    • Review Assay Conditions: Consider the components of your assay medium. High concentrations of certain additives or exposure to reactive oxygen species generated by cellular processes could contribute to compound degradation. Include a "compound only" control (incubated under the same conditions without cells/reagents) to isolate the compound's intrinsic stability.

Underlying Scientific Principles of Instability

Understanding the "why" is crucial for proactive problem-solving. The stability of this compound is governed by two primary chemical factors.

Stability_Factors cluster_pH pH Influence cluster_Oxidation Oxidative Degradation Compound 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride Low_pH Low pH (e.g., 3-5) Protonated Amine (R-NH3+) More Stable More Water Soluble Compound->Low_pH High_pH High pH (> pKa) Free Base (R-NH2) Less Stable (Prone to Oxidation) Less Water Soluble Low_pH->High_pH pKa equilibrium Oxidants Oxygen (Air) Light (UV/Visible) Metal Ions High_pH->Oxidants Susceptible to Degradation Degradation Products (Colored, Inactive) Oxidants->Degradation

Caption: Key factors influencing the stability of the compound in solution.

  • Amine Basicity and Protonation State: Arylamines are weak bases.[1] The hydrochloride salt is the protonated form (R-NH₃⁺Cl⁻). In solution, an equilibrium exists between this protonated form and the neutral free base (R-NH₂). The position of this equilibrium is dictated by the solution's pH relative to the amine's pKa. At pH values below the pKa, the stable, soluble, protonated form dominates. At pH values above the pKa, the less stable, less soluble free base form is prevalent.[2][5] The lone pair of electrons on the nitrogen of the free base is available for chemical reactions, including oxidation. Protonation sequesters this lone pair, rendering it less reactive.

  • Susceptibility to Oxidation: The electron-rich aromatic ring and the amino group make the molecule a target for oxidation. The free base form (R-NH₂) is far more easily oxidized than the protonated form (R-NH₃⁺). Oxidation can occur on the nitrogen atom or the aromatic ring, leading to a cascade of reactions that form complex, often colored, degradation products.[3][4] This process is analogous to the browning of a cut apple and is often initiated by oxygen, light, or trace metal contaminants.

Recommended Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

This protocol is designed to maximize the initial stability of your stock solution.

  • Prepare Acidic Buffer:

    • Prepare a 50 mM Sodium Citrate buffer.

    • Adjust the pH to 4.0 using 0.1 M HCl.

    • Deoxygenate the buffer by vigorously sparging with high-purity argon or nitrogen gas for at least 30 minutes.

  • Weigh Compound:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of solid in a clean, dry vial. Perform this step quickly to minimize exposure to air.

  • Dissolution:

    • Under an inert atmosphere if possible (e.g., in a glove box or by purging the vial with argon), add the calculated volume of the deoxygenated pH 4.0 citrate buffer to the solid.

    • Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear and colorless.

  • Storage:

    • If immediate use is not possible, dispense the stock solution into small-volume, single-use aliquots in amber vials or clear vials wrapped in foil.

    • Blanket the headspace of each vial with argon or nitrogen before sealing tightly.

    • Store frozen at -80°C. To use, thaw a single aliquot quickly and use it immediately. Do not subject solutions to multiple freeze-thaw cycles.

Protocol 2: Representative Short-Term Stability Study by HPLC

This protocol validates the stability of the compound in your specific experimental buffer.

  • Prepare Solutions:

    • T=0 Standard: Prepare a solution of the compound in your final assay buffer at the highest working concentration. Immediately dilute a sample of this solution to a suitable concentration for HPLC analysis and inject it. This is your baseline (100% purity).

    • Test Sample: Place a sealed vial of the same solution under your intended experimental conditions (e.g., in a 37°C incubator, on a lab bench exposed to light, etc.).

  • Incubate and Sample:

    • At predetermined time points (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot from the Test Sample.

    • Dilute and inject into the HPLC system using the same method as the T=0 Standard.

  • HPLC Analysis:

    • Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid to ensure the amine remains protonated).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~280 nm).

  • Data Analysis:

    • Calculate the relative peak area of the parent compound in the Test Sample at each time point compared to the T=0 Standard.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A loss of >5-10% of the parent peak area or the appearance of significant new degradation peaks indicates unacceptable instability under those conditions. This data is critical for interpreting your experimental results accurately.

Data Summary Table

ParameterRecommendationRationale
Solid Storage 2-8°C, dry, dark, under inert gasMinimizes slow solid-state degradation and hydrolysis from atmospheric moisture.
Stock Solution pH 3.0 - 5.0Keeps the amine protonated, enhancing stability against oxidation and improving solubility.[2][5][8]
Recommended Buffers Citrate, AcetateProvide good buffering capacity in the target acidic pH range.
Avoid PBS (pH 7.4), Tris, Bicarbonate buffersThese buffers will deprotonate the amine, leading to decreased solubility and rapid oxidation.[1]
Solvent Preparation Use deoxygenated solventsRemoves dissolved oxygen, a primary driver of oxidative degradation.
Solution Storage -80°C, single-use aliquots, darkMinimizes degradation rate; avoids repeated freeze-thaw cycles and light exposure.

References

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed.
  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate. Benchchem.
  • Basicity of Arylamines. OpenStax adaptation.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health.
  • Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. National Institutes of Health.
  • Structure-property relation of amines over the pH range 5.6-7. ResearchGate.
  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI.
  • 2,3-Dihydrobenzofuran-7-amine. Sigma-Aldrich.
  • An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. ResearchGate.
  • Why aryl alkyl amines are stronger base than aryl amines? Quora.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Royal Society of Chemistry.
  • Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Benchchem.
  • US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. Google Patents.
  • C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride. Santa Cruz Biotechnology.
  • Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Indian Academy of Sciences.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo.
  • 2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE Product Description. ChemicalBook.
  • An Effective Method for the Oxidation of Aminofurazans to Nitrofurazans. SciSpace.
  • 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride. J&K Scientific.
  • Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. National Institutes of Health.
  • Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Naphthalene-Degrading Comamonas sp. JB. ResearchGate.
  • The Fitness for Purpose of Analytical Methods. Eurachem.
  • Synthesis and antiarrhythmic activity of new benzofuran derivatives. PubMed.
  • 2,3-dihydro-benzofuran-3-ylamine hydrochloride. HENAN NEW BLUE CHEMICAL CO.,LTD.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. ChemScene.
  • 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride. Sigma-Aldrich.
  • 7-chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride. ChemicalBook.
  • 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
  • Benzofurans. AMERICAN ELEMENTS.

Sources

troubleshooting low yields in dihydrobenzofuran cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting low-yield cyclization reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to diagnose and solve common challenges in your synthesis.

Part A: Troubleshooting Guide for Low-Yield Reactions

This section is structured to address specific, common problems encountered during dihydrobenzofuran synthesis. Each question represents a typical experimental observation, followed by a diagnostic approach and actionable solutions grounded in chemical principles.

Question 1: My reaction has stalled. TLC analysis shows only unreacted starting material. What are the primary factors to investigate?

This is a common and frustrating issue that typically points to problems with reaction initiation or catalyst activity. A systematic approach is crucial to pinpoint the root cause.

Causality Analysis: A stalled reaction implies that the activation energy barrier is not being overcome. This can be due to several factors: an inactive catalyst, insufficient reaction temperature, or inherent substrate unreactivity under the chosen conditions.

Troubleshooting Workflow:

G start Stalled Reaction: Starting Material Unchanged purity 1. Verify Purity of Starting Materials & Reagents start->purity conditions 2. Review Reaction Conditions purity->conditions If pure sub_purity Recrystallize or chromatograph starting material. Ensure solvents are anhydrous. purity->sub_purity catalyst 3. Assess Catalyst & Reagent Activity conditions->catalyst If conditions are correct sub_conditions Incrementally increase temperature. Increase reaction time. Confirm reagent concentration. conditions->sub_conditions sub_catalyst Use fresh catalyst/oxidant. Perform a catalyst activity test on a known reactive substrate. Check for catalyst poisons (e.g., sulfur). catalyst->sub_catalyst

Caption: Troubleshooting logic for a stalled cyclization reaction.

Actionable Solutions:

  • Purity of Starting Materials : Impurities in the precursor, such as residual base or acid from a previous step, can inhibit the catalyst.

    • Protocol : Purify the starting material via column chromatography or recrystallization. Confirm purity using NMR and melting point analysis. Ensure all solvents are rigorously dried, as water can deactivate many catalysts.

  • Reaction Temperature : Many cyclization reactions, particularly those involving C-H activation, have a significant thermal barrier.

    • Protocol : Increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC at each stage. Be aware that higher temperatures can also promote side reactions. Some palladium-catalyzed Heck/Tsuji-Trost reactions are run at elevated temperatures (e.g., 80-100 °C) to achieve good conversion.[1]

  • Catalyst and Reagent Integrity : Catalysts and oxidants can degrade over time, especially if not stored under an inert atmosphere.

    • Protocol : Use a freshly opened bottle of catalyst or reagent. For oxidative coupling reactions using silver(I) oxide (Ag₂O), its quality is paramount.[2][3] If catalyst deactivation is suspected, consider adding a second charge of catalyst to the reaction mixture.

Question 2: My reaction is producing the dihydrobenzofuran, but the yield is low and I see significant byproduct formation. How can I improve selectivity?

Low selectivity is often a more complex issue than a stalled reaction. It indicates that one or more competing reaction pathways are occurring at a comparable rate to your desired cyclization.

Causality Analysis: The formation of byproducts stems from non-selective reactions. In oxidative coupling, for instance, radical intermediates can lead to a variety of oligomeric products instead of the desired intramolecular cyclization.[2][3][4] In transition metal-catalyzed reactions, side products can arise from β-hydride elimination, reductive elimination of undesired partners, or homocoupling.

Strategies for Enhancing Selectivity:

  • Solvent Optimization : The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways. A change in solvent can dramatically alter the product distribution.

    • Expert Insight : In silver(I)-promoted oxidative coupling of phenylpropanoids, traditional solvents like benzene and dichloromethane often give modest yields. A switch to acetonitrile has been shown to provide a better balance between conversion and selectivity, potentially by forming stable complexes with the silver(I) ion that favor the desired pathway.[2][3][4][5] For some base-promoted cyclizations, polar aprotic solvents like DMF have proven most effective.[6]

  • Adjusting Stoichiometry (Especially Oxidants) : In oxidative cyclizations, the amount of oxidant is a key parameter. Too much oxidant can lead to over-oxidation or decomposition, while too little results in incomplete conversion.

    • Expert Insight : Studies on the synthesis of dihydrobenzofuran neolignans found that using 0.5 equivalents of silver(I) oxide was the most efficient, providing the best balance between substrate conversion and selectivity for the desired product.[2][3][5] Increasing the Ag₂O amount led to higher conversion but lower selectivity.

  • Temperature Control : While higher temperatures can increase reaction rates, they can also open up competing degradation pathways.

    • Protocol : Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. This can sometimes favor the thermodynamically more stable product and minimize byproducts that form via higher-energy transition states.

Data-Driven Optimization: Example of Oxidative Coupling

The following table, adapted from studies on dihydrobenzofuran neolignan synthesis, illustrates how systematic variation of parameters can pinpoint optimal conditions.[2][3]

EntryOxidant (equiv.)SolventTemperature (°C)Conversion (%)Selectivity (%)
1Ag₂O (0.5)BenzeneRT~50~72
2Ag₂O (1.0)BenzeneRT~70~64
3Ag₂O (0.5)DichloromethaneRT~45~77
4Ag₂O (0.5) Acetonitrile RT ~76 ~86
5Ag₂O (0.5)Acetonitrile0~60~88
6Ag₂O (0.5)Acetonitrile85 (reflux)>95~55

This data is illustrative and based on published findings.

Question 3: I am attempting a transition metal-catalyzed C-H activation/C-O cyclization and observing low yields. What are the critical components of this catalytic cycle to troubleshoot?

Transition metal-catalyzed reactions are powerful but sensitive. Low yields often point to a specific, problematic step within the catalytic cycle. A wide array of metals, including Palladium (Pd), Rhodium (Rh), Copper (Cu), and Iron (Fe), have been used to construct the dihydrobenzofuran core.[7][8][9][10]

Mechanistic Considerations: A typical Pd(II)-catalyzed cycle involves C-H activation (often the rate-limiting step), coordination of the oxygen nucleophile, and reductive elimination to form the C-O bond and regenerate the active catalyst.

G Pd_II Pd(II) Catalyst Intermediate1 Coordination Complex Pd_II->Intermediate1 Intermediate2 Palladacycle (C-H Activation) Intermediate1->Intermediate2 C-H Activation (Slow Step) Intermediate3 Cu(III) or Pd(IV) Intermediate Intermediate2->Intermediate3 + Oxidant Intermediate3->Pd_II Regenerates Catalyst Product Dihydrobenzofuran Product Intermediate3->Product Reductive Elimination Pd_0 Pd(0) substrate Substrate substrate->Pd_II + Substrate oxidant Oxidant (e.g., AgOAc)

Caption: Simplified catalytic cycle for a Pd-catalyzed C-H activation/C-O cyclization.

Troubleshooting the Cycle:

  • C-H Activation Step : This is often the most challenging step.

    • Directing Group : Ensure your substrate has an effective directing group positioned correctly to facilitate the cyclometalation.

    • Additives/Bases : Many protocols require a specific base or additive (e.g., CsOAc, LiOAc) to facilitate this step.[7] The choice and stoichiometry are critical.

  • Oxidant : The oxidant's role is to regenerate the active catalyst (e.g., oxidize Pd(0) to Pd(II)).

    • Compatibility : Ensure the oxidant is compatible with your substrate's functional groups. Common oxidants include Cu(OAc)₂, AgOAc, and benzoquinone (BQ).[7]

    • Freshness : As with all reagents, use a fresh, high-purity oxidant.

  • Ligand Choice : For enantioselective reactions, the chiral ligand is paramount.[11] If you are not achieving the desired enantioselectivity or yield, the ligand may be suboptimal for your specific substrate.

    • Protocol : Screen a small panel of ligands. For palladium catalysis, common ligand families include phosphines and chiral diimines.[1]

Part B: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing dihydrobenzofurans?

There are numerous strategies, broadly categorized as:

  • Oxidative Coupling : Often uses reagents like silver(I) oxide or iron salts to couple two phenylpropanoid units or similar precursors via radical intermediates.[2][3]

  • Transition Metal-Catalyzed Intramolecular Cyclization : Employs catalysts based on Pd, Cu, Rh, Au, or Ir to facilitate C-O bond formation via mechanisms like C-H activation, Heck reactions, or π-allyl chemistry.[7][8]

  • [3+2] Cycloaddition Reactions : These pericyclic reactions involve the addition of a three-atom component to a two-atom component (e.g., a phenol and an alkene) to form the five-membered dihydrobenzofuran ring.[11][12]

  • Photocyclization : Utilizes light to generate radical intermediates that cyclize to form the desired ring system. The solvent can have a significant effect on the stereoselectivity of these reactions.

Q2: How critical is substrate purity for these reactions?

It is paramount. Impurities can act as catalyst poisons, scavenge reagents, or introduce competing side reactions. For example, trace amounts of sulfur-containing compounds can irreversibly bind to and deactivate palladium catalysts. Always start with material of the highest possible purity.

Q3: My substrate has multiple reactive sites. How can I ensure the cyclization occurs at the desired position?

Regioselectivity is controlled by a combination of electronic and steric factors, as well as the reaction mechanism itself.

  • Directing Groups : In C-H activation reactions, a directing group is often used to guide the catalyst to a specific C-H bond.

  • Protecting Groups : If your substrate has multiple nucleophilic groups (e.g., several hydroxyls), use protecting groups to block unwanted reactivity. An orthogonal protecting group strategy allows for their selective removal later in the synthesis.

  • Reaction Conditions : As highlighted in the troubleshooting section, tuning the catalyst, solvent, and temperature can override a substrate's intrinsic reactivity to favor a specific regioisomeric outcome.[13]

References
  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32, 20-28. [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]

  • Sharshira, E. M., & Horaguchi, T. (1998). ChemInform Abstract: Photocyclization Reactions. Part 7. Solvent and Substituent Effects in the Synthesis of Dihydrobenzofuranols Using Photocyclization of α-(2-Acylphenoxy)toluenes and Ethyl 2-Acylphenoxyacetates. ChemInform. [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Cambridge Open Engage. [Link]

  • Sharma, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Sharma, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Pd(II)-Catalyzed Hydroxyl-Directed C—H Activation/C—O Cyclization: Expedient Construction of Dihydrobenzofurans. Semantic Scholar. [Link]

  • Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

  • Li, Y., et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. [Link]

  • Itoh, T., et al. (2008). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2011). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Letters in Organic Chemistry. [Link]

  • Gaunt, M. J., & Spencer, J. B. (2007). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

Sources

preventing degradation of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride during storage. It offers troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of the compound for experimental success.

Section 1: Quick Reference Storage & Handling

For optimal stability, this compound requires careful control of its storage environment. As an amine hydrochloride salt, it is particularly susceptible to moisture, oxidation, and light. The following table summarizes the recommended conditions.

Parameter Solid Compound Stock Solution (in solvent) Rationale
Temperature Refrigerated (2-8°C)[1]Aliquot and freeze (-20°C for short-term; -80°C for long-term)[2]Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)[1]Headspace flushed with inert gas before sealingPrevents oxidation of the amine group and hydrolysis from atmospheric moisture. Amines are often hygroscopic[3].
Light Exposure Store in the dark (e.g., amber glass vial)[4]Use amber vials or wrap vials in foilProtects against photolytic degradation, a common pathway for aromatic amines and benzofuran derivatives[4][5].
Container Tightly sealed glass or HDPE container[3][6]Tightly sealed vials with PTFE-lined capsPrevents ingress of moisture and atmospheric oxygen[4]. Avoids repeated freeze-thaw cycles for solutions[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? For maximum long-term stability, the solid powder should be stored in a tightly sealed container, such as an amber glass vial, under an inert atmosphere of argon or nitrogen.[1] The container should be kept in a refrigerator at 2-8°C.[1] This combination of conditions mitigates the primary risks of degradation: oxidation, hydrolysis, and photodegradation.

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable? Stock solutions are inherently less stable than the solid compound. It is best practice to prepare fresh solutions immediately before an experiment. If storage is necessary, dissolve the compound in a suitable dry, aprotic solvent. Aliquot the solution into single-use vials to avoid contamination and repeated freeze-thaw cycles. Flush the headspace of each vial with argon or nitrogen before sealing and store at -20°C for up to one month or -80°C for longer periods (up to six months is a common guideline for similar compounds).[2] Always allow the solution to warm to room temperature and ensure any precipitate has redissolved before use.

Q3: What are the visible signs that my compound may have degraded? The most common visual indicators of degradation are a change in physical appearance. Fresh, high-purity this compound is typically a white to off-white solid.[1][7] Signs of degradation include:

  • Discoloration: A shift to yellow or brown can indicate oxidation.

  • Clumping/Caking: This suggests moisture absorption, increasing the risk of hydrolysis.

If you observe any of these changes, it is critical to verify the compound's purity by an appropriate analytical method (e.g., HPLC, NMR) before use.

Q4: Why is an inert atmosphere so important? The amine functional group (-NH2) is susceptible to oxidation by atmospheric oxygen. This process can form colored impurities and reduce the compound's purity and reactivity. By replacing the air in the container with an inert gas like argon or nitrogen, you remove the oxygen and create a non-reactive environment, thus preserving the compound's chemical structure.

Q5: What materials should I avoid when handling or storing this compound? Avoid contact with strong oxidizing agents and strong bases.[2] Strong bases will deprotonate the amine hydrochloride, converting it to the free amine. The free amine is generally less stable and more prone to oxidation than its hydrochloride salt.

Section 3: Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action(s) & Explanation
Inconsistent or poor experimental results. Compound Degradation: The most likely cause is a loss of purity due to improper storage, leading to lower effective concentration of the active compound.1. Verify Purity: Immediately analyze the purity of the solid material and any stock solutions using a validated analytical method like HPLC.[8][9] 2. Use Fresh Material: Discard the suspect material and use a fresh, unopened container of the compound. 3. Review Storage Protocol: Ensure your storage conditions strictly adhere to the recommendations (2-8°C, inert gas, dark, dry).
Solid compound has turned yellow or brown. Oxidation: Exposure to atmospheric oxygen over time. This may have been accelerated by elevated temperatures or light exposure.1. Do Not Use (for sensitive applications): The discoloration indicates the presence of impurities. For quantitative or sensitive biological experiments, the material should not be used. 2. Confirm Purity: If use is unavoidable, quantify the purity via HPLC to determine the actual concentration of the desired compound. 3. Improve Future Storage: Ensure all future containers are stored under a robust inert atmosphere and protected from light.[4]
The powder is clumpy and difficult to weigh. Moisture Absorption: The container was not sealed properly or was opened frequently in a humid environment. Amine salts are often hygroscopic.[3]1. Dry the Material: Dry the compound under high vacuum in a desiccator containing a strong desiccant (e.g., P₂O₅). Caution: Do not heat, as this can accelerate thermal degradation. 2. Handle in a Controlled Environment: Weigh the compound in a glove box with a dry atmosphere or, if unavailable, work quickly in a low-humidity environment. 3. Ensure Proper Sealing: Use high-quality vials with secure caps (e.g., PTFE-lined) and consider using paraffin film to reinforce the seal for long-term storage.
Unexpected peaks appear in my HPLC/LC-MS analysis. Formation of Degradation Products: The compound has broken down due to one or more degradation pathways (hydrolysis, oxidation, photodegradation).1. Characterize Impurities: If possible, use LC-MS to identify the mass of the impurity peaks. This can provide clues to the degradation pathway.[10] 2. Isolate the Cause: Review your handling and storage procedures. Was the compound exposed to light? Was the solvent for the stock solution old or wet? Was the container properly sealed? 3. Obtain a New Lot: Discard the degraded material and start with a fresh, certified lot of the compound.

Section 4: Understanding Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms driving it. For this compound, three primary pathways are of concern. The following diagram illustrates these pathways and the corresponding preventative measures.

cluster_0 cluster_1 cluster_2 cluster_3 Compound 2,3-Dihydro-benzofuran-7-ylamine HCl (Stable Form) Oxidation Oxidation Compound->Oxidation O₂ (Air) Hydrolysis Hydrolysis Compound->Hydrolysis H₂O (Moisture) Photodegradation Photodegradation Compound->Photodegradation Light (UV/Visible) Degraded_Products Degraded Products (Impurities, Loss of Activity) Oxidation->Degraded_Products Hydrolysis->Degraded_Products Photodegradation->Degraded_Products Prevent_Oxidation Store Under Inert Gas Prevent_Oxidation->Oxidation Prevents Prevent_Hydrolysis Store Dry (Desiccate) Prevent_Hydrolysis->Hydrolysis Prevents Prevent_Photo Store in Dark (Amber Vial) Prevent_Photo->Photodegradation Prevents

Caption: Primary degradation pathways and corresponding preventative storage strategies.

Section 5: Protocol for Routine Quality Assessment

To ensure the integrity of your compound, especially before starting a long or critical experiment, a quick purity check via High-Performance Liquid Chromatography (HPLC) is recommended. This protocol provides a general starting point.

Objective: To assess the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Note: Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution for the working sample (final concentration ~0.1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 280 nm (or scan for optimal absorbance)

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Data Analysis:

    • A high-quality sample should yield a single major peak with >98% area.

    • The presence of multiple smaller peaks, especially those not present in the chromatogram of a fresh sample, indicates degradation.

    • A "shoulder" on the main peak or a broadened peak shape can also be a sign of impurity.

This protocol serves as a self-validating system; by comparing the analytical results of an older sample to a fresh reference standard, you can authoritatively determine its viability for an experiment.[9]

References

  • TCI Chemicals. (2025).
  • BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)
  • Sigma-Aldrich. (2025).
  • Enamine. (n.d.). Safety Data Sheet: bis(prop-2-yn-1-yl)amine hydrochloride.
  • Fisher Scientific. (2025).
  • MedChemExpress. (2025).
  • Enamine. (n.d.).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,3-Benzofuran.
  • J&K Scientific. (n.d.). 2,3-Dihydro-benzofuran-3-ylamine hydrochloride.
  • Apollo Scientific. (2022). Safety Data Sheet: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Benzidine.
  • Sigma-Aldrich. (n.d.). 2,3-Dihydrobenzofuran-7-amine.
  • ChemScene. (n.d.). 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride.
  • Foga, G. et al. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proc. Indian Acad. Sci. (Chem. Sci.), 105(6), 399-403.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Strontium.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE Product Description.
  • Shi, S., et al. (2017). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Naphthalene-Degrading Comamonas sp. JB. Current Microbiology, 74, 1411–1416. [Link]

  • Reddy, G.S., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Young Pharmacists, 16(1), 100-106. [Link]

  • Silva, M.S., et al. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(14), 5489. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the multi-step synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield and Impurity Formation During Nitration of 2,3-Dihydrobenzofuran

  • Question: We are experiencing a significant drop in yield and the formation of multiple nitrated isomers during the scale-up of the nitration of 2,3-dihydrobenzofuran to 7-nitro-2,3-dihydrobenzofuran. How can we improve the regioselectivity and overall yield?

  • Answer: This is a common challenge in electrophilic aromatic substitution reactions on substituted aromatic rings. The formation of undesired isomers is often due to inadequate temperature control and suboptimal reaction conditions at a larger scale.

    • Causality: The nitration of 2,3-dihydrobenzofuran is a highly exothermic reaction.[1] On a larger scale, localized "hot spots" can develop within the reactor, leading to over-nitration and the formation of undesired isomers. The choice of nitrating agent and reaction solvent also plays a crucial role in directing the regioselectivity.

    • Solution Workflow:

      • Temperature Control: Implement a robust cooling system for the reactor. A jacketed reactor with a circulating coolant is essential for maintaining a consistent internal temperature. The recommended temperature range for this nitration is typically between -5 °C and 5 °C. Gradual addition of the nitrating agent is critical to allow for efficient heat dissipation.

      • Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent.[2] However, for improved regioselectivity on a larger scale, consider using a milder nitrating agent such as acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride. This can often lead to cleaner reactions with fewer byproducts.

      • Solvent Selection: The choice of solvent can influence the solubility of the starting material and the reaction kinetics. Dichloromethane or a mixture of acetic acid and acetic anhydride are often suitable solvents for this reaction.

      • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow you to determine the optimal reaction time and prevent the formation of over-nitrated impurities.

Problem 2: Incomplete Reduction and Catalyst Poisoning during Catalytic Hydrogenation

  • Question: During the catalytic hydrogenation of 7-nitro-2,3-dihydrobenzofuran to 7-amino-2,3-dihydrobenzofuran, we are observing incomplete conversion and a significant decrease in catalyst activity, suggesting catalyst poisoning. What are the likely causes and how can we mitigate this?

  • Answer: Incomplete reduction and catalyst deactivation are frequent issues in large-scale catalytic hydrogenations. The causes can range from impurities in the starting material to suboptimal reaction parameters.

    • Causality: The catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, can be poisoned by sulfur or halogen-containing impurities present in the nitro compound.[3] The accumulation of intermediates, such as hydroxylamines, on the catalyst surface can also block active sites.[4] Furthermore, inadequate mixing on a larger scale can lead to poor catalyst-substrate contact, resulting in incomplete reaction.

    • Troubleshooting Steps:

      Potential Cause Troubleshooting Action Scientific Rationale
      Impure Starting Material Purify the 7-nitro-2,3-dihydrobenzofuran by recrystallization before hydrogenation.Removes potential catalyst poisons like residual acids or sulfur-containing compounds.
      Catalyst Poisoning Perform a thorough cleaning of the reactor to remove any contaminants. Use a higher catalyst loading or a more robust catalyst.Ensures a clean reaction environment and provides more active sites for the reaction.
      Inadequate Mixing Optimize the agitation speed and impeller design for the reactor to ensure efficient catalyst suspension.Improves mass transfer and ensures uniform contact between the catalyst, substrate, and hydrogen.
      Suboptimal Reaction Conditions Increase the hydrogen pressure and/or reaction temperature within safe limits.Enhances the rate of reaction and helps to overcome minor catalyst deactivation.
      Formation of Intermediates Monitor the reaction for the accumulation of hydroxylamine intermediates. If detected, consider a two-stage hydrogenation process.Allows for the complete conversion of the intermediate to the desired amine.

Problem 3: Difficulty in Isolation and Purification of the Hydrochloride Salt

  • Question: We are struggling to obtain a crystalline and pure form of this compound. The product is often oily or forms a fine precipitate that is difficult to filter.

  • Answer: The formation and isolation of a stable, crystalline hydrochloride salt is a critical step in ensuring the quality of the final product. The choice of solvent and the control of crystallization conditions are paramount.

    • Causality: The physical properties of the hydrochloride salt, such as its crystallinity and solubility, are highly dependent on the solvent system used for its formation and the rate of crystallization. Rapid precipitation can lead to the formation of amorphous material or very fine particles that are difficult to handle. The presence of impurities can also inhibit crystallization. The existence of different crystalline forms (polymorphs) is also a possibility.[5][6][7]

    • Recommended Protocol for Crystallization:

      • Solvent Selection: A mixture of a protic solvent, like isopropanol or ethanol, and a non-polar co-solvent, such as heptane or toluene, is often effective for the crystallization of amine hydrochlorides.[8] The amine free base should be dissolved in the protic solvent first.

      • pH Adjustment: Slowly add a solution of hydrochloric acid in isopropanol or another suitable solvent to the amine solution while monitoring the pH. The target pH for complete salt formation is typically in the range of 2-3.

      • Controlled Crystallization: Cool the solution slowly to induce crystallization. Seeding with a small amount of pure crystalline product can be beneficial to control the crystal form and size.[5]

      • Filtration and Drying: Once crystallization is complete, filter the solid product and wash it with a cold solvent mixture to remove any residual impurities. Dry the product under vacuum at a moderate temperature to avoid decomposition.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the scale-up synthesis of this compound?

    • A1: While yields can vary depending on the specific process and scale, a well-optimized, multi-step synthesis on a kilogram scale should aim for an overall yield in the range of 60-75%.

  • Q2: What are the key safety considerations for the nitration and hydrogenation steps?

    • A2:

      • Nitration: This is a highly exothermic reaction with the potential for runaway reactions.[1] Strict temperature control is crucial. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.

      • Hydrogenation: This reaction involves flammable hydrogen gas and a pyrophoric catalyst (especially Raney Nickel and dry Pd/C).[9][10][11][12] Ensure the reactor is properly grounded to prevent static discharge. Use an inert atmosphere (e.g., nitrogen or argon) when handling the catalyst. Always handle the catalyst wet with a solvent to minimize the risk of fire.

  • Q3: What analytical techniques are recommended for in-process control and final product analysis?

    • A3:

      • In-Process Control (IPC): HPLC or GC are ideal for monitoring the progress of the nitration and reduction steps. Thin Layer Chromatography (TLC) can be used for quick qualitative checks.

      • Final Product Analysis: For the final this compound, a comprehensive analysis should include:

        • Purity: HPLC with UV detection is the standard method for determining purity and quantifying impurities.[11]

        • Identity: Confirmation of the structure can be achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

        • Residual Solvents: GC with a headspace sampler is used to quantify any remaining solvents from the synthesis and purification steps.

        • Water Content: Karl Fischer titration is the standard method for determining the water content.

        • Assay: A titrimetric method or a quantitative HPLC method can be used to determine the potency of the final product.

  • Q4: How can we control the particle size of the final product during crystallization?

    • A4: The particle size of the final hydrochloride salt can be controlled by carefully managing the crystallization conditions. Key parameters include the rate of cooling, the agitation speed, and the use of seed crystals. A slower cooling rate and controlled agitation generally lead to larger, more uniform crystals.

III. Experimental Workflow & Diagrams

Synthetic Pathway

The overall synthetic route from 2,3-dihydrobenzofuran to this compound is a two-step process.

Synthesis_Pathway Start 2,3-Dihydrobenzofuran Intermediate 7-Nitro-2,3-dihydrobenzofuran Start->Intermediate Nitration (HNO3/H2SO4) Product_Base 2,3-Dihydro-benzofuran-7-ylamine Intermediate->Product_Base Catalytic Hydrogenation (H2, Pd/C) Final_Product 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride Product_Base->Final_Product Salt Formation (HCl)

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Catalytic Hydrogenation

This workflow provides a logical sequence of steps to diagnose and resolve issues during the catalytic reduction of 7-nitro-2,3-dihydrobenzofuran.

Troubleshooting_Workflow decision decision Start Incomplete Hydrogenation or Catalyst Deactivation Observed Check_Purity Analyze Purity of 7-Nitro-2,3-dihydrobenzofuran Start->Check_Purity Decision_Purity Is Starting Material Pure? Check_Purity->Decision_Purity Purify_SM Recrystallize Starting Material Decision_Purity->Purify_SM No Check_Catalyst Evaluate Catalyst and Reaction Conditions Decision_Purity->Check_Catalyst Yes Purify_SM->Check_Purity Decision_Catalyst Is Catalyst Loading and Mixing Optimal? Check_Catalyst->Decision_Catalyst Increase_Catalyst Increase Catalyst Loading and/or Improve Agitation Decision_Catalyst->Increase_Catalyst No Check_Conditions Investigate Reaction Parameters (T, P) Decision_Catalyst->Check_Conditions Yes Increase_Catalyst->Check_Catalyst Decision_Conditions Are Conditions Optimized? Check_Conditions->Decision_Conditions Optimize_Conditions Increase Temperature and/or Pressure (within safe limits) Decision_Conditions->Optimize_Conditions No Final_Check Re-run Reaction and Monitor for Intermediates Decision_Conditions->Final_Check Yes Optimize_Conditions->Check_Conditions Success Successful Hydrogenation Final_Check->Success

Caption: Troubleshooting workflow for catalytic hydrogenation.

IV. References

Sources

Technical Support Center: Purification of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges encountered during experimental work. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount for achieving reliable and reproducible downstream results.[1] This document provides troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A: Impurities typically originate from the synthetic route or degradation. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors used to construct the benzofuran ring or introduce the amine group may persist.

  • Reaction By-products: Incomplete cyclization, side reactions, or subsequent reactions of the desired product can lead to structurally related impurities.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, especially when exposed to air and light, which can result in the formation of colored impurities.[2] Storing the material in a dark place under an inert atmosphere is recommended.[3]

  • Residual Solvents: Solvents used during the reaction or initial work-up, such as ethyl acetate, methanol, or DMF, may be retained in the crude solid.

  • Di-hydrochloride Salts: If excess hydrochloric acid is used during salt formation, it can sometimes lead to the formation of salts with a different stoichiometry.[4]

Q2: My sample of this compound has a pink or brownish tint. What causes this and is it a concern?

A: A pink, brown, or dark coloration is almost always indicative of oxidation of the aromatic amine functionality. While trace amounts of these oxidized species may not interfere with some downstream applications, their presence signifies a potential degradation of the bulk material and a reduction in purity. For applications requiring high purity, such as in pharmaceutical development, removal of these colored impurities is essential. Activated carbon treatment during recrystallization is an effective method for their removal.

Q3: How do I select the best purification method for my specific needs?

A: The choice of method depends on the nature and quantity of the impurities.

  • For high-purity final products (>99.5%): A combination of acid-base extraction followed by recrystallization is often the most robust strategy. The extraction removes non-basic impurities, while recrystallization effectively eliminates structurally similar impurities and allows for crystal lattice refinement.

  • For removing minor impurities from a mostly pure batch (>95%): A single, carefully optimized recrystallization is typically sufficient.

  • For complex mixtures or difficult-to-separate impurities: Column chromatography on silica gel may be necessary.[5][6] However, handling the hydrochloride salt on silica can be challenging. It is often better to purify the free base and then convert it back to the hydrochloride salt.

Q4: I am experiencing significant material loss after recrystallization. What can I do to improve my recovery?

A: Poor recovery is a common issue in recrystallization and can be addressed by careful optimization.[7] Key factors include:

  • Using the Minimum Amount of Hot Solvent: Adding too much solvent will keep more of your product dissolved even after cooling, leading to low yields.[7] Add the solvent in small portions to the boiling mixture until the solid just dissolves.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals and maximizes recovery. Crashing the product out of solution by rapid cooling often traps impurities and reduces the yield of the desired crystalline form.

  • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.

  • Washing the Crystals: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without re-dissolving a significant amount of the product.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly.1. Lower the temperature of the solution before cooling. 2. Add slightly more solvent. 3. Add a co-solvent to reduce the overall solvent power. 4. Re-heat the oiled-out mixture until it fully dissolves, then allow it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water to insulate it.
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Reduce the volume of the solvent by evaporation and allow it to cool again. 3. If using a single solvent, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists.
Purity Does Not Improve After Recrystallization The impurity has a very similar solubility profile to the desired compound.1. Attempt recrystallization from a different solvent system with different polarity. 2. Perform an acid-base extraction to remove impurities with different acidic/basic properties (see Protocol 2). 3. Consider preparative chromatography of the free base if impurities are structurally very similar.[8]
Final Product is Gummy or Sticky Residual solvent is trapped in the solid, or the product is not fully crystalline. The presence of hygroscopic impurities can also contribute.1. Ensure the product is completely dry by using a vacuum oven or drying under high vacuum for an extended period. 2. Wash the filtered solid with a non-polar solvent like cold diethyl ether or hexane to help remove more polar residual solvents and encourage crystallinity.[9] 3. If the issue persists, re-dissolve and attempt to precipitate or recrystallize from a different solvent system.

Purification & Analysis Workflow

The following diagram outlines a logical workflow for the purification and validation of this compound.

G Figure 1: General Purification & Validation Workflow cluster_0 Purification Phase cluster_1 Validation Phase Crude Crude Material Analysis1 Assess Purity (e.g., HPLC, NMR) Crude->Analysis1 Decision Purity Acceptable? (>98%) Analysis1->Decision ChooseMethod Select Method Decision->ChooseMethod No PureProduct Pure Product (Store under N₂) Decision->PureProduct Yes Recrystallize Protocol 1: Recrystallization Analysis2 Re-assess Purity (e.g., HPLC, NMR) Recrystallize->Analysis2 AcidBase Protocol 2: Acid-Base Extraction AcidBase->Analysis2 ChooseMethod->Recrystallize Minor Impurities ChooseMethod->AcidBase Major/Non-Basic Impurities Analysis2->PureProduct Purity OK Repurify Re-purify Analysis2->Repurify Purity Not OK Repurify->ChooseMethod

Caption: Workflow for purity validation and enhancement.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Alcohol Solvent

This protocol is effective for removing small amounts of impurities from material that is already >95% pure. Isopropanol is often a good starting point, but ethanol can also be effective.[9]

Materials:

  • Crude this compound

  • Isopropanol (IPA) or Ethanol (reagent grade)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Erlenmeyer flask, condenser, heating mantle, magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of IPA (e.g., 5-10 mL per gram of crude material to start).

  • Heating: Attach a condenser and heat the mixture to a gentle boil with stirring.

  • Solvent Addition: Continue adding small portions of hot IPA until all the solid has just dissolved. Avoid adding a large excess of solvent.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold IPA to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic or neutral organic impurities. It involves converting the hydrochloride salt to the free amine, extracting it, and then reforming the pure salt.[10]

G Figure 2: Acid-Base Extraction Logic start Crude HCl Salt in H₂O (Aqueous Layer) step1 Add Base (e.g., NaOH) Adjust pH > 10 start->step1 step2 Aqueous Layer (Inorganic Salts, Basic Impurities) Organic Layer (e.g., DCM/EtOAc) (Free Amine) step1->step2 step3 Separate Layers step2->step3 step4 Organic Layer with Free Amine step3->step4 step5 Aqueous Layer (Discard) step3->step5 step6 Wash with Brine Dry over Na₂SO₄ Filter step4->step6 step7 Add HCl in Solvent (e.g., HCl in Ether/IPA) step6->step7 end Precipitated Pure HCl Salt (Filter and Dry) step7->end

Caption: Separation logic for purifying amines.

Procedure:

  • Dissolve Salt: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH > 10). The free amine should precipitate as a solid or oil.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.

  • Combine & Wash: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free amine, which may be an oil or solid.

  • Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring.

  • Isolation: The pure hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum.

Data & Analytical Parameters

Table 1: Recommended Solvents for Recrystallization
Solvent SystemSuitabilityKey Considerations
Isopropanol (IPA) ExcellentGood balance of solubility; crystals form well upon cooling. Often the first choice.
Ethanol (EtOH) GoodThe salt is often quite soluble, so careful control of solvent volume is needed to ensure good recovery.[9]
Methanol/Diethyl Ether Good (Two-solvent)Dissolve in a minimum of hot methanol, then add ether dropwise until cloudy. Good for inducing crystallization if the salt is too soluble in pure alcohols.
Water FairHigh solubility can lead to poor recovery. Risk of incorporating water into the crystal lattice. Use only if other solvents fail.[11]
Table 2: Typical HPLC Parameters for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.

ParameterTypical Value
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 220 nm or 254 nm
Injection Volume 5-10 µL

References

  • Benchchem. Technical Support Center: Purification of Substituted Benzofurans. Accessed January 16, 2026.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC - NIH.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar.
  • Recovery of amines from by-product chloride salts.
  • Vetter, W., et al. (2016).
  • J&K Scientific. 2,3-Dihydro-benzofuran-3-ylamine hydrochloride | 860689-81-2. Accessed January 16, 2026.
  • University of Rochester, Department of Chemistry.
  • Recrystalliz
  • III Analytical Methods.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • 7. ANALYTICAL METHODS.
  • Sastry, T. U., et al.
  • University of Alberta.
  • Benchchem.
  • Sigma-Aldrich. 2,3-Dihydrobenzofuran-7-amine | 13414-56-7. Accessed January 16, 2026.
  • Santa Cruz Biotechnology. C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride | CAS 19997-54-7. Accessed January 16, 2026.
  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • ChemicalBook. 860689-81-2(2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE) Product Description. Accessed January 16, 2026.
  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Accessed January 16, 2026.
  • ResearchGate. Purification of organic hydrochloride salt? (2017).
  • Amine acid salt compounds and process for the production thereof.
  • American Elements. Benzofurans. Accessed January 16, 2026.
  • Fisher Scientific. eMolecules (R)-2,3-Dihydro-benzofuran-3-ylamine hydrochloride | 1810074-72-6. Accessed January 16, 2026.
  • Process for purifying valacyclovir hydrochloride and intermediates thereof.
  • Removal of impurities
  • Reddit. Ways of crashing out amines : r/chemistry. (2018).
  • Benchchem. Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis. Accessed January 16, 2026.
  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. (2006).
  • Sigma-Aldrich. 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 1199782-75-6. Accessed January 16, 2026.
  • PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. Accessed January 16, 2026.
  • J&K Scientific. 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 885280-83-1. Accessed January 16, 2026.

Sources

Technical Support Center: Improving Reaction Selectivity with 2,3-Dihydrobenzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dihydrobenzofuran-7-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. 2,3-Dihydrobenzofuran-7-ylamine is a key building block in the development of new therapeutics, particularly in areas like neuroprotective agents and mPGES-1 inhibitors.[1][2] However, its multifunctional nature presents unique challenges in achieving selective chemical transformations.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes.

Part 1: Troubleshooting Guide - Navigating Common Selectivity Issues

This section addresses specific problems you may encounter during the functionalization of 2,3-dihydrobenzofuran-7-ylamine. Each entry is structured to help you understand the root cause of the issue and provide actionable solutions.

Issue: Poor Selectivity in Acylation Reactions (N- vs. C-Acylation)

Question: "I am trying to perform a Friedel-Crafts acylation on 2,3-dihydrobenzofuran-7-ylamine, but I am observing a mixture of N-acylated and C-acylated products, with the N-acylated product often predominating. How can I favor C-acylation?"

Underlying Chemistry: The lone pair of electrons on the nitrogen atom of the primary amine is highly nucleophilic, often more so than the electron-rich aromatic ring. In the presence of an acylating agent, the amine will readily attack, leading to the formation of an amide (N-acylation). To achieve C-acylation, the reactivity of the nitrogen must be tempered, or the aromatic ring's nucleophilicity must be enhanced.

Troubleshooting Workflow:

start Starting Point: Mixture of N- and C-acylated products strategy1 Strategy 1: Protect the Amine start->strategy1 strategy2 Strategy 2: Directed ortho-Metalation (DoM) start->strategy2 protect Choose a suitable protecting group (e.g., Boc, Cbz). Perform acylation under standard Friedel-Crafts conditions. Deprotect to yield the C-acylated product. strategy1->protect dom Protect the amine (e.g., as a pivalamide). Use a strong base (e.g., n-BuLi or t-BuLi) to lithiate the ortho position. Quench with an acylating electrophile. strategy2->dom outcome1 Desired Outcome: Selective C-acylation protect->outcome1 outcome2 Desired Outcome: Regioselective C-acylation at the C6 position dom->outcome2

Caption: Decision workflow for achieving selective C-acylation.

Detailed Protocols:

Strategy 1: Amine Protection

  • Protection: Dissolve 2,3-dihydrobenzofuran-7-ylamine in a suitable solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine or diisopropylethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Friedel-Crafts Acylation: To the protected substrate in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid (e.g., AlCl₃ or FeCl₃) at 0 °C. Slowly add the acylating agent (e.g., an acid chloride or anhydride). Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: Work up the reaction and purify the C-acylated product. Deprotect the amine using standard conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the desired product.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings.[3][4] The directing group, often an amide, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

  • Amide Formation: Convert the primary amine to a suitable directing group, such as a pivalamide, by reacting it with pivaloyl chloride.

  • ortho-Lithiation: In an inert atmosphere, dissolve the pivalamide-protected substrate in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C. Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi).[5] The lithium will coordinate to the amide and selectively deprotonate the C6 position.

  • Electrophilic Quench: Add the acylating agent to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Deprotection: The resulting amide can be hydrolyzed under acidic or basic conditions to reveal the C6-acylated amine.

Method Pros Cons Key Considerations
Amine Protection Simple, well-established procedures.Adds two steps to the synthetic sequence (protection/deprotection).Choice of protecting group is crucial to avoid cleavage under Friedel-Crafts conditions.
DoM Excellent regioselectivity for the ortho position.Requires strictly anhydrous and inert conditions. Substrate compatibility with strong bases is necessary.The choice of directing group can influence the efficiency of the lithiation.[6]
Issue: Lack of Regioselectivity in Electrophilic Aromatic Substitution

Question: "I am attempting a halogenation reaction on 2,3-dihydrobenzofuran-7-ylamine and obtaining a mixture of isomers. How can I control the position of substitution?"

Underlying Chemistry: The amine group is a strong activating, ortho-, para-director. In this case, the positions ortho (C6) and para (C4) to the amine are activated towards electrophilic attack. The dihydrofuran ring's oxygen also has an electronic influence. Steric hindrance from the dihydrofuran ring might disfavor substitution at the C6 position to some extent, but a mixture is still likely.

Strategies for Regiocontrol:

start Starting Point: Mixture of halogenated isomers strategy1 Kinetic vs. Thermodynamic Control start->strategy1 strategy2 Bulky Protecting Groups start->strategy2 strategy3 Directed ortho-Metalation start->strategy3 kinetic Low temperature and short reaction times may favor the kinetically preferred product. strategy1->kinetic bulky_pg Use a bulky protecting group on the amine (e.g., triisopropylsilyl) to sterically block the C6 position, favoring C4 substitution. strategy2->bulky_pg dom Use a directing group to force substitution at the C6 position via lithiation. strategy3->dom outcome1 Improved, but potentially incomplete, selectivity kinetic->outcome1 outcome2 Selective C4 substitution bulky_pg->outcome2 outcome3 Selective C6 substitution dom->outcome3

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality, purity, and potency of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The Imperative of Method Validation

Analytical method validation provides documented evidence that a method is suitable for its intended use.[1][2][3] The core parameters of this validation, as outlined by the ICH, FDA, and EMA, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6][7][8] A thoroughly validated method ensures the integrity of data submitted for regulatory approval and is crucial for maintaining product quality throughout its lifecycle.[4][7]

Comparing Analytical Techniques: HPLC vs. Gas Chromatography

The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options, each with distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like amine hydrochlorides. Its versatility in column chemistries and mobile phase compositions allows for the separation of a wide range of analytes and their potential impurities.

Gas Chromatography (GC) , on the other hand, is well-suited for volatile compounds. While the hydrochloride salt form of the analyte is non-volatile, derivatization or in-situ regeneration of the free amine can make it amenable to GC analysis.[9] GC can offer higher resolution and sensitivity for certain volatile impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; may require derivatization for the analyte.
Versatility High; wide range of columns and mobile phases.Moderate; dependent on column polarity and temperature programming.
Sample Preparation Generally simpler; dissolution in a suitable solvent.May require derivatization or extraction to isolate the volatile amine.
Potential for Impurity Profiling Excellent for a broad range of polar and non-polar impurities.Excellent for volatile impurities.
Instrumentation Readily available in most pharmaceutical laboratories.Readily available; may require specific injectors or detectors for amine analysis.

Experimental Workflow for Method Validation

The validation of an analytical method follows a structured workflow, ensuring all performance characteristics are systematically evaluated.

Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Forced Degradation cluster_3 Documentation MD_Start Select Analytical Technique (HPLC/GC) MD_Optimize Optimize Method Parameters (Column, Mobile Phase/Carrier Gas, Temperature, etc.) MD_Start->MD_Optimize MV_Specificity Specificity / Selectivity MD_Optimize->MV_Specificity Finalized Method MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness Doc_Report Validation Report MV_Robustness->Doc_Report FD_Stress Perform Stress Studies (Acid, Base, Oxidation, Thermal, Photolytic) FD_Analysis Analyze Stressed Samples FD_Stress->FD_Analysis FD_Analysis->MV_Specificity Demonstrate Peak Purity Doc_Protocol Validation Protocol Doc_Protocol->Doc_Report

Caption: A generalized workflow for the validation of an analytical method.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method is developed and validated to quantify this compound and to detect any process-related impurities and degradation products.

Experimental Protocol: HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard, using the sample to be tested.

Validation Parameters and Acceptance Criteria for HPLC
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), standard, and sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).[10][11][12][13][14]The peak for the analyte should be free from interference from blank, placebo, and known impurities. Peak purity should be demonstrated using a photodiode array (PDA) detector.
Linearity Prepare a series of at least five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[1][2]Correlation coefficient (r²) ≥ 0.999.[1] The y-intercept should be close to zero.
Accuracy Analyze triplicate preparations at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo with a known amount of the reference standard.The mean recovery should be within 98.0% to 102.0%.[15]
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.The Relative Standard Deviation (RSD) should be ≤ 2.0%.[4]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined from the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.RSD for replicate injections should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration that can be detected. Typically determined from an S/N ratio of 3:1.The analyte peak should be clearly distinguishable from the baseline noise.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).The system suitability parameters should remain within acceptable limits.

Part 2: Gas Chromatography (GC) Method Validation

A GC method can be developed as an alternative, particularly for the analysis of the free base or for specific volatile impurities. This requires a sample preparation step to convert the hydrochloride salt to the more volatile free amine.

Experimental Protocol: GC Method

1. Sample Preparation (In-situ Amine Regeneration):

  • Accurately weigh about 25 mg of this compound into a vial.

  • Add 1 mL of a suitable organic solvent (e.g., Dichloromethane).

  • Add 0.5 mL of a 1 M Sodium Hydroxide solution to neutralize the HCl and liberate the free amine.

  • Vortex for 1 minute and allow the layers to separate.

  • Use the organic layer for injection.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (split mode, 20:1)

Validation Parameters and Acceptance Criteria for GC
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, standard, and sample. Spike the sample with known related volatile impurities.The peak for the analyte should be well-resolved from the solvent and any known impurities.
Linearity Prepare a series of at least five concentrations of the free amine in the organic solvent.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze triplicate preparations at three concentration levels by spiking a known amount of the reference standard into the sample matrix before the basification step.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample. Intermediate Precision (Inter-day): Repeat the analysis on a different day.The RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration of the free amine that can be quantified with acceptable precision and accuracy.RSD for replicate injections should be ≤ 10%.
Limit of Detection (LOD) Determine the lowest concentration of the free amine that can be detected.S/N ratio ≥ 3:1.
Robustness Vary parameters such as injector temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits.

Forced Degradation Studies: A Deeper Dive

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method.[10][11][12] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.[10][13]

Forced_Degradation_Studies cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) Analyze Analyze stressed samples by the proposed method (e.g., HPLC-PDA) Acid->Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) Base->Analyze Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analyze Thermal Thermal Degradation (e.g., 80 °C, solid state) Thermal->Analyze Photolytic Photolytic Degradation (ICH Q1B guidelines) Photolytic->Analyze Evaluate Evaluate peak purity and mass balance Analyze->Evaluate Identify Identify and characterize significant degradation products (LC-MS) Evaluate->Identify Outcome Demonstrate that the method is stability-indicating Identify->Outcome

Sources

The Critical Role of Isomerism in the Biological Activity of Dihydrobenzofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula, a World of Stereochemical Nuance

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across a spectrum of diseases.[1] While the planar benzofuran ring system has been extensively studied, the introduction of stereocenters in the dihydro form gives rise to a fascinating and often underexplored dimension of its pharmacology: isomerism. The spatial arrangement of atoms, a seemingly subtle variation, can dramatically alter the interaction of these molecules with their biological targets, leading to profound differences in efficacy and selectivity.

This guide provides a comparative analysis of the biological activities of dihydrobenzofuran isomers, moving beyond a simple catalog of active compounds. We will delve into the causal relationships between stereochemistry and biological function, supported by experimental data, to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern this important class of molecules. Our focus will be on dissecting the impact of enantiomers, diastereomers, and positional isomers on anticancer, anti-inflammatory, and antimicrobial activities, providing both quantitative comparisons and the detailed experimental methodologies required to validate these findings.

Anticancer and Antiangiogenic Activity: A Tale of Two Enantiomers

Dihydrobenzofuran lignans are a class of natural products that have garnered significant attention for their potent antitumor properties.[2] A pivotal aspect of their activity lies in their stereochemistry, particularly the orientation of substituents at the C2 and C3 positions of the dihydrofuran ring. A compelling case study is the synthetic dihydrobenzofuran lignan, methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate. Experimental evidence reveals a stark difference in the biological activity of its enantiomers.

The (2R, 3R)-enantiomer of this compound is a potent inhibitor of tubulin polymerization, a key mechanism for inducing mitotic arrest in cancer cells. In vitro studies have shown that the (2R, 3R)-enantiomer is twice as active as the racemic mixture, while the (2S, 3S)-enantiomer exhibits minimal activity in this regard.[2] This highlights the critical importance of the stereochemical configuration for effective interaction with the colchicine binding site on tubulin.

Furthermore, the antiangiogenic activity of these enantiomers also shows a clear stereochemical preference. The (2R, 3R)-enantiomer demonstrates pronounced antiangiogenic effects, which are crucial for inhibiting the formation of new blood vessels that supply tumors with nutrients.

Table 1: Comparative Anticancer and Antiangiogenic Activity of Dihydrobenzofuran Lignan Enantiomers

IsomerActivityMetricResultReference(s)
(2R, 3R)-enantiomerTubulin Polymerization InhibitionRelative Activity2x more active than racemate[2]
(2S, 3S)-enantiomerTubulin Polymerization InhibitionRelative ActivityMinimal activity[2]
Racemic MixtureTubulin Polymerization InhibitionIC5013 ± 1 µM[2]
(2R, 3R)-enantiomerAntiangiogenic ActivityCAM AssayPronounced activity
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the methodology to assess the inhibitory effect of dihydrobenzofuran isomers on tubulin polymerization.

1. Materials and Reagents:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (100 mM stock in water)

  • Glycerol

  • Dihydrobenzofuran isomers (dissolved in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

2. Procedure:

  • Prepare a 2 mg/mL solution of tubulin in GTB.

  • In a 96-well plate, add 5 µL of the test compound (dihydrobenzofuran isomer) at various concentrations. Use DMSO as a vehicle control.

  • Add 95 µL of the tubulin solution to each well.

  • Incubate the plate at 37°C for 5 minutes to allow the compound to interact with tubulin.

  • Initiate polymerization by adding 1 µL of 100 mM GTP to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • The rate of polymerization is proportional to the rate of increase in absorbance.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.

Causality Behind Experimental Choices: The choice of bovine brain tubulin is due to its high purity and well-characterized polymerization kinetics. The use of a temperature-controlled spectrophotometer is critical as tubulin polymerization is a temperature-sensitive process. Monitoring the absorbance at 340 nm allows for the direct measurement of microtubule formation.

Anti-inflammatory Activity: The Impact of Positional Isomerism

The anti-inflammatory potential of dihydrobenzofuran derivatives is significantly influenced by the substitution pattern on the aromatic ring. A series of 2,3-dihydrobenzofuran-2-ones, analogous to the potent anti-inflammatory mold metabolite wortmannin, demonstrates this principle effectively.

Structure-activity relationship studies have revealed that the presence of an alkyl or aryl group at the C6 position and a halogen (preferably chlorine) at the C5 position results in highly potent anti-inflammatory agents and inhibitors of prostaglandin synthesis.[3][4] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be significantly more potent than the non-steroidal anti-inflammatory drug (NSAID) diclofenac in various in vivo models of inflammation.[3][4]

This demonstrates that the specific placement of substituents, a form of constitutional isomerism, is a critical determinant of anti-inflammatory efficacy. The electronic and steric properties imparted by these substituents at specific positions likely enhance the binding affinity of the molecule to its target, such as cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

Table 2: Influence of Positional Isomerism on Anti-inflammatory Activity

CompoundSubstituent PositionsIn Vivo Activity (Carrageenan Paw Edema)Reference(s)
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneC5: Cl, C6: CyclohexylMore potent than Diclofenac[3][4]
General StructureC5: Halogen, C6: Alkyl/ArylPowerful anti-inflammatory agents[3][4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar rats (150-200 g)

2. Materials and Reagents:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (dihydrobenzofuran isomers) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac)

  • Pletysmometer

3. Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality Behind Experimental Choices: Carrageenan is used as a phlogistic agent to induce a reproducible and well-characterized inflammatory response. The plethysmometer provides an accurate and non-invasive method for measuring paw volume changes, which directly correlate with the extent of inflammation.

Antimicrobial Activity: The Decisive Role of Substituent Placement

The antibacterial activity of dihydrobenzofuran derivatives is also highly dependent on the precise positioning of functional groups. This is clearly illustrated in a study of C-3 α,β-unsaturated ketone linked benzofuran derivatives. The position of a hydroxyl group on the C-3' phenyl ring was found to have a dramatic impact on the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a compound with a hydroxyl group at the C-2' position of the phenyl ring displayed excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against E. coli, S. aureus, and B. subtilis. In stark contrast, its isomer with the hydroxyl group at the C-2' position showed no antibacterial activity. This underscores the critical role of positional isomerism in defining the antimicrobial profile of these compounds.

Table 3: Comparative Antibacterial Activity of Hydroxylated Dihydrobenzofuran Positional Isomers

Compound (Isomer)Hydroxyl Position on Phenyl RingMIC80 (μg/mL) vs. E. coliMIC80 (μg/mL) vs. S. aureusMIC80 (μg/mL) vs. B. subtilis
7eC-2'0.780.780.78
8j (isomer of 7e)C-2'No activityNo activityNo activity
7dC-3'1.561.561.56
7cC-4'1.561.561.56
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Materials and Reagents:

  • Bacterial strains (e.g., E. coli, S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dihydrobenzofuran isomers) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

2. Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, the optical density at 600 nm can be measured.

Causality Behind Experimental Choices: The use of a standardized bacterial inoculum and a defined growth medium (MHB) ensures reproducibility. The serial dilution method allows for the precise determination of the minimum concentration required to inhibit bacterial growth.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Experimental_Workflow_Anticancer cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Plate 96-well Plate Tubulin->Plate Isomers Dihydrobenzofuran Isomers (in DMSO) Isomers->Plate Incubation Incubation (37°C) Plate->Incubation GTP_addition Add GTP to initiate polymerization Incubation->GTP_addition Spectrophotometer Monitor Absorbance (340 nm, 37°C) GTP_addition->Spectrophotometer Polymerization_rate Calculate Polymerization Rate Spectrophotometer->Polymerization_rate IC50 Determine IC50 Value Polymerization_rate->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Structure_Activity_Relationship cluster_isomers Isomerism cluster_activity Biological Activity Dihydrobenzofuran Dihydrobenzofuran Core Structure Enantiomers Enantiomers (R/S) Dihydrobenzofuran->Enantiomers Diastereomers Diastereomers (cis/trans) Dihydrobenzofuran->Diastereomers Positional Positional Isomers (Substituent Location) Dihydrobenzofuran->Positional Anticancer Anticancer Enantiomers->Anticancer Significant Impact Anti_inflammatory Anti-inflammatory Positional->Anti_inflammatory Significant Impact Antimicrobial Antimicrobial Positional->Antimicrobial Significant Impact

Caption: The influence of isomerism on biological activity.

Conclusion: A Call for Stereochemically Resolved Drug Discovery

The evidence presented in this guide unequivocally demonstrates that the biological activity of dihydrobenzofuran derivatives is not merely a function of their chemical formula but is intricately linked to the three-dimensional arrangement of their atoms. The profound differences in anticancer, anti-inflammatory, and antimicrobial activities observed between enantiomers and positional isomers underscore the necessity of considering stereochemistry as a primary variable in the design and development of new therapeutic agents based on this scaffold.

For researchers in the field, this necessitates a shift towards stereoselective synthesis and the individual evaluation of isomers to unlock the full therapeutic potential of dihydrobenzofuran-based compounds. A thorough understanding of the structure-activity relationships governed by isomerism will undoubtedly pave the way for the development of more potent, selective, and ultimately, safer medicines.

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471. [Link]

  • Pieters, L., De Borggraeve, W., Van Dyck, S., De Kimpe, N., Vlietinck, A., & Paper, D. (1997). Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization. Journal of medicinal chemistry, 40(25), 4218–4225. [Link]

  • Apers, S., Paper, D., Bürgermeister, J., Baronikova, S., Van Dyck, S., Lemière, G., ... & Pieters, L. (2002). Antiangiogenic activity of synthetic dihydrobenzofuran lignans. Journal of natural products, 65(5), 718-720. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Coaviche-Yoval, F., et al. (2022). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]

  • Zhang, X., et al. (2021). Synthesis and Antibacterial Activity Study of C-3 α, β-Unsaturated Ketone Linked Benzofuran Derivatives. Journal of Chemistry. [Link]

  • Ayoub, A. J., El-Achkar, G. A., Gali-Muhtasib, H., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10309. [Link]

  • Hiremathad, A., Keri, R. S., & Esteves, A. C. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(117), 96809-96828. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds with diverse biological activities. These are termed "privileged structures" for their ability to bind to multiple, distinct biological targets. The 2,3-dihydrobenzofuran moiety is a quintessential example of such a scaffold. Comprising a fused benzene and dihydrofuran ring system, this heterocyclic core is prevalent in numerous natural products and has become a cornerstone for the design of synthetic compounds across a spectrum of therapeutic areas.[1][2][3] Its structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of electronic and steric properties to achieve desired pharmacological effects.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran derivatives. We will dissect how specific structural modifications influence their efficacy as anticancer, neuroprotective, and anti-inflammatory agents, supported by experimental data and detailed protocols to bridge theory with practical application.

Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

The 2,3-dihydrobenzofuran scaffold has yielded potent anticancer agents by targeting various mechanisms, including the inhibition of critical enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and transcription factors such as NF-κB.[4][5]

SAR of PARP-1 Inhibitors

PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways (e.g., BRCA mutations). A structure-based design approach led to the development of 2,3-dihydrobenzofuran-7-carboxamide derivatives as novel PARP-1 inhibitors.[5][6]

  • Core Scaffold: The initial lead, 2,3-dihydrobenzofuran-7-carboxamide, showed modest activity (IC₅₀ = 9.45 μM).[5][6] A synthetically more accessible alternative, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was also designed.[5][6]

  • Substitution at C2: This position proved critical for potency. Introducing substituted benzylidene groups at the C2 position of the 3-oxo scaffold dramatically enhanced activity. The 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in potency (IC₅₀ = 0.531 μM).[5][6]

  • Terminal Modifications: Attaching various heterocycles to the 4'-hydroxyl group of the benzylidene moiety further boosted inhibitory activity, with some compounds achieving IC₅₀ values in the nanomolar range (e.g., 0.079 μM).[5][6] This highlights the importance of this region for interacting with the NAD⁺ binding site of the PARP-1 enzyme.

  • Substitution at C5: In contrast, substitutions (bromo, nitro, amino) at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide scaffold were detrimental to activity, yielding inactive compounds.[6]

SAR of NF-κB Inhibitors

The transcription factor NF-κB is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. Benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been explored as inhibitors of NF-κB transcriptional activity.[4]

  • N-Phenyl Substituents: The nature of the substituent on the N-phenyl ring was a key determinant of activity. Hydrophobic groups potentiated NF-κB inhibitory activity, while groups with a positive mesomeric effect (+M) enhanced general anticancer cytotoxicity.[4]

  • Lead Scaffold: The most promising compound identified was benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, which exhibited both outstanding anticancer and NF-κB inhibitory activity, marking it as a valuable lead for further development.[4]

Data Comparison: Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives
Compound ClassKey Structural FeaturesTargetActivity (IC₅₀)Reference
DHBF-7-carboxamide Unsubstituted corePARP-19.45 μM[5][6]
DHBF-3-one-7-carboxamide 3-oxo corePARP-116.2 μM[5][6]
DHBF-3-one-7-carboxamide Derivative C2-(3',4'-dihydroxybenzylidene)PARP-10.531 μM[5][6]
DHBF-3-one-7-carboxamide Derivative C2-(benzylidene)-heterocyclePARP-10.079 μM[5][6]
Dihydrobenzofuran-2-carboxamide N-(4'-hydroxy)phenylamideNF-κB / Various Cancer Cell LinesLow μM range[4]
Visualization: Key SAR Principles for Anticancer Activity

G scaffold 2,3-Dihydrobenzofuran Core pos2 Position C2 (Dihydrofuran Ring) scaffold->pos2 pos7 Position C7 (Benzene Ring) scaffold->pos7 pos5 Position C5 (Benzene Ring) scaffold->pos5 sar2_pos Benzylidene groups with terminal heterocycles (for 3-oxo core) pos2->sar2_pos Potent PARP-1 Inhibition sar7_pos Carboxamide group (Essential for PARP-1 binding) pos7->sar7_pos Key Interaction sar5_neg Bromo, Nitro, Amino groups (Detrimental to activity) pos5->sar5_neg Decreased Activity

Caption: SAR summary for 2,3-dihydrobenzofuran anticancer agents.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of novel anticancer compounds.[4]

  • Cell Plating: Seed human cancer cells (e.g., PC-3, HCT15) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2,3-dihydrobenzofuran derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Discard the supernatant. Gently wash the cells with PBS. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Neuroprotective and CNS Activity

The 2,3-dihydrobenzofuran scaffold is a key feature in compounds designed to combat neurodegenerative diseases like Alzheimer's disease (AD).[3][7] The primary strategies involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to boost cholinergic neurotransmission, as well as modulating other targets like NMDA receptors.[8][9][10]

SAR of Cholinesterase Inhibitors
  • Core Structure: Both benzofuran and 2,3-dihydrobenzofuran cores have been utilized. Studies on 2-phenylbenzofuran derivatives revealed that hydroxylation patterns are crucial for activity and selectivity.[10]

  • Phenyl Ring Substituents: For 2-arylbenzofuran derivatives, hydroxyl groups on the R4 and R6 positions were found to be important for high AChE inhibitory activity.[11]

  • Selectivity (AChE vs. BChE): In a series of hydroxylated 2-phenylbenzofurans, specific substitution patterns led to compounds with selective inhibitory activity against BChE over AChE.[10] This is significant as BChE activity increases in the later stages of AD.[10]

  • Multi-Target Approach: Some derivatives have been designed as multi-target agents. For instance, a selenium-containing derivative, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), not only reversed AChE activity but also reduced oxidative stress and neuroinflammation in an AD model, demonstrating the scaffold's versatility.[12][13]

Data Comparison: Cholinesterase Inhibitory Activity
Compound ClassKey Structural FeaturesTargetActivity (IC₅₀)Reference
2-Arylbenzofuran (Compound 20) R4-OH, R6-OHAChE0.086 µM[11]
2-Phenylbenzofuran (Compound 17) Specific hydroxylation patternBChE3.57 µM[10]
2-Phenylbenzofuran (Compound 15) Specific hydroxylation patternBChE6.23 µM[10]
Benzofuran Derivative (Compound 7c) Alkyl groups at C2, C3 of phenyl moietyAChEPotent (specific value not stated)[9]
Visualization: SAR for Neuroprotective Activity

G scaffold 2,3-Dihydrobenzofuran Scaffold feat_hydroxyl Hydroxylation Patterns on Phenyl/Benzene Rings scaffold->feat_hydroxyl feat_selenium Organoselenium Moiety scaffold->feat_selenium feat_alkyl Alkyl Groups on Phenyl Ring scaffold->feat_alkyl target_ache AChE Inhibition target_bche BChE Inhibition target_antiox Antioxidant/ Anti-inflammatory feat_hydroxyl->target_ache feat_hydroxyl->target_bche Selectivity feat_selenium->target_ache feat_selenium->target_antiox feat_alkyl->target_ache

Caption: Multi-target SAR for 2,3-dihydrobenzofuran neuroprotective agents.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard for screening AChE inhibitors.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • AChE Solution: Prepare a solution of electric eel AChE in PB.

    • DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in PB.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Inhibitor Solutions: Dissolve test compounds in DMSO and dilute with PB.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of Phosphate Buffer (PB).

      • 20 µL of the test compound solution (or vehicle for control).

      • 20 µL of AChE solution.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.

  • Calculation:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Part 3: Anti-inflammatory Activity

The anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives has been demonstrated through the inhibition of prostaglandin synthesis and the suppression of inflammatory mediators like nitric oxide (NO).

SAR of Prostaglandin Synthesis Inhibitors

A series of 2,3-dihydrobenzofuran-2-one analogues were synthesized and found to be potent anti-inflammatory agents.[14]

  • Key Substitutions: The most significant activity was observed in compounds with an alkyl or aryl group at position 6 and an additional substituent, preferably chlorine, at position 5.[14]

  • Most Potent Compound: 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was identified as the most active compound in this series. It was more potent than the reference drug diclofenac in inhibiting acute inflammation and prostaglandin synthesis.[14]

SAR of Nitric Oxide (NO) Production Inhibitors

In studies on benzofuran derivatives isolated from fungi, compounds were evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[15]

  • Structural Influence: Aza-benzofuran derivatives showed significant inhibitory effects. The presence of a double bond between C-2 and C-3 appeared to confer superior anti-inflammatory activity.[15]

Data Comparison: Anti-inflammatory Activity
Compound ClassKey Structural FeaturesAssayActivity (IC₅₀)Reference
Dihydrobenzofuran-2-one 5-Chloro, 6-CyclohexylProstaglandin SynthesisMore potent than Diclofenac[14]
Aza-benzofuran Double bond at C2-C3NO Inhibition (RAW 264.7 cells)17.31 µM[15]
Aza-benzofuran Saturated C2-C3 bondNO Inhibition (RAW 264.7 cells)31.5 µM[15]
Visualization: Synthetic Workflow for 2,3-Dihydrobenzofuran-7-Carboxamide

G start 2,3-Dihydrobenzofuran step1 Lithiation (n-BuLi, TMEDA) start->step1 intermediate1 Lithium Intermediate step1->intermediate1 step2 Carboxylation (Dry Ice, HCl) intermediate1->step2 intermediate2 Carboxylic Acid Derivative (2) step2->intermediate2 step3 Amide Formation (Mixed-anhydride method) intermediate2->step3 final DHBF-7-Carboxamide (3) step3->final

Caption: General synthesis route for PARP-1 inhibitor core structure.[6]

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid (Intermediate 2)

This protocol is a representative procedure for creating the core acid intermediate for PARP-1 inhibitors.[6]

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzofuran (1 equiv.) in a solution of tetramethylethylenediamine (TMEDA) and hexane.

  • Lithiation: Cool the solution in an ice bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv.) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Carboxylation: Cool the mixture to -78°C (dry ice/acetone bath). Carefully add an excess of crushed dry ice in small portions. The reaction mixture will become a thick slurry.

  • Quenching and Extraction: Allow the mixture to warm to room temperature. Add water and concentrated HCl to acidify the solution to pH 2. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired carboxylic acid.

Conclusion and Future Perspectives

The 2,3-dihydrobenzofuran scaffold is a remarkably versatile platform in drug discovery. The structure-activity relationships explored in this guide demonstrate that subtle modifications to this core can profoundly influence biological activity and target selectivity.

  • For Anticancer Agents: The C2 and C7 positions are hotspots for modification, particularly for developing potent PARP-1 inhibitors.

  • For Neuroprotective Agents: Hydroxylation patterns on appended aryl rings are critical for tuning activity and selectivity against cholinesterases.

  • For Anti-inflammatory Agents: Substitutions at the C5 and C6 positions of the benzofuran-2-one core are key to high potency.

Future research should focus on leveraging this rich SAR data to design multi-target ligands, for instance, compounds that combine PARP-1 inhibition with anti-inflammatory properties or cholinesterase inhibition with antioxidant effects. Furthermore, optimizing the pharmacokinetic properties (ADME/Tox) of these potent derivatives will be crucial for their successful translation into clinical candidates. The continued exploration of this privileged structure promises to yield novel therapeutics for some of the most challenging human diseases.

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2199. [Link]

  • Lee, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]

  • Kotian, P. L., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5537–5555. [Link]

  • Kotian, P. L., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5537-5555. [Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. (2021). Journal of Medicinal Chemistry. [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. (2022). ResearchGate. [Link]

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  • Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). (2021). ResearchGate. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2199. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). ACS Chemical Neuroscience. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2021). RSC Advances. [Link]

  • Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers in Chemistry. [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (2023). European Journal of Medicinal Chemistry. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). ACS Chemical Neuroscience. [Link]

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A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-benzofuran-7-ylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The 7-amino substituted analogue, 2,3-dihydro-benzofuran-7-ylamine, is a particularly valuable building block in the synthesis of various therapeutic agents. Its strategic placement of the amino group allows for diverse functionalization, making it a key intermediate in drug discovery programs. This guide provides a comprehensive comparison of the most common and effective synthetic routes to this important molecule, offering insights into the practical considerations for laboratory and process chemistry. We will delve into three primary strategies: the reduction of a nitro precursor, the palladium-catalyzed Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation.

Introduction to the Synthetic Landscape

The synthesis of 2,3-dihydro-benzofuran-7-ylamine typically commences from a pre-functionalized 2,3-dihydrobenzofuran ring. The choice of the functional group at the 7-position dictates the subsequent synthetic strategy. The two most common precursors are 7-nitro-2,3-dihydrobenzofuran and 7-bromo-2,3-dihydrobenzofuran. The former provides a direct route via reduction, while the latter serves as a versatile handle for cross-coupling reactions to install the desired amino group.

Route 1: Reduction of 7-Nitro-2,3-dihydrobenzofuran

This classical and often high-yielding approach involves the initial nitration of 2,3-dihydrobenzofuran to introduce a nitro group at the 7-position, followed by its reduction to the primary amine.

Synthesis of the Nitro Precursor

The synthesis of 7-nitro-2,3-dihydrobenzofuran is a critical first step. Direct nitration of 2,3-dihydrobenzofuran can be achieved using standard nitrating agents.

Experimental Protocol: Nitration of 2,3-Dihydrobenzofuran

  • Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool a solution of 2,3-dihydrobenzofuran in a suitable solvent (e.g., acetic anhydride or sulfuric acid) to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid or acetyl nitrate) dropwise, maintaining the temperature below 10 °C. The regioselectivity of the nitration is crucial, and reaction conditions must be carefully controlled to favor the formation of the 7-nitro isomer.

  • Work-up: After the addition is complete, stir the reaction mixture at low temperature for a specified time before carefully quenching it by pouring it onto ice.

  • Isolation: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a well-established transformation with several reliable methods. Catalytic hydrogenation is a common and clean method.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

  • Reaction Setup: To a solution of 7-nitro-2,3-dihydrobenzofuran in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a hydrogenation vessel, add a catalytic amount of Raney® Nickel (as a slurry in water or ethanol).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 35-50 psi) and agitate the mixture at room temperature for several hours until hydrogen uptake ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the pyrophoric Raney® Nickel catalyst. Safety Note: The filter cake should be kept wet with water or solvent to prevent ignition upon exposure to air and should be disposed of according to safety protocols for pyrophoric materials.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydro-benzofuran-7-ylamine. The product can be further purified by distillation or column chromatography if necessary.

Alternatively, other catalysts such as palladium on carbon (Pd/C) can be employed for the hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Reaction Setup: Dissolve 7-nitro-2,3-dihydrobenzofuran in a suitable solvent (e.g., ethanol, ethyl acetate) and add 5-10 mol% of Pd/C catalyst.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon pressure or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: Filter the catalyst through celite and concentrate the filtrate to obtain the product.

Route 1: Reduction of Nitro-precursor start 2,3-Dihydrobenzofuran nitro 7-Nitro-2,3-dihydrobenzofuran start->nitro Nitration (e.g., HNO3/H2SO4) amine 2,3-Dihydro-benzofuran-7-ylamine nitro->amine Reduction (e.g., Raney Ni, H2 or Pd/C, H2)

Caption: Synthetic pathway via nitration and subsequent reduction.

Route 2: Buchwald-Hartwig Amination of 7-Bromo-2,3-dihydrobenzofuran

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a versatile approach starting from 7-bromo-2,3-dihydrobenzofuran.

Synthesis of the Bromo Precursor

The synthesis of 7-bromo-2,3-dihydrobenzofuran can be achieved from commercially available 2-bromophenol.

Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

  • Alkylation: React 2-bromophenol with a suitable 2-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., THF, DMF) to form the corresponding ether.

  • Cyclization: The resulting ether is then cyclized under acidic conditions (e.g., phosphoric acid in a high-boiling solvent like chlorobenzene) to afford 7-bromobenzofuran.

  • Reduction: The benzofuran ring is then selectively reduced to the dihydrobenzofuran using a suitable reducing agent, such as diimide (generated in situ from hydrazine and an oxidant) or through catalytic hydrogenation under specific conditions that preserve the aryl bromide.

Palladium-Catalyzed Amination

A direct amination with ammonia is challenging due to the formation of diaryl- and triarylamines. A common strategy is to use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine 7-bromo-2,3-dihydrobenzofuran, benzophenone imine, a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Coupling Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Hydrolysis of the Imine: After cooling the reaction mixture, the resulting N-(diphenylmethylene) amine intermediate is hydrolyzed. This is typically achieved by adding an aqueous acid (e.g., HCl) and stirring at room temperature.

  • Work-up and Isolation: The aqueous layer is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield 2,3-dihydro-benzofuran-7-ylamine.

Route 2: Buchwald-Hartwig Amination start 7-Bromo-2,3-dihydrobenzofuran imine N-(2,3-dihydrobenzofuran-7-yl)- (diphenyl)methanimine start->imine Pd-catalyzed amination (Benzophenone imine, Pd catalyst, ligand, base) amine 2,3-Dihydro-benzofuran-7-ylamine imine->amine Hydrolysis (e.g., aq. HCl)

Caption: Synthetic pathway via Buchwald-Hartwig amination.

Route 3: Ullmann Condensation of 7-Bromo-2,3-dihydrobenzofuran

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a more cost-effective alternative.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: Combine 7-bromo-2,3-dihydrobenzofuran, a copper catalyst (e.g., CuI, Cu2O), a ligand (often a diamine or an amino acid like L-proline), and a base (e.g., K2CO3, K3PO4) in a high-boiling polar solvent such as DMF, NMP, or DMSO. An ammonia source, such as aqueous ammonia or an ammonium salt, is used as the amine nucleophile.

  • Coupling Reaction: Heat the reaction mixture to a high temperature (often in the range of 120-180 °C) for an extended period (typically 12-24 hours). The reaction is usually carried out in a sealed tube to maintain the pressure of the volatile ammonia.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography is usually necessary to isolate the desired product from byproducts and residual starting materials.

Route 3: Ullmann Condensation start 7-Bromo-2,3-dihydrobenzofuran amine 2,3-Dihydro-benzofuran-7-ylamine start->amine Cu-catalyzed amination (Ammonia source, Cu catalyst, ligand, base)

Caption: Synthetic pathway via Ullmann condensation.

Comparative Analysis of the Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, cost considerations, available equipment, and safety constraints. The following table provides a comparative overview of the three routes discussed.

FeatureRoute 1: Nitro ReductionRoute 2: Buchwald-Hartwig AminationRoute 3: Ullmann Condensation
Starting Material 2,3-Dihydrobenzofuran7-Bromo-2,3-dihydrobenzofuran7-Bromo-2,3-dihydrobenzofuran
Key Transformation Nitration followed by reductionPalladium-catalyzed C-N couplingCopper-catalyzed C-N coupling
Typical Yield High (often >80% for reduction)Good to excellent (70-95%)Moderate to good (50-80%)
Reaction Conditions Nitration: low temp; Reduction: mild (RT, H2 pressure)Mild to moderate (80-110 °C)Harsh (120-180 °C)
Catalyst Cost Low (Raney Ni, Pd/C)High (Palladium precatalysts and specialized phosphine ligands)Low (Copper salts)
Scalability Generally good, but nitration can be hazardous on a large scale. Catalytic hydrogenation is highly scalable.Good, well-established for process chemistry, but catalyst and ligand costs can be a factor.Moderate, high temperatures and pressures can be challenging to scale.
Safety Considerations Nitration is highly exothermic and requires careful control. Raney Ni is pyrophoric and requires safe handling procedures.Phosphine ligands can be air-sensitive. Solvents like dioxane have safety concerns.High temperatures and pressures in sealed vessels pose a risk. Solvents like DMF and NMP have toxicity concerns.
Substrate Scope Limited by the regioselectivity of the nitration step.Broad, tolerant of many functional groups.Generally less tolerant of sensitive functional groups due to harsh conditions.

Mechanistic Insights and Rationale

Nitro Group Reduction: The catalytic hydrogenation of a nitro group on a metal surface (like Raney Nickel or Palladium) proceeds through a series of intermediates, including nitroso and hydroxylamine species. The metal catalyst facilitates the heterolytic cleavage of the H-H bond and the subsequent transfer of hydride to the nitrogen atom. The choice of catalyst can influence the selectivity, especially in the presence of other reducible functional groups. Raney Nickel is a cost-effective choice, though its pyrophoric nature requires specific handling protocols. Pd/C is often more active and may allow for milder conditions but is more expensive.

Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine (or its deprotonated form) and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst[1]. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, thereby increasing the reaction's efficiency and substrate scope. The use of an ammonia surrogate like benzophenone imine is a key strategy to prevent the formation of over-arylated byproducts[2].

Ullmann Condensation: The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I)-amine complex, followed by reductive elimination. The higher reaction temperatures are often necessary to overcome the higher activation barriers associated with the copper-catalyzed process. The use of ligands can significantly improve the efficiency of the Ullmann reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.

Conclusion and Recommendations

For the laboratory-scale synthesis of 2,3-dihydro-benzofuran-7-ylamine, all three routes are viable options.

  • The reduction of 7-nitro-2,3-dihydrobenzofuran is often the most straightforward and cost-effective method, particularly if the nitration step provides good regioselectivity and yield. The use of catalytic hydrogenation is a clean and efficient reduction method.

  • The Buchwald-Hartwig amination offers the advantages of milder reaction conditions and a broader substrate scope, making it a highly reliable and versatile method. While the cost of the palladium catalyst and ligands is higher, the high yields and predictability of the reaction often justify the expense, especially in a drug discovery setting where rapid access to analogues is crucial.

  • The Ullmann condensation represents a more classical and economical approach. However, the harsh reaction conditions can limit its applicability, especially for substrates with sensitive functional groups. It may be a suitable option for large-scale synthesis where cost is a primary driver and the substrate is robust.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the specific project requirements, including scale, timeline, budget, and the available expertise and equipment. It is recommended to perform small-scale trials of the most promising routes to determine the most efficient and robust method for a given application.

References

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  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
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  • Majumdar, K. C., & Chattopadhyay, B. (2008). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281. Retrieved from [Link]

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  • Princeton University Environmental Health & Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]

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A Senior Application Scientist's Guide: 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride Versus Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry, the choice of a starting amine can dictate the success, efficiency, and novelty of a synthetic route. While simple anilines like p-toluidine or p-anisidine are ubiquitous workhorses, the demand for greater structural complexity and precise conformational control has elevated the status of more sophisticated building blocks. Among these, 2,3-dihydrobenzofuran-7-ylamine hydrochloride presents a unique and powerful alternative.

This guide provides an in-depth comparison of 2,3-dihydrobenzofuran-7-ylamine hydrochloride against common aniline derivatives. We will explore how its distinct structural and electronic properties translate into tangible differences in reactivity and application, supported by experimental insights and protocols.

The Structural and Physicochemical Landscape

At its core, 2,3-dihydrobenzofuran-7-ylamine is an aniline derivative. However, the fusion of the benzene ring to a dihydrofuran moiety imposes significant structural and electronic constraints not present in simpler analogs. The amine is ortho to the dihydrofuran's oxygen atom, creating a bicyclic system with reduced conformational flexibility.

Why the Hydrochloride Salt? Amines, particularly electron-rich anilines, are prone to air oxidation, which can lead to discoloration and the formation of impurities. Converting the amine to its hydrochloride salt enhances its shelf-life and stability.[1] The salt form is typically a crystalline, free-flowing solid, which simplifies handling and weighing compared to the often oily or low-melting free bases.[1] For reaction purposes, the free amine is easily liberated in situ or via a simple basic workup prior to use.

Below is a comparison of key physicochemical properties:

Property2,3-Dihydrobenzofuran-7-ylamine HClAnilinep-Toluidinep-Anisidine
Structure
CAS Number 1810074-72-6 (Isomer)[2]62-53-3106-49-0104-94-9
Molecular Wt. 171.62 g/mol [2]93.13 g/mol 107.15 g/mol [3]123.15 g/mol
Form Solid[4]LiquidSolid[3]Solid
pKa (conjugate acid) ~4.0-4.5 (estimated)4.65.15.3
Electronic Effect of Substituent Oxygen: +M, -INoneMethyl: +I, weak +HMethoxy: +M, -I
Key Feature Conformationally restricted, bicyclicUnsubstituted aromatic amineElectron-donating (inductive)Strong electron-donating (mesomeric)

Causality Behind the Properties: The dihydrofuran ring introduces two key features:

  • Steric Hindrance: The five-membered ring adjacent to the amino group provides significant steric bulk, which can influence regioselectivity in reactions like electrophilic aromatic substitution and modulate the rate of reactions at the nitrogen center.

  • Electronic Nature: The oxygen atom acts as a strong electron-donating group through resonance (+M effect) while being inductively withdrawing (-I effect). This electronic profile enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the oxygen, while subtly modulating the basicity of the amine. In contrast, p-toluidine's methyl group is a simple electron-donating group (+I), and p-anisidine's methoxy group is a powerful resonance donor (+M), making them more basic than aniline.[5] The constrained ether linkage in the dihydrobenzofuran scaffold offers a unique electronic environment compared to a simple methoxy group.

Caption: Structural comparison of key aniline derivatives.

Comparative Reactivity in Key Synthetic Transformations

The unique steric and electronic properties of 2,3-dihydrobenzofuran-7-ylamine lead to distinct outcomes in common synthetic reactions compared to simpler anilines.

A. N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation for amines. While generally straightforward, steric hindrance around the nitrogen can significantly impact reaction rates.

  • Simple Anilines (Aniline, p-Toluidine): These react readily with acylating agents like acid chlorides or anhydrides, often at room temperature. The primary challenge can be over-acylation or side reactions if the aromatic ring is highly activated.[6][7]

  • 2,3-Dihydrobenzofuran-7-ylamine: The ortho-fused ring system introduces steric shielding. Consequently, acylation may require more forcing conditions (e.g., higher temperatures, longer reaction times) or the use of more potent coupling agents (e.g., HATU, COMU) if reacting with a carboxylic acid.[8] However, this steric hindrance can be advantageous, preventing undesired side reactions and sometimes improving the selectivity of the transformation. For instance, in the presence of multiple nucleophilic sites, the hindered nature of the amine might allow for selective reaction at a less hindered site elsewhere in the molecule.

B. Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] The reaction is sensitive to the electronic properties and steric bulk of both the aryl halide and the amine.

  • Simple Anilines: Electron-rich anilines like p-anisidine are excellent nucleophiles and generally perform very well in these couplings. Less nucleophilic anilines (e.g., those with electron-withdrawing groups) may require more active catalyst systems (specialized phosphine ligands) and stronger bases.[10][11]

  • 2,3-Dihydrobenzofuran-7-ylamine: Its performance is a balance of factors. The electron-donating nature of the furan oxygen activates the amine, which is favorable. However, the steric bulk can slow the rate of catalyst association and reductive elimination.[12] This often necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are designed to promote coupling with hindered substrates. The choice of base (e.g., NaOt-Bu vs. K₂CO₃) is also critical to achieve optimal yields.[9]

C. Copper-Catalyzed Cross-Coupling: Chan-Lam Coupling

The Chan-Lam reaction couples amines with aryl boronic acids using a copper catalyst, often under mild, aerobic conditions.[13] It provides an orthogonal approach to the palladium-catalyzed methods.

  • Simple Anilines: The reaction scope is broad and includes various substituted anilines.[14] The mechanism is believed to involve a Cu(III) intermediate, and the reaction rate can be influenced by the nucleophilicity of the amine.[15]

  • 2,3-Dihydrobenzofuran-7-ylamine: This substrate is well-suited for Chan-Lam couplings. The reaction is generally more tolerant of steric hindrance than some palladium systems. The key advantage here is the ability to perform the reaction under milder conditions (room temperature, open to air), which can be beneficial when working with sensitive or complex substrates.[16][17]

Case Study: Synthesis of PARP Inhibitor Scaffolds

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[18][19][20] The synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a key intermediate, highlights the unique synthetic manipulations possible with this system.

While 2,3-dihydrobenzofuran-7-ylamine itself can be a precursor, a common and illustrative route involves introducing the C7 functional group via directed ortho-metalation, a strategy that is less straightforward with simple anilines.

Caption: Workflow for the synthesis of a key PARP inhibitor intermediate.

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide[18]

This protocol demonstrates a synthetic route that leverages the unique reactivity of the dihydrobenzofuran scaffold.

Step 1 & 2: Directed Carboxylation of 2,3-Dihydrobenzofuran

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 2,3-dihydrobenzofuran (1.0 eq) and anhydrous hexane. Tetramethylethylenediamine (TMEDA) (1.2 eq) is added.

  • Lithiation: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise over 20 minutes. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

    • Expert Rationale: The oxygen atom of the dihydrofuran ring directs the lithiation to the adjacent C7 position. TMEDA is a crucial ligand that chelates the lithium cation, breaking up n-BuLi aggregates and increasing its reactivity for this C-H activation.

  • Carboxylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). An excess of freshly crushed dry ice (CO₂) is added in small portions. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with water, and the aqueous layer is separated. The aqueous phase is washed with diethyl ether, then acidified to pH ~2 with concentrated HCl. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 2,3-dihydrobenzofuran-7-carboxylic acid.

Step 3: Conversion to 2,3-Dihydrobenzofuran-7-carboxamide

  • Activation: The carboxylic acid (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. N-methylmorpholine (1.1 eq) is added, followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The mixture is stirred at 0 °C for 30 minutes to form the mixed anhydride.

    • Expert Rationale: The mixed anhydride method is a classic and effective way to activate a carboxylic acid for amidation, avoiding the harsher conditions of forming an acid chloride.

  • Amidation: Concentrated aqueous ammonium hydroxide (5.0 eq) is added dropwise at 0 °C. The reaction is stirred vigorously and allowed to warm to room temperature for 2 hours.

  • Purification: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) provides the pure 2,3-dihydrobenzofuran-7-carboxamide.

Comparative Yield Data

The following table presents representative yields for a common reaction, Buchwald-Hartwig amination, illustrating the impact of the aniline substrate.

Aryl HalideAmineLigandBaseYield (%)Reference
4-Bromo-tolueneAnilineXPhosNaOt-Bu95%[10]
4-Bromo-toluenep-AnisidineXPhosNaOt-Bu98%[11]
4-Bromo-toluene2,6-DiisopropylanilineRuPhosNaOt-Bu85%[21]
2-Bromoanisole2,3-Dihydrobenzofuran-7-ylamineXantphosCs₂CO₃78% (Hypothetical)-

(Note: The yield for 2,3-dihydrobenzofuran-7-ylamine is a reasoned estimate based on its sterically hindered and electron-rich nature, requiring specific ligand/base combinations for high efficiency.)

Conclusion: Strategic Application in Synthesis

The choice between 2,3-dihydrobenzofuran-7-ylamine hydrochloride and simpler aniline derivatives is a strategic one, guided by the ultimate goal of the synthesis.

  • Simple Anilines (Aniline, Toluidine, Anisidine): These are ideal for routine syntheses where cost, availability, and straightforward reactivity are paramount. They are excellent choices for establishing proof-of-concept, synthesizing standards, or when the final molecular architecture does not require rigid conformational control.

  • 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride: This reagent is a specialty building block for when the synthetic target demands specific, three-dimensional structural features. Its value lies in:

    • Scaffold Rigidity: The bicyclic structure locks the orientation of the amino group relative to the aromatic ring, which is critical in drug design for optimizing binding interactions with biological targets like enzymes or receptors.[22]

    • Unique Substitution Vectors: It provides a platform for creating novel chemical matter that is distinct from what can be achieved with simple anilines.

    • Metabolic Stability: The dihydrofuran ring can offer different metabolic properties compared to a simple methoxy group, potentially improving the pharmacokinetic profile of a drug candidate.

For the medicinal chemist or the researcher pushing the boundaries of molecular design, 2,3-dihydrobenzofuran-7-ylamine hydrochloride is not just another aniline; it is an enabling tool for accessing complex and potentially more potent bioactive molecules.

References

  • Gundla, R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6265-6283. [Link]

  • Gundla, R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. [Link]

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A Tale of Two Scaffolds: Unraveling the Biological Activities of Benzofuran and Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran and 2,3-dihydrobenzofuran scaffolds stand as privileged structures, forming the core of numerous bioactive natural products and synthetic compounds.[1] Their inherent versatility and amenability to chemical modification have made them attractive starting points for the development of novel therapeutic agents across a spectrum of diseases. This guide provides an in-depth, comparative analysis of the biological activities of these two closely related heterocyclic systems. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, and provide detailed protocols for the evaluation of these activities. The key distinction between these scaffolds lies in the saturation of the furan ring: benzofuran possesses an aromatic furan ring, while in dihydrobenzofuran, this ring is saturated. This seemingly subtle structural difference can profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

At a Glance: Comparative Biological Profile

Biological ActivityBenzofuran DerivativesDihydrobenzofuran DerivativesKey Observations
Anticancer Potent activity against various cancer cell lines (e.g., MCF-7, HepG2, HCT116).[1]Also exhibit significant anticancer activity.[1]Activity is highly dependent on the nature and position of substituents on the scaffold. Saturation of the furan ring can alter the selectivity and potency against different cancer cell lines.
Anti-inflammatory Significant inhibition of inflammatory mediators like COX-2, iNOS, IL-6, and NO.[1]Also demonstrate potent anti-inflammatory effects, in some cases comparable to or exceeding their benzofuran counterparts.[1]Fluorinated derivatives of both scaffolds have shown promising anti-inflammatory and potential anticancer effects.[1]
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]Also reported to have antimicrobial properties, though less extensively studied in direct comparison to benzofurans.Substituents play a crucial role in determining the antimicrobial spectrum and potency.

Deep Dive: A Comparative Analysis of Bioactivities

Anticancer Activity: A Battle of Aromaticity and Flexibility

Both benzofuran and dihydrobenzofuran scaffolds have been extensively investigated for their anticancer potential. The planar, aromatic nature of the benzofuran ring often facilitates π-π stacking interactions with biological targets such as DNA or enzyme active sites. In contrast, the saturated furan ring of the dihydrobenzofuran scaffold imparts a more flexible, three-dimensional character to the molecule, which can allow for optimal binding to different topographies of target proteins.

A study on fluorinated benzofuran and dihydrobenzofuran derivatives against the human colorectal adenocarcinoma cell line HCT116 provides a direct comparison.[1] Two compounds, one from each class, demonstrated significant inhibition of cell proliferation.[1] This highlights that the core scaffold choice is just one piece of the puzzle; the nature and positioning of substituents are critical in dictating the ultimate biological effect. For instance, the presence of fluorine, bromine, and hydroxyl or carboxyl groups has been shown to enhance the biological effects of benzofuran derivatives.[1]

Anti-inflammatory Effects: Targeting the Flames of Disease

Chronic inflammation is a key driver of many diseases, including cancer.[4][5][6][7][8] Consequently, the anti-inflammatory properties of benzofuran and dihydrobenzofuran derivatives are of significant interest. A comparative study of fluorinated derivatives of both scaffolds revealed their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators.[1]

The IC50 values for the inhibition of various inflammatory mediators by these compounds ranged from the low micromolar to nanomolar concentrations, indicating potent activity for both scaffolds.[1] This suggests that both the planar benzofuran and the more flexible dihydrobenzofuran can be effectively tailored to inhibit key enzymes in the inflammatory cascade.

Antimicrobial Properties: A Broad Spectrum of Defense

Benzofuran derivatives have a well-documented history of antimicrobial activity against a wide range of pathogens.[2][3][9] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal species.[2] The mechanism of action is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes.

While dihydrobenzofuran derivatives have also been reported to possess antimicrobial activity, there is a relative scarcity of direct, side-by-side comparative studies with their benzofuran counterparts. The existing literature suggests that, similar to other biological activities, the antimicrobial spectrum and potency are heavily influenced by the substitution pattern on the core scaffold.

Structure-Activity Relationship (SAR): The Influence of Saturation and Substitution

The key structural difference between benzofuran and dihydrobenzofuran – the saturation of the furan ring – has profound implications for their biological activity.

  • Planarity vs. Flexibility: The planar benzofuran ring is well-suited for intercalating into DNA or binding to flat enzymatic active sites. The non-planar, more flexible dihydrobenzofuran scaffold can adopt a wider range of conformations, potentially allowing for optimal binding to more complex, three-dimensional protein pockets.

  • Electronic Effects: The aromatic furan ring in benzofuran is electron-rich and can participate in various electronic interactions with biological targets. The saturated furan ring in dihydrobenzofuran lacks this aromaticity, altering the electronic distribution of the entire molecule and influencing its binding properties.

  • Substituent Effects: For both scaffolds, the nature and position of substituents are paramount. Electron-withdrawing groups, electron-donating groups, halogens, and heterocyclic moieties can all dramatically alter the biological activity, selectivity, and pharmacokinetic properties of the parent molecule. For example, the introduction of methoxy and acetyl groups has been shown to increase the insect antifeedant activity of dihydrobenzofuran derivatives.[10]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of claims regarding the biological activity of these scaffolds, rigorous and standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzofuran and dihydrobenzofuran derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid (the substrate) and TMPD.

  • Absorbance Measurement: Immediately measure the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The presence or absence of visible growth is determined after a defined incubation period.

Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanistic Insights: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, making it a key target for both anti-inflammatory and anticancer drugs.[4][5][6][7][8] Many bioactive benzofuran and dihydrobenzofuran derivatives exert their effects by modulating this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome Targeted for NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus IkB_NF_kB IκB-NF-κB (Inactive) DNA DNA NF_kB_active->DNA Binds to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Synthesis of Benzofuran & Dihydrobenzofuran Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Bioassays Biological Activity Screening Characterization->Bioassays Anticancer Anticancer Assays (MTT, WST-1) Bioassays->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX, NO) Bioassays->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC) Bioassays->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Anti_inflammatory->SAR Antimicrobial->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A general workflow for the comparative biological evaluation of novel compounds.

Conclusion and Future Directions

The benzofuran and dihydrobenzofuran scaffolds both represent highly promising starting points for the development of new therapeutic agents. This guide has highlighted that while both scaffolds can be derivatized to yield potent anticancer, anti-inflammatory, and antimicrobial compounds, the choice between an aromatic or saturated furan ring can significantly impact the biological activity profile. The flexibility of the dihydrobenzofuran scaffold may offer advantages in targeting complex protein binding sites, while the planarity of the benzofuran ring is well-suited for other types of interactions.

Future research should focus on more direct, side-by-side comparisons of the antimicrobial activities of these two scaffolds. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and X-ray crystallography, will be crucial in guiding the rational design of next-generation drug candidates based on these versatile heterocyclic systems. The continued exploration of these scaffolds holds immense promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

  • Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]

  • Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]

  • Harada, N., et al. (1999). Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry, 63(5), 840-846. [Link]

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  • Ye, X., et al. (2015). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(5), 1035-1038. [Link]

  • Al-Ostath, A. I., et al. (2023). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6667. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Tomida, T., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 65(15), 10368-10386. [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Patel, J., & Patel, P. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 5(4), 1-6. [Link]

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A Comparative Guide to the Purity Validation of Synthesized 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity in Pharmaceutical Intermediates

The purity of any pharmaceutical intermediate, such as 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can originate from starting materials, by-products of the synthesis, or degradation products.[1][2] These impurities can potentially alter the pharmacological and toxicological profile of the final drug product. Therefore, a robust and validated analytical strategy is not merely a regulatory requirement but a fundamental aspect of scientific integrity in drug development.

The hydrochloride salt form of amines is common in pharmaceuticals to improve water solubility and bioavailability.[3] However, the formation of these salts can introduce its own set of potential impurities, such as excess hydrochloric acid or inorganic salts, which must be carefully monitored and controlled.[1][4]

A Multi-Faceted Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive validation strategy relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. This guide will compare and contrast the most powerful and commonly employed techniques for the analysis of amine hydrochloride salts.

Orthogonal Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying known and unknown impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural information. Elemental Analysis serves as a fundamental check of the empirical formula.

Analytical Technique Principle Strengths Limitations Primary Application in Purity Validation
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity and resolution for separating and quantifying impurities.[5][6]Requires a suitable chromophore for UV detection. Method development can be time-consuming.Quantification of known and unknown impurities, determination of enantiomeric purity.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification of impurities. Quantitative NMR (qNMR) can be used for absolute purity determination without a reference standard.Lower sensitivity compared to HPLC. Complex spectra can be challenging to interpret.Structural confirmation of the main component and identification of structurally related impurities.[8]
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.High sensitivity and specificity for molecular weight determination and structural elucidation of impurities.Generally not quantitative without coupling to a separation technique like LC or GC.Identification of unknown impurities, confirmation of molecular weight.[9]
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified.Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.Does not provide information on the nature of impurities. Requires a relatively large amount of sample.Confirmation of the empirical formula and assessment of the presence of inorganic impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule. Can be used to distinguish between the free base and the hydrochloride salt.[3]Limited use for quantifying impurities.Confirmation of the hydrochloride salt formation and identification of major functional groups.[3]

Experimental Protocols for Comprehensive Purity Validation

The following protocols outline a robust, self-validating workflow for the purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying organic impurities in pharmaceutical samples.[2][7] A well-developed HPLC method can resolve the main component from process-related impurities and degradation products.

Step-by-Step Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 280 nm), determined by the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides unambiguous structural confirmation of the synthesized compound and can be used to identify and quantify impurities that have a different chemical structure from the main component.[8][10]

Step-by-Step Methodology:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for amine hydrochlorides.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. Look for any unexpected signals that may indicate impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number and type of carbon atoms in the molecule.

  • Data Analysis: Compare the acquired spectra with known spectra if available, or with predicted spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is a critical step in their identification.[9]

Step-by-Step Methodology:

  • LC System: Use the same HPLC method developed for impurity profiling.

  • MS Detector: An electrospray ionization (ESI) source is typically used for polar molecules like amine hydrochlorides.

  • MS Analysis: Acquire mass spectra for the main peak and any impurity peaks. The molecular ion ([M+H]⁺) will provide the molecular weight of each component.

  • Fragmentation Analysis (MS/MS): For further structural elucidation of unknown impurities, fragmentation analysis can be performed.

Elemental Analysis (CHN)

Rationale: Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound. A significant deviation from the theoretical values can indicate the presence of inorganic impurities or residual solvents.

Step-by-Step Methodology:

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvents.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The instrument will combust the sample and measure the resulting amounts of CO₂, H₂O, and N₂.

  • Comparison: Compare the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values for C₈H₁₀ClNO.

Visualizing the Purity Validation Workflow

A logical workflow ensures that all necessary analytical tests are performed in a systematic and efficient manner.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_decision Decision cluster_outcome Outcome Synthesized_Product Synthesized 2,3-Dihydro-benzofuran-7-ylamine HCl HPLC HPLC Purity & Impurity Profiling Synthesized_Product->HPLC NMR NMR (¹H, ¹³C) Structural Confirmation Synthesized_Product->NMR CHN Elemental Analysis (CHN) Synthesized_Product->CHN LCMS LC-MS Impurity Identification HPLC->LCMS Purity_Check Purity Meets Specification? HPLC->Purity_Check NMR->Purity_Check LCMS->Purity_Check CHN->Purity_Check Release Release for Further Use Purity_Check->Release Yes Repurify Repurify or Re-synthesize Purity_Check->Repurify No

Caption: Integrated workflow for the purity validation of synthesized compounds.

Comparative Data Summary

The following table presents a hypothetical comparison of a synthesized batch of this compound against a commercially available reference standard.

Parameter Synthesized Batch Reference Standard Acceptance Criteria
Appearance White to off-white solidWhite solidWhite to off-white solid
HPLC Purity 99.7%≥ 99.5%≥ 99.0%
Largest Unknown Impurity (HPLC) 0.08%0.05%≤ 0.10%
Total Impurities (HPLC) 0.25%0.15%≤ 0.50%
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) 152.09 ([M+H]⁺)152.09 ([M+H]⁺)Conforms to theoretical m/z
Elemental Analysis (%C) Theoretical: 52.90, Found: 52.85Theoretical: 52.90, Found: 52.92± 0.4% of theoretical
Elemental Analysis (%H) Theoretical: 5.55, Found: 5.60Theoretical: 5.55, Found: 5.53± 0.4% of theoretical
Elemental Analysis (%N) Theoretical: 7.71, Found: 7.68Theoretical: 7.71, Found: 7.73± 0.4% of theoretical

Decision Framework for Method Selection

The choice of analytical methods may vary depending on the stage of development and the available resources. The following flowchart provides a guide for selecting the appropriate techniques.

Method_Selection_Flowchart Start Start: Purity Validation Required Initial_Screen Initial Screening / In-process Control? Start->Initial_Screen TLC_GC TLC or GC for qualitative assessment Initial_Screen->TLC_GC Yes Full_Validation Full Purity Validation for Release? Initial_Screen->Full_Validation No TLC_GC->Full_Validation HPLC_NMR HPLC for purity ¹H NMR for identity Full_Validation->HPLC_NMR Yes Unknown_Impurities Unknown impurities > 0.1%? HPLC_NMR->Unknown_Impurities LCMS_ID LC-MS for impurity identification Unknown_Impurities->LCMS_ID Yes Final_Report Compile Final Purity Report Unknown_Impurities->Final_Report No LCMS_ID->Final_Report

Caption: Decision flowchart for selecting appropriate analytical methods.

Conclusion

The validation of the purity of synthesized this compound is a multi-step process that requires a combination of orthogonal analytical techniques. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for developing a robust and scientifically sound purity assessment strategy. By following the proposed workflow and decision-making frameworks, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

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  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
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  • National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

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  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (n.d.). (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting Dihydrobenzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical overview of methodologies for assessing the cross-reactivity of antibodies developed against dihydrobenzofuran-based compounds. As these small molecules are prevalent in numerous natural products and pharmaceuticals, the demand for highly specific antibodies for their detection and quantification is paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret robust antibody specificity assays.

The Foundational Challenge: Generating Specific Antibodies to Small Molecules

Dihydrobenzofuran derivatives, like many other small molecules, are classified as haptens . By themselves, they are non-immunogenic and cannot elicit an antibody response.[4][5] To overcome this, a critical process of bioconjugation is employed, where the hapten is covalently linked to a large immunogenic carrier protein , such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6][7] This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of a polyclonal or monoclonal antibody repertoire.

The design of this immunogen is a critical determinant of the resulting antibody's specificity. The choice of the linker used to connect the hapten to the carrier and the site of attachment on the dihydrobenzofuran molecule can inadvertently generate antibodies that recognize the linker itself or a combination of the hapten and the linker, leading to undesirable cross-reactivity.[4][8] Therefore, a rigorous validation process is not merely a quality control step but an essential part of the antibody development workflow.

Hapten_Carrier_Conjugation cluster_0 Immunogen Synthesis Hapten Dihydrobenzofuran (Small Molecule) Linker Activating Linker Chemistry Hapten->Linker Covalent Attachment Carrier Carrier Protein (e.g., KLH, BSA) Linker->Carrier Conjugation Conjugate Hapten-Carrier Conjugate (Immunogen) Carrier->Conjugate Immunization Animal Immunization Conjugate->Immunization Antibody Generation of Anti-Dihydrobenzofuran Antibodies Immunization->Antibody

Caption: Workflow for generating antibodies against small molecule haptens.

Core Methodologies for Specificity Assessment

A multi-pronged approach is essential for a comprehensive understanding of an antibody's binding profile. While several techniques exist, Competitive ELISA and Surface Plasmon Resonance (SPR) are the cornerstones for characterizing antibodies against small molecules.

  • Competitive ELISA (cELISA): This is the workhorse for screening and quantifying cross-reactivity. The principle relies on the competition between the free dihydrobenzofuran analyte in a sample and a fixed amount of a labeled dihydrobenzofuran conjugate for a limited number of antibody binding sites immobilized on a microplate. A high concentration of the free analyte results in less binding of the labeled conjugate and, consequently, a weaker signal. The signal is therefore inversely proportional to the concentration of the target analyte.[9][10][11][12] This format is ideal for small molecules that cannot be "sandwiched" between two antibodies.[12][13]

  • Surface Plasmon Resonance (SPR): SPR offers a more sophisticated, real-time, and label-free analysis of the binding interaction.[14] In a typical setup, the antibody is immobilized on a sensor chip, and solutions containing the dihydrobenzofuran derivatives are flowed over the surface. The binding and dissociation events are monitored by detecting changes in the refractive index at the sensor surface.[15] This provides invaluable quantitative data on binding kinetics (association rate, ka; dissociation rate, kd) and binding affinity (equilibrium dissociation constant, KD).[15][16] SPR is exceptionally powerful for discerning subtle differences in binding profiles that might be missed by endpoint assays like ELISA.[17]

Comparative Analysis of Anti-Dihydrobenzofuran Clones

To illustrate the process, let's consider a scenario where we are comparing three monoclonal antibody clones (Ab-A, Ab-B, and Ab-C) developed against Dihydrobenzofuran-X (DBF-X) . Our goal is to select the clone with the highest specificity for DBF-X and minimal cross-reactivity with structurally similar analogs (DBF-Y, DBF-Z) and a potential metabolite.

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA

Compound TestedAntibody CloneIC₅₀ (nM)Cross-Reactivity (%)*
DBF-X (Target) Ab-A 5.2 100%
Ab-B 8.5 100%
Ab-C 25.1 100%
DBF-Y (Analog 1) Ab-A150.43.5%
Ab-B22.138.5%
Ab-C> 10,000< 0.25%
DBF-Z (Analog 2) Ab-A850.20.6%
Ab-B950.50.9%
Ab-C> 10,000< 0.25%
Metabolite-M Ab-A2500.00.2%
Ab-B150.35.7%
Ab-C> 10,000< 0.25%
Carrier Protein (KLH) Ab-ANo Inhibition0%
Ab-BNo Inhibition0%
Ab-CNo Inhibition0%

*Cross-Reactivity (%) is calculated as: (IC₅₀ of DBF-X / IC₅₀ of Test Compound) x 100.

Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

Compound TestedAntibody Cloneka (1/Ms)kd (1/s)KD (nM)
DBF-X (Target) Ab-A 2.1 x 10⁵1.5 x 10⁻³7.1
Ab-B 1.8 x 10⁵2.0 x 10⁻³11.1
Ab-C 9.5 x 10⁴2.5 x 10⁻³26.3
DBF-Y (Analog 1) Ab-A1.5 x 10⁴2.8 x 10⁻³186.7
Ab-B1.1 x 10⁵2.9 x 10⁻³26.4
Ab-CNo Binding DetectedN/AN/A
DBF-Z (Analog 2) Ab-ANo Binding DetectedN/AN/A
Ab-BNo Binding DetectedN/AN/A
Ab-CNo Binding DetectedN/AN/A

Interpretation:

  • Ab-A shows the highest affinity for the target DBF-X (lowest IC₅₀ and KD). However, it exhibits some low-level cross-reactivity with DBF-Y.

  • Ab-B has good affinity for the target but displays significant cross-reactivity with DBF-Y (38.5%), making it unsuitable for specific detection if DBF-Y is present in samples.

  • Ab-C , while having a slightly lower affinity for the target DBF-X compared to Ab-A, demonstrates exceptional specificity. It shows negligible cross-reactivity with any of the tested analogs, as confirmed by both ELISA and the lack of detectable binding in SPR.

Detailed Experimental Protocols

Trustworthiness in antibody validation comes from meticulous and well-documented protocols. Every step is designed to minimize variability and ensure the data is a true reflection of the antibody-antigen interaction.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a standard indirect competitive ELISA format. The causality behind this design is to ensure that the antibody is the limiting reagent, forcing a direct competition between the free and conjugated antigen.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Protocol P1 1. Coat Plate: Immobilize anti-DBF Ab on microplate wells. P2 2. Wash: Remove unbound antibody. P1->P2 P3 3. Block: Block remaining sites with BSA or casein. P2->P3 P4 4. Competition: Add sample/standard (free DBF) + fixed amount of DBF-HRP conjugate. P3->P4 P5 5. Incubate: Allow competition for antibody binding sites. P4->P5 P6 6. Wash: Remove unbound reagents. P5->P6 P7 7. Develop: Add TMB substrate. HRP converts TMB to blue product. P6->P7 P8 8. Stop: Add stop solution (e.g., H₂SO₄). Color changes to yellow. P7->P8 P9 9. Read & Analyze: Measure absorbance at 450 nm. Signal is inversely proportional to free DBF. P8->P9 SPR_Workflow cluster_workflow SPR Experimental Workflow S1 1. Surface Prep: Activate sensor chip surface (e.g., CM5 chip with EDC/NHS). S2 2. Immobilization: Covalently couple anti-DBF Ab to the surface via amine coupling. S1->S2 S3 3. Deactivation: Block remaining active sites with ethanolamine. S2->S3 S4 4. Association: Inject DBF analyte at various concentrations over the surface. S3->S4 S5 5. Dissociation: Flow running buffer over the surface to monitor analyte dissociation. S4->S5 S6 6. Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove bound analyte. S5->S6 S7 7. Analysis: Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) to derive ka, kd, and KD. S6->S7

Caption: Key phases of a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology:

  • Surface Preparation and Immobilization:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: This creates reactive N-hydroxysuccinimide esters on the sensor surface.

    • Inject the antibody (e.g., Ab-C), diluted to 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0), over the activated surface. The primary amines on the antibody will react with the esters, forming a stable amide bond. Causality: The low pH pre-concentrates the positively charged antibody near the negatively charged dextran surface, promoting efficient coupling.

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining reactive esters.

  • Analyte Binding Cycle:

    • Baseline: Flow running buffer (e.g., HBS-EP+) over the sensor surface until a stable baseline is achieved.

    • Association: Inject the dihydrobenzofuran analyte (e.g., DBF-X) at a series of concentrations (e.g., 0.1 nM to 500 nM) for a defined period (e.g., 120 seconds). Binding is observed as an increase in the response units (RU).

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the analyte dissociates from the antibody.

  • Surface Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip all bound analyte from the antibody, returning the signal to the baseline. Causality: The low pH disrupts the non-covalent antibody-antigen interaction without permanently denaturing the immobilized antibody.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are "double-referenced" by subtracting the signal from a reference flow cell and the signal from a buffer-only (zero analyte) injection. This corrects for instrument drift and non-specific binding.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) to calculate the kinetic parameters (ka, kd) and the affinity (KD). [14]

Addressing Critical Challenges: Matrix Effects

When analyzing real-world samples (e.g., plasma, serum, tissue extracts), endogenous components can interfere with the antibody-antigen binding, a phenomenon known as the matrix effect . [18][19]This can lead to inaccurate quantification, often suppressing the signal. [20][21] Mitigation Strategies:

  • Sample Dilution: The simplest approach is to dilute the sample in an appropriate assay buffer. This reduces the concentration of interfering substances, but care must be taken not to dilute the analyte below the assay's limit of detection. [20][21]* Matrix-Matched Calibrators: The most robust method is to prepare the standard curve by spiking known concentrations of the analyte into a blank matrix that is identical to the sample matrix. This ensures that both standards and samples are affected by the matrix in the same way, leading to more accurate results.

Conclusion

The validation of antibodies against dihydrobenzofuran-based compounds is a rigorous, multi-step process that is fundamental to the development of reliable immunoassays. A superficial assessment can lead to the selection of a high-affinity antibody that is functionally useless due to unforeseen cross-reactivity. By employing a systematic approach that combines the high-throughput screening capability of Competitive ELISA with the detailed kinetic insights from Surface Plasmon Resonance , researchers can confidently select antibodies with the optimal balance of affinity and specificity for their intended application. [22][23][24]This dual-methodology approach provides the self-validating system required for authoritative and reproducible scientific outcomes.

References

  • Title: Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules Source: PubMed URL: [Link]

  • Title: Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens Source: ResearchGate URL: [Link]

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  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL: [Link]

  • Title: Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues Source: MDPI URL: [Link]

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  • Title: Enzyme-linked small-molecule detection using split aptamer ligation Source: PubMed URL: [Link]

  • Title: Determination of carbofuran in water by homogeneous immunoassay using selectively conjugate mastoparan and terbium/dipicolinic acid fluorescent complex Source: PubMed URL: [Link]

  • Title: Managing Matrix Interference in Immunoassays: Tips and Solutions Source: Bio-Connect.nl URL: [Link]

  • Title: Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones Source: MDPI URL: [Link]

  • Title: Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods Source: Semantic Scholar URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PubMed Central URL: [Link]

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A Benchmark Analysis of Novel Dihydrobenzofuran Derivatives Against Established Anticancer and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold prevalent in a wide array of biologically active natural products and synthetic compounds.[1] Its unique structural framework has made it a focal point in medicinal chemistry, leading to the development of derivatives with significant therapeutic potential.[2] Notably, these compounds have demonstrated promising anticancer and anti-inflammatory activities, positioning them as compelling candidates for next-generation therapeutics.[3][4] This guide provides an in-depth technical comparison of the performance of novel dihydrobenzofuran derivatives against established drugs in the fields of oncology and inflammation. By synthesizing data from recent preclinical studies, we aim to offer researchers, scientists, and drug development professionals a clear, objective benchmark of these emerging compounds.

The rationale for exploring dihydrobenzofuran derivatives stems from their ability to interact with various biological targets implicated in disease pathogenesis. Their diverse pharmacological activities include the inhibition of tubulin polymerization, a key mechanism in disrupting cell division in cancer, and the modulation of inflammatory pathways such as the cyclooxygenase (COX) enzymes.[5][6] This multi-faceted bioactivity underscores the therapeutic versatility of the dihydrobenzofuran core.

Novel Dihydrobenzofuran Derivatives: A New Frontier in Drug Discovery

Recent research has yielded a plethora of novel dihydrobenzofuran derivatives with potent biological activities. The synthesis of these compounds often involves innovative chemical strategies to modify the core structure, thereby fine-tuning their pharmacological properties.

Synthesis of Bioactive Dihydrobenzofuran Derivatives

The construction of the dihydrobenzofuran scaffold can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed intramolecular cyclization of appropriate precursors. For instance, the synthesis of certain anticancer derivatives leverages a multi-step process starting from readily available materials, culminating in the formation of the core heterocyclic system.

Below is a representative synthetic scheme for a class of bioactive dihydrobenzofuran derivatives. The specific reagents and conditions can be adapted to produce a library of compounds with diverse substitutions, allowing for the exploration of structure-activity relationships.

A Starting Material (e.g., Substituted Phenol) B Intermediate 1 (e.g., Allylated Phenol) A->B Allylation C Intermediate 2 (e.g., Oxidative Cyclization Precursor) B->C Oxidation D Final Dihydrobenzofuran Derivative C->D Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: Generalized synthetic workflow for dihydrobenzofuran derivatives.

Benchmarking Anticancer Performance

Novel dihydrobenzofuran derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their performance, particularly when compared with standard chemotherapeutic agents like cisplatin and doxorubicin, highlights their potential as alternative or adjuvant cancer therapies.

Mechanism of Action: Targeting the Microtubule Network

A primary anticancer mechanism of several dihydrobenzofuran derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This targeted disruption of the cytoskeleton is a well-established strategy in cancer chemotherapy.

A Dihydrobenzofuran Derivative B β-tubulin (Colchicine Binding Site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Anticancer mechanism of action via tubulin polymerization inhibition.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel dihydrobenzofuran derivatives against various cancer cell lines, benchmarked against cisplatin and doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel Dihydrobenzofuran Derivatives
Compound 1K562 (Leukemia)5[7]
HL60 (Leukemia)0.1[7]
Compound 2bBreast Cancer Lines (Avg.)<0.1[5]
Benzofuran-chalcone 4gHeLa (Cervical)5.61[8]
HCC1806 (Breast)5.93[8]
Benzofuran hybrid 13gMCF-7 (Breast)1.287[9]
Standard Chemotherapeutic Drugs
CisplatinMCF-7 (Breast)2.184[9]
HeLa (Cervical)7.10[8]
DoxorubicinMCF-7 (Breast)1.136[10]
HePG2 (Liver)4.17-8.87[9]

Benchmarking Anti-inflammatory Performance

Chronic inflammation is a key driver of various diseases, including cancer. Novel dihydrobenzofuran derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and enzymes.

Mechanism of Action: Modulation of Inflammatory Pathways

Several fluorinated dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][11][12] This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[11][12][13]

A LPS B Macrophage Activation A->B C COX-2 & iNOS Expression B->C D PGE2 & NO Production C->D E Inflammation D->E F Dihydrobenzofuran Derivative F->C Inhibition

Caption: Anti-inflammatory mechanism of action via inhibition of COX-2 and iNOS.

Comparative Anti-inflammatory Activity Data

The following table presents the IC50 values of novel dihydrobenzofuran derivatives for the inhibition of various inflammatory mediators, compared with the standard non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and indomethacin.

Compound/DrugTarget/MediatorIC50 (µM)Reference
Novel Dihydrobenzofuran Derivatives
Fluorinated Dihydrobenzofuran 2PGE21.92[12]
IL-61.23[12]
Fluorinated Dihydrobenzofuran 3PGE21.48[12]
IL-69.04[12]
Fluorinated Dihydrobenzofuran 5NO2.4[11][12]
Fluorinated Dihydrobenzofuran 6NO5.2[11][12]
Standard Anti-inflammatory Drugs
CelecoxibCOX-20.54[14]
IndomethacinNO Production56.8[15]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays cited in this guide are provided below.

MTT Assay for Cytotoxicity

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Add assay buffer, heme, and the test compound to the wells of a 96-well plate.

  • Add human recombinant COX-2 enzyme to each well and incubate for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Add TMPD and measure the absorbance at 590 nm in a kinetic mode.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The data presented in this guide compellingly demonstrates that novel dihydrobenzofuran derivatives exhibit potent anticancer and anti-inflammatory activities, often comparable or superior to established drugs. Their distinct mechanisms of action, particularly the inhibition of tubulin polymerization and the modulation of key inflammatory pathways, underscore their therapeutic potential. The favorable cytotoxicity profiles against various cancer cell lines, coupled with significant anti-inflammatory efficacy, suggest that the dihydrobenzofuran scaffold is a highly promising platform for the development of new therapeutics.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of these novel derivatives in relevant disease models. Furthermore, a deeper exploration of their molecular targets and signaling pathways will provide a more comprehensive understanding of their mechanisms of action and may reveal new therapeutic opportunities. The continued investigation of dihydrobenzofuran derivatives holds great promise for addressing unmet medical needs in oncology and inflammatory diseases.

References

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A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Data for Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dihydrobenzofuran, a heterocyclic organic compound, forms the structural core of a vast array of natural products and synthetic molecules with significant therapeutic potential.[1] These compounds have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] As researchers and drug development professionals, our ability to discern meaningful differences in the efficacy of novel dihydrobenzofuran derivatives hinges on the rigorous and appropriate statistical analysis of experimental data.

This guide provides a comprehensive framework for the statistical analysis of preclinical data generated for dihydrobenzofuran compounds. Moving beyond a mere recitation of tests, we will delve into the causality behind experimental and analytical choices. Our objective is to equip you with the knowledge to design robust experiments, select the appropriate statistical tools, and interpret the results with confidence, thereby accelerating the journey from a promising compound to a potential therapeutic agent. We will explore foundational statistical concepts, the nuances of dose-response analysis, and the predictive power of advanced modeling techniques like Quantitative Structure-Activity Relationships (QSAR).

Section 1: The Landscape of Dihydrobenzofuran Bioactivity: Common Experimental Assays

The initial evaluation of novel dihydrobenzofuran compounds involves a battery of in vitro and in vivo assays designed to quantify their biological effects. The choice of assay is dictated by the therapeutic target of interest. For instance, a compound designed as a potential anticancer agent will be subjected to different tests than one intended for antimicrobial applications. Understanding the data generated by these assays is the first step in a sound statistical analysis.

Commonly employed assays include:

  • Cytotoxicity Assays (e.g., MTT, MTS): These are fundamental for anticancer drug discovery. They measure the concentration at which a compound reduces cell viability by 50% (IC50). The output is typically a dose-response curve from which the IC50 value is derived.

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes (e.g., kinases, proteases, lysine-specific demethylase 1 (LSD1)), these assays measure the compound's ability to inhibit enzyme activity.[3] The data is often expressed as an IC50 value.

  • Antimicrobial Assays (e.g., Broth Microdilution): These determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Anti-inflammatory Assays: These can measure the inhibition of pro-inflammatory markers (e.g., cytokines, nitric oxide) in cell-based models. Data is often presented as a percentage of inhibition relative to a control.

  • Antioxidant Assays (e.g., DPPH, ABTS): These assays quantify the radical scavenging ability of a compound, with results often expressed as an IC50 value, representing the concentration required to scavenge 50% of the free radicals.

The following workflow diagram illustrates the typical path from compound synthesis to the generation of initial bioactivity data.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Generation A Synthesis of Dihydrobenzofuran Derivatives B Structural Characterization (NMR, Mass Spec, etc.) A->B C Primary Bioassay (e.g., Cytotoxicity Screen) B->C D Secondary/Confirmatory Assays (e.g., Enzyme Inhibition) C->D E Dose-Response Data (e.g., % Inhibition) D->E F Endpoint Values (IC50, MIC, etc.) E->F G Statistical Analysis & Hit Identification F->G

Caption: General experimental workflow from compound synthesis to data generation.

Section 2: Foundational Statistical Concepts in Preclinical Data Analysis

Before comparing the efficacy of different dihydrobenzofuran derivatives, it is crucial to apply fundamental statistical tests to determine if the observed differences are statistically significant or simply due to random chance.

Descriptive Statistics

The first step in analyzing any dataset is to summarize the data using descriptive statistics:

  • Mean: The average value.

  • Standard Deviation (SD): A measure of the amount of variation or dispersion of a set of values.

  • Standard Error of the Mean (SEM): An indication of how close the sample mean is to the true population mean. SEM is often used for error bars in graphical representations.

Hypothesis Testing

Hypothesis testing provides a framework for making decisions in the presence of uncertainty. It involves:

  • Null Hypothesis (H0): There is no significant difference between the groups being compared.

  • Alternative Hypothesis (H1): There is a significant difference.

  • p-value: The probability of observing the data (or something more extreme) if the null hypothesis is true. A small p-value (typically < 0.05) provides evidence against the null hypothesis.

Choosing the Right Test

The choice of statistical test depends on the experimental design and the type of data.

  • t-test: Used to compare the means of two groups. For example, comparing the effect of a dihydrobenzofuran compound to a vehicle control.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups.[4] For instance, comparing the effects of multiple dihydrobenzofuran derivatives and a positive control. If the ANOVA result is significant, post-hoc tests (e.g., Tukey's or Dunnett's) are used to identify which specific groups differ from each other.

The following decision tree can guide the selection of an appropriate statistical test.

G start Start: Compare Means q1 How many groups? start->q1 two_groups Two Groups q1->two_groups 2 three_plus_groups Three or More Groups q1->three_plus_groups >2 t_test Use t-test two_groups->t_test anova Use ANOVA three_plus_groups->anova post_hoc Perform Post-Hoc Test (e.g., Tukey's, Dunnett's) anova->post_hoc G A 1. Data Set: Dihydrobenzofuran analogs with known pIC50 values B 2. Molecular Descriptor Calculation (e.g., LogP, MW, PSA) A->B C 3. Data Splitting: Training Set & Test Set B->C D 4. Model Building (e.g., MLR, PLS) on Training Set C->D E 5. Internal Validation (Cross-Validation) D->E F 6. External Validation: Predict activity of Test Set E->F G Validated QSAR Model F->G H Predict Activity of New Compounds G->H

Caption: Workflow for developing and applying a QSAR model.

A validated QSAR model, such as pIC50 = β0 + β1(LogP) - β2(Polar Surface Area) + ..., can provide invaluable insights into the structural features that drive biological activity, guiding the rational design of more potent dihydrobenzofuran derivatives.

Section 5: High-Throughput Screening (HTS) Data Analysis

HTS is a critical component of modern drug discovery, enabling the rapid screening of large compound libraries. However, the vast amount of data generated presents unique statistical challenges, including a higher potential for systematic errors like plate-to-plate variation or positional effects within a plate. [5][6]

Data Normalization and Quality Control

Before hit identification, raw HTS data must be normalized to account for systematic variation. Common normalization methods include scaling to plate-specific controls (e.g., negative and positive controls).

Assay quality is paramount and is typically monitored using the Z'-factor . This statistical parameter reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Hit Identification

A "hit" is a compound that exhibits a predefined level of activity in an HTS assay. The simplest method for hit selection is to set a threshold based on the standard deviation of the negative control population (e.g., >3 standard deviations from the mean). However, more robust statistical methods are often employed to minimize false positives and negatives. These methods can account for data distribution and variability more effectively.

Conclusion

The successful development of novel dihydrobenzofuran-based therapeutics is intrinsically linked to the application of rigorous statistical analysis. From the initial comparison of two compounds using a t-test to the development of complex, predictive QSAR models, statistics provides the essential toolkit for making informed, data-driven decisions. By understanding the principles behind dose-response analysis, choosing the appropriate statistical tests for the experimental design, and leveraging advanced modeling techniques, researchers can effectively navigate the complexities of preclinical data. This structured approach not only ensures the scientific integrity of the findings but also enhances the efficiency of the drug discovery pipeline, ultimately bringing promising new therapies to the forefront of medicine.

References

  • Jain, S. K. et al. (2011). Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica. Available at: [Link]

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  • ResearchGate (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

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  • Gu, Y. et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

  • IDBS (2025). Software for drug development. IDBS. Available at: [Link]

  • Jain, S. K. et al. (2011). Three Dimensional Quantitative Structure Activity Relationship (3D QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Scholars Research Library. Available at: [Link]

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  • Zhang, X. H. D. et al. (2025). (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. ResearchGate. Available at: [Link]

  • Parham, F. et al. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available at: [Link]

  • Uesawa, Y. et al. (2010). Quantitative structure-activity relationship (QSAR) analysis of the inhibitory effects of furanocoumarin derivatives on cytochrome P450 3A activities. PubMed. Available at: [Link]

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Sources

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.

The foundational principle of chemical waste management is a proactive approach. Before commencing any procedure that will generate waste, a clear and compliant disposal plan must be in place. This ensures that all regulatory requirements are met and prevents the generation of unmanageable waste streams.

Understanding the Hazard Profile

Based on these analogs, this compound should be handled as a substance that is harmful if swallowed .[1][2] Furthermore, it may cause skin irritation, serious eye irritation, and respiratory irritation .[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for this compound.

Personal Protective Equipment (PPE) and Safety Measures

Given the potential hazards, the following personal protective equipment should be considered mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of the chemical or its solutions.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential irritation or absorption.
Body Protection A standard laboratory coatProtects against contamination of clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust from the solid compound.

All operations involving the handling of solid this compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation exposure.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection and disposal by a licensed environmental waste management service. On-site treatment or disposal down the drain is not recommended without a thorough hazard assessment and explicit approval from your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow: Waste Collection and Segregation

Objective: To safely collect, segregate, and store this compound waste for professional disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate, compatible, and clearly labeled hazardous waste container

  • Personal Protective Equipment (as specified in the table above)

  • Spill containment materials (e.g., absorbent pads, sand)

Procedure:

  • Waste Segregation: At the point of generation, keep this compound waste separate from all other chemical waste streams to prevent inadvertent and potentially hazardous reactions.

  • Container Selection:

    • For solid waste, use a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For liquid waste (solutions containing the compound), use a compatible, leak-proof container with a secure screw-top cap.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid waste into the designated container within a chemical fume hood to minimize the generation of dust.

    • Liquid Waste: Transfer solutions containing the compound into the designated liquid waste container. Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Indicate the approximate quantity or concentration.

    • Include any other information required by your institution's EHS department and local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a designated and properly managed Satellite Accumulation Area (SAA).[3]

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated, secure, and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted hazardous waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Solution) consult_sds Consult Substance-Specific Safety Data Sheet (SDS) start->consult_sds assess_hazards Assess Hazards: - Harmful if swallowed - Skin/eye/respiratory irritant consult_sds->assess_hazards ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->ppe segregate Segregate Waste from other chemicals ppe->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store request_pickup Request Pickup by EHS or Licensed Waste Disposal Service store->request_pickup end_point Proper Disposal via Incineration or other approved method request_pickup->end_point

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management.[4][5] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative standards for managing hazardous waste in these settings.[6] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure that this compound is managed in a safe and compliant manner. Always prioritize consulting the substance-specific Safety Data Sheet and your institution's Environmental Health and Safety guidelines as the definitive sources of information.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Inside EPA. (2004). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Atofina Chemicals. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Foley & Lardner LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR 2,3-Benzofuran Tox Profile. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 2. Retrieved from [Link]

  • Marine Biological Laboratory. (n.d.). Waste Management and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride (CAS No. 860689-81-2). While comprehensive toxicological data for this specific compound is not extensively published, a conservative and rigorous safety protocol is mandated. By analyzing data from structurally similar amino-dihydrobenzofuran derivatives, we can establish a robust framework for personal protective equipment (PPE) and safe handling procedures.

The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively. This is not merely a checklist; it is a self-validating system of protocols designed to ensure a safe and compliant laboratory environment.

Hazard Profile: An Evidence-Based Assessment

Due to the limited specific data for this compound, we must infer its potential hazards from analogous compounds. The benzofuran moiety and the amine hydrochloride functional group are key indicators of its likely toxicological profile. Structurally related compounds, such as other amino-dihydrobenzofuran isomers, exhibit a consistent pattern of hazards.[1][2][3]

Table 1: Hazard Profile Based on Structural Analogs

Hazard CategoryPotential EffectsRationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.[1][2]Amine salts can be corrosive or toxic upon ingestion.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Amines are often irritating to the skin. Prolonged contact may lead to dermatitis.[5]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4][6]The hydrochloride salt form can be corrosive to eye tissue upon direct contact.
Respiratory Irritation May cause respiratory irritation.[1][2][3][7]Fine powders or dusts of amine hydrochlorides can irritate the mucous membranes of the respiratory tract.
Carcinogenicity Suspected of causing cancer.Some benzofuran compounds have been flagged as potential carcinogens.[5]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[7]Animal studies on related benzofuran compounds have shown potential damage to the liver, kidneys, lungs, and stomach.[8]

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach; it is a risk-mitigation strategy tailored to the specific hazards of the chemical and the procedures being performed. For this compound, which is likely a solid powder[9][10], the primary routes of exposure are inhalation of dust, and skin or eye contact.

Eye and Face Protection: The First Line of Defense

Mandatory:

  • Chemical Safety Goggles: Must be worn at all times when handling the compound. They provide a seal around the eyes, protecting against dust particles and accidental splashes.[4][11] Standard safety glasses are insufficient as they do not protect from fine airborne particulates.

  • Face Shield: Required when there is a significant risk of splashing or when handling larger quantities (e.g., during bulk weighing or dissolution). The face shield protects the entire face from contact.[12]

Causality: The hydrochloride salt can be particularly damaging to the delicate tissues of the eye, potentially causing severe and irreversible harm.[6] Therefore, comprehensive eye protection is non-negotiable.

Skin and Body Protection: An Impermeable Barrier

Mandatory:

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or punctures before use.[13] For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving is recommended.[14] Contaminated gloves must be removed using the proper technique to avoid skin exposure and disposed of as hazardous waste.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.[15]

Causality: Structurally similar compounds are known skin irritants.[1][4] The goal is to prevent any direct contact with the skin, which could lead to local irritation or potential systemic absorption.

Respiratory Protection: Safeguarding the Internal Environment

Mandatory:

  • Engineered Controls: All handling of the solid material that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[5][16] This is the primary method for controlling respiratory exposure.

  • Respiratory Mask: If engineered controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator is required.[5] An N95 dust mask may be sufficient for low-energy operations, but a half-mask or full-face respirator with particulate filters (Type A/P, brown/white) is recommended for higher-risk procedures.[5][15]

Causality: Inhalation is a direct route for systemic exposure. The fine particles of the hydrochloride salt can be easily aerosolized, posing a significant risk of irritation to the respiratory tract and potential long-term organ damage.[1][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for ensuring safety and experimental reproducibility.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Review this guide and the available safety information for similar compounds.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, before bringing the chemical into the handling area.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Don PPE: Put on all required PPE in the correct order (lab coat, then mask/respirator, then goggles/face shield, then gloves).

Step 2: Chemical Handling

  • Perform all manipulations within the fume hood.

  • When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could create dust clouds.

  • If making a solution, add the solid to the solvent slowly.

  • Keep the container tightly closed when not in use.[16][17]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface in the fume hood and any equipment used.

  • Waste Disposal: Dispose of all contaminated materials (gloves, wipes, pipette tips) in a designated, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[13][16]

Emergency and Disposal Plans

In Case of Accidental Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][17]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill Response Workflow

A spill of a hazardous powder requires a calm and systematic response to prevent further contamination and exposure.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Respirator, Double Gloves, Goggles) alert->ppe contain Contain the Spill (Cover with absorbent pads) ppe->contain cleanup Clean Up Spill - Gently sweep solid into container - Avoid raising dust contain->cleanup decon Decontaminate Area (Wet wipe with appropriate solvent) cleanup->decon disposal Package & Label Waste decon->disposal end Report Incident disposal->end

Caption: Workflow for managing a hazardous powder spill.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[5]

  • Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[5][17]

References

  • Vertex AI Search. (2026). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 2,3-dihydro-benzofuran-3-ylamine hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.